1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl cyclohexa-1,4-diene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPULEJPRXBANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666575 | |
| Record name | Ethyl cyclohexa-1,4-diene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72431-21-1 | |
| Record name | Ethyl cyclohexa-1,4-diene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 1,4-Cyclohexadiene-1-carboxylate
Abstract
Ethyl 1,4-cyclohexadiene-1-carboxylate (CAS No. 72431-21-1) is a key cyclic organic intermediate notable for its role in the synthesis of complex molecules, including the potent GABA aminotransferase inhibitor, D,L-Gabaculine.[1][2] This guide provides a comprehensive analysis of the physical and chemical properties of this compound, tailored for researchers, synthetic chemists, and professionals in drug development. We will delve into its molecular structure, analyze its physicochemical characteristics, and provide a standardized experimental protocol for the determination of a key physical parameter. This document synthesizes available data, clearly distinguishing between computationally predicted and experimentally verified values to ensure scientific integrity and provide a trustworthy resource for laboratory applications.
Molecular Identity and Structural Elucidation
The foundational step in understanding the physical behavior of a compound is a thorough examination of its molecular structure. The arrangement of atoms and functional groups dictates the intermolecular forces, and thus, the macroscopic properties we observe.
Chemical Structure:
The molecule consists of a non-aromatic, six-membered cyclohexadiene ring functionalized with an ethyl ester group at the C1 position. The double bonds are located at the 1 and 4 positions, resulting in a non-conjugated system. This lack of conjugation distinguishes it from its more stable 1,3-isomer and significantly influences its reactivity and spectral properties. The boat-like conformation of the 1,4-cyclohexadiene ring is a critical structural feature.
Caption: 2D representation of Ethyl 1,4-cyclohexadiene-1-carboxylate.
Physicochemical Properties: A Tabulated Summary
Quantitative data provides the most direct insight into a compound's behavior. The following table summarizes the key physical properties of Ethyl 1,4-cyclohexadiene-1-carboxylate. It is critical to note that much of the publicly available data for this specific isomer is computationally predicted rather than experimentally determined. This distinction is vital for experimental design and process scale-up.
| Property | Value | Source | Data Type |
| CAS Number | 72431-21-1 | [1][2] | Experimental |
| Molecular Formula | C₉H₁₂O₂ | [2][3] | Experimental |
| Molecular Weight | 152.19 g/mol | [1][2][4][5] | Calculated |
| Boiling Point | 199.4 °C at 760 mmHg | [4] | Predicted |
| Density | 1.0 g/cm³ | [4] | Predicted |
| Refractive Index | 1.489 | [4] | Predicted |
| Polar Surface Area | 26.3 Ų | [1][5] | Calculated |
| LogP (Octanol/Water) | 1.68180 | [4] | Calculated |
In-Depth Analysis of Core Physical Properties
Understanding the "why" behind the numbers is paramount for a Senior Application Scientist. The molecule's structure directly informs its physical characteristics.
-
Boiling Point: The predicted boiling point of approximately 199°C is logical for a molecule of this size and functionality.[4] The primary intermolecular forces at play are London dispersion forces, arising from the C9 hydrocarbon framework, and the stronger dipole-dipole interactions of the polar ethyl ester group. Compared to a non-polar analogue like ethyl cyclohexane (b.p. ~132°C), the ester functionality significantly elevates the boiling point by increasing the energy required to transition molecules into the gas phase.
-
Solubility Profile: The principle of "like dissolves like" is the guiding tenet here. The molecule possesses a dual nature: a large, nonpolar cyclohexadiene ring and a polar ester group.
-
In polar protic solvents (e.g., water, ethanol): Solubility is expected to be low in water due to the dominant nonpolar surface area. It will be more soluble in ethanol, which can engage in hydrogen bonding with the ester's oxygen atoms and has a nonpolar ethyl group itself.
-
In polar aprotic solvents (e.g., acetone, ethyl acetate): High solubility is predicted due to favorable dipole-dipole interactions between the solvent and the ester group.
-
In nonpolar solvents (e.g., hexanes, toluene): High solubility is also expected as the nonpolar hydrocarbon ring will interact favorably with the solvent via van der Waals forces.
-
-
Density and Refractive Index: The predicted density of 1.0 g/cm³ is slightly higher than that of many comparable hydrocarbons, an effect attributable to the presence of the two heavier oxygen atoms relative to the carbon atoms they replace in a pure hydrocarbon structure.[4] The refractive index, a measure of how light propagates through the substance, is directly related to the polarizability of the molecule's electrons. The presence of pi bonds in the diene system and the carbonyl group contributes to a higher electron density and thus a refractive index (predicted at 1.489) that is greater than that of a fully saturated analogue.[4]
Experimental Protocol: Determination of Refractive Index via Abbe Refractometry
To bridge the gap between predicted and experimental data, a robust and self-validating protocol is essential. The determination of the refractive index is a fundamental characterization step.
Objective: To experimentally determine the refractive index of a liquid sample of Ethyl 1,4-cyclohexadiene-1-carboxylate at a specified temperature (typically 20°C or 25°C) using an Abbe refractometer.
Materials:
-
Abbe Refractometer
-
Constant temperature water bath circulator
-
Sample of Ethyl 1,4-cyclohexadiene-1-carboxylate
-
Pasteur pipettes
-
Lint-free tissues
-
Calibration standard (e.g., distilled water, bromonaphthalene)
-
Acetone or ethanol (for cleaning)
Methodology:
-
System Preparation & Calibration:
-
Turn on the refractometer light source and the water bath circulator, setting it to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow the system to equilibrate for at least 15 minutes to ensure the prisms are at a stable temperature.
-
Calibrate the instrument by applying a drop of distilled water (n_D = 1.3330 at 20°C) to the clean, dry prism. Close the prism and adjust the instrument until the crosshairs are centered on the shadow line. The reading should match the known value; adjust if necessary.
-
-
Sample Application:
-
Open the prism assembly. Using a clean Pasteur pipette, apply 2-3 drops of Ethyl 1,4-cyclohexadiene-1-carboxylate onto the surface of the measuring prism.
-
Close the prism assembly gently but firmly to ensure the liquid spreads into a thin, uniform film.
-
-
Measurement:
-
Look through the eyepiece. Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region (the shadowline).
-
If the shadowline appears colored or blurry, rotate the dispersion compensator knob until the line is sharp and achromatic (black and white).
-
Precisely align the sharp shadowline with the center of the crosshairs using the fine adjustment knob.
-
-
Data Recording & Cleaning:
-
Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature.
-
Repeat the measurement at least two more times with fresh aliquots of the sample to ensure reproducibility. The values should agree within ±0.0002.
-
Clean the prisms thoroughly with a soft tissue moistened with acetone or ethanol and allow them to dry completely before the next measurement.
-
The following workflow diagram illustrates this self-validating process.
Caption: Experimental workflow for refractive index determination.
Conclusion
Ethyl 1,4-cyclohexadiene-1-carboxylate is a valuable synthetic intermediate whose physical properties are well-aligned with its molecular structure. While many of its key characteristics, such as boiling point and density, are currently documented as predicted values, these predictions provide a strong, theoretically grounded basis for experimental work.[4] The protocols and analyses presented in this guide offer both the foundational data and the practical framework for researchers to handle, characterize, and utilize this compound with confidence. The clear need for further experimental validation of its properties represents an opportunity for future research to contribute to the broader chemical literature.
References
-
PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester. Retrieved from [Link]
-
MOLBASE. (n.d.). ethyl cyclohexa-1,4-diene-1-carboxylate|72431-21-1. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 1,4-cyclohexanedicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyclohexa-1,3-diene-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Cyclohexadiene, 1-ethyl- (CAS 19841-74-8). Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 1-ethyl-6-oxo-2,4-cyclohexadiene-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester - Substance Details. Retrieved from [Link]
Sources
- 1. ethyl cyclohexa-1,4-diene-1-carboxylate|72431-21-1 - MOLBASE Encyclopedia [m.molbase.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H12O2 | CID 45090119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethyl cyclohexa-1,3-diene-1-carboxylate | C9H12O2 | CID 11094816 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of ethyl 1,4-cyclohexadiene-1-carboxylate, a versatile cyclic ester intermediate with significant utility in synthetic organic chemistry. The document delineates its core physicochemical and spectroscopic properties, explores principal synthetic methodologies with detailed mechanistic insights, and analyzes its chemical reactivity, particularly in cycloaddition reactions. Furthermore, this guide highlights its application as a key building block in the synthesis of complex molecules, including pharmaceutical agents, and outlines essential safety and handling protocols. The content is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and drug development.
Introduction and Strategic Importance
Ethyl 1,4-cyclohexadiene-1-carboxylate (CAS No. 72431-21-1) is a non-conjugated cyclic diene ester that serves as a valuable scaffold in organic synthesis. Its structure, featuring two double bonds within a six-membered ring and a reactive ester functionality, offers multiple sites for chemical modification. This unique combination makes it a strategic precursor for constructing complex polycyclic systems and introducing stereochemically rich features. Its importance is underscored by its application as an intermediate in the preparation of various pharmaceuticals and agrochemicals, most notably in the synthesis of D,L-Gabaculine.[1] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective utilization in research and development settings.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its application in experimental work. The properties of ethyl 1,4-cyclohexadiene-1-carboxylate are summarized below.
Core Properties
A compilation of the key identifiers and physical properties for ethyl 1,4-cyclohexadiene-1-carboxylate is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | ethyl cyclohexa-1,4-diene-1-carboxylate | PubChem |
| CAS Number | 72431-21-1 | Santa Cruz Biotechnology |
| Molecular Formula | C₉H₁₂O₂ | PubChem[2] |
| Molecular Weight | 152.19 g/mol | PubChem[2] |
| Appearance | Not specified (typically a liquid) | Inferred |
| Solubility | Not specified | Smolecule[1] |
Spectroscopic Profile
While specific spectral data is not extensively published, the expected spectroscopic signatures can be predicted based on the molecular structure. These are crucial for reaction monitoring and product characterization.
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H-NMR | Signals corresponding to the ethyl ester group (-CH₂- quartet, -CH₃ triplet), olefinic protons (vinylic C-H), and allylic/aliphatic protons (-CH₂-) of the cyclohexadiene ring. |
| ¹³C-NMR | Resonances for the ester carbonyl (C=O), vinylic carbons (C=C), allylic/aliphatic carbons, and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands including a strong C=O stretch for the ester, C=C stretching frequencies for the alkene moieties, and C-H stretching for sp² and sp³ hybridized carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (152.19 m/z) and predictable fragmentation patterns involving the loss of the ethoxy group or other ring fragments. |
Synthesis Methodologies
The synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate can be accomplished through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two primary, mechanistically distinct approaches are discussed below.
Route 1: Decarboxylation of a Diels-Alder Adduct
This pathway leverages a Diels-Alder reaction to form a precursor, which is then subjected to base-mediated decarboxylation. A patent describes a robust method starting from a substituted 4-cyclohexene-1,2-dicarboxylic acid anhydride.[1][3]
Mechanism Insight: The process begins with the base-mediated hydrolysis of the anhydride ring, followed by decarboxylation. The reaction is driven by the stability of the resulting intermediate. Subsequent acidification yields 1,4-cyclohexadiene-1-carboxylic acid. The final step is a classic Fischer esterification, where the carboxylic acid is heated with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the target ethyl ester.[1] This route offers good control over the substitution pattern on the cyclohexadiene ring by selecting appropriate precursors.[1]
Caption: Synthesis via Decarboxylation and Esterification.
Experimental Protocol (Illustrative):
-
Decarboxylation: The starting anhydride (e.g., 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride) is treated with a strong base like sodium hydroxide at elevated temperatures (50–70°C).[1][3]
-
Acidification: Following the reaction, the mixture is carefully acidified with an acid such as phosphoric acid to neutralize excess base and protonate the carboxylate salt, yielding the free carboxylic acid.[1] Careful pH control is crucial to prevent polymerization.[1]
-
Extraction: The resulting 1,4-cyclohexadiene-1-carboxylic acid is extracted from the aqueous mixture using a suitable organic solvent.
-
Esterification: The purified carboxylic acid is refluxed with an excess of ethanol and a catalytic amount of concentrated sulfuric acid until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the ethyl ester is extracted. The final product is purified via distillation or column chromatography. This method can achieve yields in the range of 55-65%.[1]
Route 2: Birch Reduction of Benzoic Acid
An alternative approach involves the Birch reduction of a benzoic acid derivative. This powerful reaction transforms aromatic rings into 1,4-cyclohexadienes.
Mechanism Insight: The reaction proceeds via the addition of solvated electrons (from an alkali metal like sodium or lithium in liquid ammonia) to the aromatic ring, forming a radical anion intermediate.[1] The electron-withdrawing carboxylic acid group directs the subsequent protonation steps to occur at the para and ipso positions relative to the carboxyl group, ensuring high regioselectivity for the desired 1,4-diene product.[1] The resulting cyclohexadienyl carboxylate can then be alkylated with ethyl iodide to form the ester, often achieving yields of 60-75% after purification.[1]
Chemical Reactivity and Synthetic Utility
The synthetic value of ethyl 1,4-cyclohexadiene-1-carboxylate stems from the reactivity of its diene and ester functional groups.
Diels-Alder Cycloadditions
The non-conjugated diene system can serve as a diene component in [4+2] Diels-Alder cycloaddition reactions, reacting with electron-deficient dienophiles to form bicyclic adducts.[1] This transformation is a powerful tool for building molecular complexity. For instance, reacting it with maleic anhydride under thermal conditions can yield bicyclo[2.2.2]octene derivatives, which are precursors to materials like epoxy resins.[1]
Sources
- 1. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]
- 2. 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester | C9H12O2 | CID 45090119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexadiene-1-carboxylic acid ethyl ester, a versatile synthetic intermediate, holds a significant position in modern organic chemistry. Its unique structural motif, featuring a non-conjugated diene system and a reactive ester functionality, renders it a valuable building block for the synthesis of complex carbocyclic and heterocyclic frameworks. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and key applications, particularly in the realm of drug discovery. As a Senior Application Scientist, this document aims to synthesize technical accuracy with practical insights, providing a self-validating resource for researchers in the field.
Physicochemical Properties
This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 72431-21-1 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| IUPAC Name | ethyl cyclohexa-1,4-diene-1-carboxylate | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) |
Spectroscopic Analysis
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectroscopic signatures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The expected chemical shifts (δ) and coupling patterns are as follows:
-
Vinyl Protons: Two distinct signals are expected for the olefinic protons. The proton at C2 would appear as a multiplet around δ 7.0 ppm, while the protons at C4 and C5 would appear as a multiplet in the range of δ 5.7-5.9 ppm.
-
Allylic Protons: The methylene protons at C3 and C6 are allylic and would appear as multiplets around δ 2.8-3.0 ppm.
-
Ethyl Ester Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-OCH₂CH₃) around δ 4.2 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts are:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around δ 166 ppm.
-
Olefinic Carbons: The four sp² hybridized carbons of the diene system will appear in the range of δ 120-140 ppm.
-
Allylic Carbons: The two sp³ hybridized methylene carbons (C3 and C6) will appear in the upfield region, around δ 25-35 ppm.
-
Ethyl Ester Carbons: The methylene carbon of the ethyl group (-OCH₂) will be around δ 60 ppm, and the methyl carbon (-CH₃) will be around δ 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule. Characteristic absorption bands are expected at:
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1715-1735 cm⁻¹[2].
-
C=C Stretch (Alkene): Medium intensity absorption bands around 1640-1680 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the range of 1150-1250 cm⁻¹.
-
=C-H Stretch (Alkene): A medium intensity band above 3000 cm⁻¹.
-
C-H Stretch (Alkane): Absorption bands in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73)[3].
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Birch Reduction of Ethyl Benzoate
The Birch reduction is a classic and effective method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes[4][5][6]. The reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source[7].
The reaction proceeds via a single electron transfer from the dissolved alkali metal to the aromatic ring of ethyl benzoate, forming a radical anion. This highly reactive intermediate is then protonated by the alcohol. A second electron transfer followed by another protonation yields the final 1,4-cyclohexadiene product[7]. The electron-withdrawing nature of the ester group directs the regioselectivity of the reduction.
Caption: Birch Reduction Mechanism of Ethyl Benzoate.
Materials:
-
Ethyl benzoate
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Condense approximately 200 mL of anhydrous liquid ammonia into the flask at -78 °C.
-
Add small, freshly cut pieces of sodium metal (2.1 equivalents) to the stirred liquid ammonia until a persistent deep blue color is obtained.
-
A solution of ethyl benzoate (1 equivalent) and anhydrous ethanol (2.5 equivalents) in anhydrous diethyl ether (50 mL) is added dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at -78 °C.
-
Quench the reaction by the careful, slow addition of solid ammonium chloride until the blue color disappears, followed by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford pure this compound.
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful and atom-economical route to construct the cyclohexene ring system[8][9]. The synthesis of 1,4-cyclohexadiene derivatives can be achieved through a [4+2] cycloaddition of a suitable diene and dienophile[10]. For the synthesis of the title compound, a reaction between a 1-substituted diene and an appropriate acetylene derivative can be envisioned.
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product. The regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile.
Caption: Diels-Alder Synthesis Pathway.
Materials:
-
Ethyl 2,4-pentadienoate (or a suitable precursor to a 1-carboethoxy-1,3-diene)
-
Acetylene (gas) or a suitable acetylene equivalent
-
High-pressure reaction vessel (autoclave)
-
Anhydrous toluene
Procedure:
-
Charge a high-pressure autoclave with a solution of ethyl 2,4-pentadienoate (1 equivalent) in anhydrous toluene.
-
Seal the autoclave and purge with nitrogen, then with acetylene gas.
-
Pressurize the vessel with acetylene to the desired pressure.
-
Heat the reaction mixture to 150-200 °C and maintain for 12-24 hours with stirring.
-
After cooling to room temperature, carefully vent the excess acetylene.
-
Transfer the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Applications in Drug Discovery and Organic Synthesis
The this compound scaffold is a valuable precursor in the synthesis of various biologically active molecules and complex natural products.
Synthesis of Gabaculine Analogues
One of the notable applications of this compound is as a key intermediate in the synthesis of D,L-Gabaculine[1]. Gabaculine is a potent, irreversible inhibitor of γ-aminobutyric acid (GABA) aminotransferase, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, gabaculine increases the concentration of GABA in the brain, which has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Huntington's disease. The synthesis of GABA analogues continues to be an active area of research for developing novel therapeutics for neurological conditions[11][12][13].
Caption: Role in the Synthesis and Action of Gabaculine.
Precursor for Complex Molecular Architectures
The diene functionality of this compound allows it to participate in a variety of chemical transformations, including further cycloaddition reactions, olefin metathesis, and various functional group interconversions. This reactivity makes it a versatile starting material for the construction of intricate polycyclic systems found in many natural products and pharmaceutically active compounds.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its accessibility through established synthetic routes like the Birch reduction and Diels-Alder reaction, combined with its diverse reactivity, makes it a key intermediate for the preparation of complex molecules, most notably in the synthesis of GABA analogues with significant therapeutic potential. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- Briner, K. (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley and Sons.
-
FT-IR data of synthesized ethyl cyclohexenone carboxylate derivatives (D11-D20). (n.d.). ResearchGate. Retrieved from [Link]
-
The Birch Reduction. (2018, October 3). Baran Lab. Retrieved from [Link]
-
1,4-Cyclohexadiene, 1-ethyl-. (n.d.). PubChem. Retrieved from [Link]
-
Diels-Alder Reactions of Ethyl α-Bromoacrylate with Open-chain Dienes-Synthesis of Ethyl 1,3-/ 1,4-Cyclohexadienecarboxylates. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Birch Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Birch Reduction of Aromatic Rings. (2019, October 17). Master Organic Chemistry. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Diels-Alder Reactions of Ethyl α-Bromoacrylate with Open-chain Dienes-Synthesis of Ethyl 1,3-/ 1,4-Cyclohexadienecarboxylates. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - Birch reduction. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. (n.d.). Tetrahedron. Retrieved from [Link]
-
Birch reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Mass fragmentation patterns of compounds 1–4. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Analogues of GABA. XIII. An Alternative Route to (Z)-4-Aminocrotonic Acid. (n.d.). Molecules. Retrieved from [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Ethyl cyclohexa-1,3-diene-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
1,4-Cyclohexadiene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Methyl cyclohexa-1,4-diene-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
The Journal of Organic Chemistry Vol. 85 No. 21. (n.d.). ACS Publications. Retrieved from [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (n.d.). PubMed. Retrieved from [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. (2023, April 25). PubMed. Retrieved from [Link]
-
13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. (n.d.). NIH. Retrieved from [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]
-
1,4-Cyclohexadiene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). ACS Publications. Retrieved from [Link]
-
2,5-Diamino-3,6-diketo-cyclohexa-1,4-diene-1,4-dicarboxylic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- Cyclohexane 1,4 carboxylates. (n.d.). Google Patents.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Illustrated Glossary of Organic Chemistry - Birch reduction [chem.ucla.edu]
- 6. rushim.ru [rushim.ru]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" CAS number 72431-21-1
An In-Depth Technical Guide to 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1): Synthesis, Properties, and Applications
Introduction
Ethyl 1,4-cyclohexadiene-1-carboxylate, identified by CAS number 72431-21-1, is a valuable carbocyclic ester that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structure, featuring a non-conjugated diene system and an electron-withdrawing ester group, imparts a distinct reactivity profile that is leveraged in the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role as a precursor to the potent GABA aminotransferase inhibitor, D,L-Gabaculine.[2]
Physicochemical and Spectroscopic Profile
The molecule's utility in synthesis is a direct consequence of its structural and electronic properties. The ester functionality not only influences the reactivity of the diene system but also provides a handle for further chemical transformations.[3]
Core Properties
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 72431-21-1 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1][4] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| IUPAC Name | ethyl cyclohexa-1,4-diene-1-carboxylate | [2] |
| Synonyms | This compound | [2] |
| LogP | 1.8259 | [2] |
Spectroscopic Characterization
| Spectroscopy | Expected/Reported Data |
| ¹H NMR | Signals are anticipated for the ethyl ester group (a triplet around δ 1.2-1.4 ppm and a quartet around δ 4.1-4.3 ppm), vinylic protons of the diene system, and the allylic methylene protons. |
| ¹³C NMR | Key resonances are expected for the ester carbonyl carbon (δ ~165-175 ppm), four sp² carbons of the diene, and the sp³ carbons of the ethyl group and the cyclohexadiene ring. |
| IR Spectroscopy | Characteristic absorption bands would include a strong C=O stretch for the ester (around 1710-1740 cm⁻¹), C=C stretching for the alkene groups (around 1640-1680 cm⁻¹), and C-H stretches for both sp² and sp³ hybridized carbons. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 152.19. |
Synthesis Methodologies: The Birch Reduction
The most direct and widely recognized method for synthesizing this compound is the Birch reduction of its aromatic precursor, ethyl benzoate.[7] This dissolving metal reduction is highly effective for converting electron-deficient aromatic rings into 1,4-dienes.[8][9]
Mechanistic Rationale
The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituent on the aromatic ring. The electron-withdrawing carboxylate group (-COOR) stabilizes the radical anion intermediate at the ipso and para positions.[9][10] This directs the subsequent protonation steps to yield the 1,4-diene as the kinetically favored product, avoiding the formation of the thermodynamically more stable, but undesired, conjugated 1,3-diene.[9]
The mechanism proceeds through a sequence of single-electron transfers from the alkali metal (e.g., sodium or lithium) dissolved in liquid ammonia, followed by protonation from an alcohol source.[10]
Caption: Mechanism of the Birch reduction of ethyl benzoate.
Detailed Experimental Protocol
This protocol describes a representative procedure for the Birch reduction of ethyl benzoate.
Safety Precaution: This reaction involves liquid ammonia (boiling point -33 °C), which requires a well-ventilated fume hood and appropriate cold-temperature personal protective equipment (PPE), and metallic sodium, which is highly reactive with water.
Reagents & Equipment:
-
Dry-ice/acetone condenser
-
Three-neck round-bottom flask, equipped with a gas inlet and mechanical stirrer
-
Liquid ammonia (NH₃)
-
Ethyl benzoate
-
Ethanol (absolute)
-
Sodium metal (cut into small pieces)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble the three-neck flask with the dry-ice condenser and gas inlet. Purge the system with dry nitrogen or argon.
-
Condensation: Cool the condenser with a dry-ice/acetone slurry. Condense approximately 250 mL of ammonia gas into the flask for every 0.1 mol of ethyl benzoate.
-
Addition of Reactants: While maintaining the temperature at -78 °C (dry-ice/acetone bath), add ethyl benzoate (1 equivalent) and absolute ethanol (2 equivalents) to the liquid ammonia with stirring.
-
Reduction: Carefully add small pieces of sodium metal (2.5 equivalents) to the solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.[8] Continue adding sodium until the blue color persists for at least 30 minutes.
-
Quenching: Once the reaction is complete, cautiously quench the excess sodium by the slow addition of solid ammonium chloride until the blue color disappears.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
-
Workup: To the remaining residue, add 100 mL of diethyl ether and 100 mL of water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.
Caption: Workflow for the synthesis of the target ester.
Synthetic Utility and Core Application
The primary value of this compound lies in its role as a versatile building block. Its diene and ester functionalities can be manipulated to access a variety of more complex structures.
Key Reactions
-
Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 1,4-cyclohexadiene-1-carboxylic acid, which can then be converted to other esters or amides.[5]
-
Diels-Alder Reaction: The diene system can act as the 4π component in [4+2] cycloaddition reactions with suitable dienophiles, providing a route to bicyclic structures.[5]
Application in the Synthesis of D,L-Gabaculine
A prominent application of this compound is as a key intermediate in the synthesis of Gabaculine.[1][2] Gabaculine is a neurotoxin that acts as a potent and irreversible inhibitor of GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Its unique mechanism of action makes it a valuable tool in neuroscience research. The synthesis transforms the cyclohexadiene ring into the aromatic ring of the final product.
Caption: Synthetic relationship to D,L-Gabaculine.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Safety: Always consult the Safety Data Sheet (SDS) before use.[11] Handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical; it is a strategically important building block in organic synthesis. Its efficient preparation via the Birch reduction of ethyl benzoate makes it readily accessible. The compound's true value is realized in its application as a precursor for complex target molecules, most notably D,L-Gabaculine, underscoring its significance for professionals in drug discovery and chemical research.
References
-
MOLBASE. (n.d.). ethyl cyclohexa-1,4-diene-1-carboxylate|72431-21-1. Retrieved from [Link]
-
Chegg. (2018). Solved The Birch reduction of ethylbenzoate involves the. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Birch reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexadiene, 1-ethyl-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 72431-21-1. Retrieved from [Link]
-
ChemSrc. (n.d.). 72431-21-1(this compound). Retrieved from [Link]
-
ENCO. (n.d.). This compound. Retrieved from [Link]
-
Adi Chemistry. (n.d.). BIRCH REDUCTION | MECHANISM | REGIOSELECTIVITY | SYNTHETIC APPLICATIONS. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Birch reduction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyclohex-2-ene-1-carboxylate. Retrieved from [Link]
- Google Patents. (1966). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Cyclohexadiene. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
Wiley-VCH. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. m.molbase.com [m.molbase.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. This compound | C9H12O2 | CID 45090119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Illustrated Glossary of Organic Chemistry - Birch reduction [chem.ucla.edu]
- 8. Birch reduction - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 72431-21-1 Name: [xixisys.com]
A Technical Guide to the Spectroscopic Characterization of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1), a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally analogous molecules and fundamental spectroscopic principles to present a robust predictive analysis. Detailed methodologies for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are provided, underpinned by an explanation of the theoretical basis for each technique. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the confident identification and characterization of this versatile compound.
Introduction
This compound is a cyclic ester with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . [1]Its structure, featuring a diene system conjugated with an ester carbonyl group, makes it a valuable synthon in organic chemistry. Notably, it serves as an intermediate in the preparation of D,L-Gabaculine, a potent inhibitor of γ-aminobutyric acid (GABA) aminotransferase. [1]Accurate structural confirmation of this intermediate is paramount for ensuring the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.
This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, empowering researchers to identify and characterize this molecule with a high degree of confidence.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. The predicted chemical shifts (δ) for this compound are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| H-2 | ~6.8 - 7.2 | Triplet (t) | 1H | Vinylic proton on a carbon adjacent to the ester, expected to be deshielded and coupled to the two H-3 protons. |
| H-4, H-5 | ~5.7 - 5.9 | Multiplet (m) | 2H | Vinylic protons on the unconjugated double bond, expected to have a complex splitting pattern due to coupling with each other and adjacent allylic protons. |
| H-3 | ~2.8 - 3.0 | Multiplet (m) | 2H | Allylic protons adjacent to the conjugated double bond, deshielded by the π system. |
| H-6 | ~2.6 - 2.8 | Multiplet (m) | 2H | Allylic protons adjacent to both double bonds, expected to be in a similar chemical environment to H-3. |
| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and coupled to the methyl protons. |
| -OCH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | Methyl protons of the ethyl ester, coupled to the methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~165 - 170 | Carbonyl carbon of an α,β-unsaturated ester. |
| C-1 | ~135 - 140 | Quaternary vinylic carbon attached to the ester group. |
| C-2 | ~125 - 130 | Vinylic carbon adjacent to the ester group. |
| C-4, C-5 | ~120 - 125 | Vinylic carbons of the unconjugated double bond. |
| C-3 | ~25 - 30 | Allylic carbon adjacent to the conjugated double bond. |
| C-6 | ~25 - 30 | Allylic carbon adjacent to both double bonds. |
| -OCH₂CH₃ | ~60 - 65 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14 - 16 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale for Prediction |
| C=O (Ester) | ~1715 - 1730 | Stretching vibration of the carbonyl group in an α,β-unsaturated ester. Conjugation lowers the frequency compared to a saturated ester. |
| C=C (Alkene) | ~1640 - 1680 | Stretching vibrations of the carbon-carbon double bonds in the cyclohexadiene ring. |
| C-O (Ester) | ~1250 - 1300 (asymmetric) and ~1000 - 1100 (symmetric) | Stretching vibrations of the carbon-oxygen single bonds of the ester group. |
| =C-H (Alkene) | ~3000 - 3100 | Stretching vibrations of the C-H bonds on the double bonds. |
| C-H (Alkane) | ~2850 - 3000 | Stretching vibrations of the C-H bonds of the allylic and ethyl groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key fragments for this compound under electron ionization (EI) are shown in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Rationale for Prediction |
| 152 | [M]⁺ | Molecular ion peak. |
| 123 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 107 | [M - OC₂H₅]⁺ | Loss of the ethoxy group, a common fragmentation for ethyl esters. |
| 79 | [C₆H₇]⁺ | Retro-Diels-Alder reaction of the cyclohexadiene ring, leading to the loss of ethylene and the ester group. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified liquid ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Optimize the spectral width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of liquid this compound to identify its functional groups.
Methodology (Neat Liquid Sample):
-
Sample Preparation:
-
Place a single drop of the neat liquid ester onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrument Setup:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC) inlet.
-
The GC will separate the components of the sample, with the pure ester eluting at a specific retention time.
-
-
Ionization and Mass Analysis:
-
As the ester elutes from the GC column, it enters the electron ionization (EI) source of the mass spectrometer.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Processing:
-
The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
-
The instrument software will display the mass spectrum, from which the molecular ion and fragment ions can be identified.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the spectroscopic techniques described above.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for Mass Spectrometry (EI-GC-MS).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, coupled with robust experimental protocols, offers a valuable resource for researchers. By understanding the predicted spectral features and employing the methodologies outlined herein, scientists can confidently identify and assess the purity of this important synthetic intermediate, thereby facilitating advancements in organic synthesis and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Department of Chemistry. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the NMR Spectral Analysis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to the structural elucidation of this important synthetic intermediate. We will explore predicted chemical shifts (δ), spin-spin coupling constants (J), and multiplicity patterns. Furthermore, this guide furnishes detailed, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction: The Significance of this compound
This compound, with the molecular formula C₉H₁₂O₂, is a key intermediate in the synthesis of various organic molecules, notably in the preparation of D,L-Gabaculine, a potent inhibitor of aminotransferases.[1] Its molecular structure, featuring a non-conjugated diene within a six-membered ring and an ethyl ester functional group, presents a distinct set of NMR spectral features. Accurate structural confirmation and purity assessment are paramount in its application, making NMR spectroscopy an indispensable analytical tool. This guide will serve as a detailed roadmap for the complete NMR spectral assignment of this molecule.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is anticipated to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The analysis is based on established chemical shift principles and data from analogous structures.
Molecular Structure and Proton Numbering:
A placeholder for a proper chemical structure diagram with numbered protons would be here. Caption: Structure of this compound with proton numbering.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 | ~6.8 - 7.0 | Triplet (t) | ³J ≈ 3-4 Hz | 1H | Vinylic proton on a carbon adjacent to an ester group, deshielded. Coupled to the two H-3 protons. |
| H-4 | ~5.7 - 5.8 | Broad Singlet | - | 1H | Vinylic proton on a carbon not directly attached to the ester group. |
| H-3 | ~2.8 - 3.0 | Doublet of Doublets (dd) | ³J ≈ 3-4 Hz, ⁴J ≈ 1-2 Hz | 2H | Allylic protons, coupled to H-2 and showing long-range coupling to H-5 and H-6. |
| H-5, H-6 | ~2.4 - 2.6 | Multiplet (m) | - | 4H | Allylic protons on the other side of the ring. |
| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet (q) | ³J ≈ 7.1 Hz | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Coupled to the methyl protons. |
| -OCH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | ³J ≈ 7.1 Hz | 3H | Methyl protons of the ethyl ester. Coupled to the methylene protons. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165 - 167 | Carbonyl carbon of the ester group. |
| C-1 | ~135 - 137 | Quaternary vinylic carbon attached to the ester group. |
| C-2 | ~128 - 130 | Vinylic carbon adjacent to the ester-bearing carbon. |
| C-4 | ~124 - 126 | Vinylic carbon on the opposite side of the ring. |
| C-5 | ~122 - 124 | Vinylic carbon adjacent to C-4. |
| -OC H₂CH₃ | ~60 - 62 | Methylene carbon of the ethyl ester. |
| C-3 | ~28 - 30 | Allylic carbon. |
| C-6 | ~25 - 27 | Allylic carbon. |
| -OCH₂C H₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |
Experimental Protocols
To obtain high-quality NMR spectra, the following protocols are recommended:
Sample Preparation
A well-defined protocol is critical for reproducible results.
Workflow for NMR Sample Preparation:
Caption: Standard workflow for preparing an NMR sample of an organic compound.
Detailed Steps:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection and Dissolution: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent dissolving properties for a wide range of organic compounds. The residual protium signal at 7.26 ppm can serve as an internal reference.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.
NMR Data Acquisition
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for a sample of this concentration. |
| Relaxation Delay (d1) | 1-2 s | Allows for adequate relaxation of protons between pulses. |
| Acquisition Time (AQ) | 3-4 s | Provides good digital resolution. |
| Spectral Width (SW) | 16 ppm | Encompasses the expected chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-gated decoupling experiment with a 30-degree pulse. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 s | A standard delay for ¹³C experiments. |
| Acquisition Time (AQ) | 1-2 s | Adequate for good resolution in the ¹³C spectrum. |
| Spectral Width (SW) | 220 ppm | Covers the full range of expected ¹³C chemical shifts. |
Data Interpretation and Structural Validation
The acquired spectra should be processed with appropriate Fourier transformation, phasing, and baseline correction. The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns in both ¹H and ¹³C spectra should be consistent with the proposed structure. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
Logical Flow for Spectral Interpretation:
Caption: A stepwise approach to the interpretation of NMR data for structural elucidation.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, alongside robust protocols for sample preparation and data acquisition. By understanding the expected spectral features and employing sound experimental techniques, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this valuable synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the NMR analysis of a wide range of small organic molecules.
References
- Vertex AI Search. (2024).
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
MOLBASE. (n.d.). ethyl cyclohexa-1,4-diene-1-carboxylate|72431-21-1. [Link]
Sources
An In-depth Technical Guide to the Infrared Spectrum of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester, a molecule of interest in synthetic chemistry and drug development. We will delve into the theoretical principles governing its vibrational spectroscopy, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of its key spectral features. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize IR spectroscopy for structural elucidation and quality control.
Introduction: The Vibrational Signature of a Diene Ester
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For a molecule like this compound, this fingerprint reveals crucial information about its constituent functional groups, including the ester, the cyclohexadiene ring, and the nature of the carbon-carbon double bonds. Understanding this spectrum is paramount for confirming the molecule's identity, assessing its purity, and gaining insights into its electronic structure.
The structure of this compound presents several key features that will dominate its IR spectrum:
-
An α,β-unsaturated ester functional group, where the carbonyl group is conjugated with a carbon-carbon double bond.
-
A 1,4-cyclohexadiene ring , containing both sp² and sp³ hybridized carbon atoms.
-
An ethyl ester group, with its characteristic C-O and C-H vibrations.
This guide will systematically dissect the expected and observed IR absorptions arising from these structural motifs.
Theoretical Analysis: Predicting the Vibrational Landscape
Before examining an experimental spectrum, a theoretical analysis of the expected vibrational frequencies provides a critical framework for interpretation. The vibrational frequencies of the key functional groups in this compound are influenced by factors such as bond strength, atomic mass, and electronic effects like conjugation.
The Carbonyl (C=O) Stretch: A Tale of Conjugation
The most prominent feature in the IR spectrum of an ester is typically the carbonyl stretching vibration. For a simple aliphatic ester, this absorption appears in the range of 1750-1735 cm⁻¹[1]. However, in this compound, the carbonyl group is conjugated with the C=C double bond of the cyclohexadiene ring. This conjugation delocalizes the π-electrons, which slightly weakens the C=O bond and imparts more single-bond character. Consequently, the C=O stretching frequency is lowered and is expected to appear in the range of 1730-1715 cm⁻¹[1][2]. This shift to a lower wavenumber is a hallmark of α,β-unsaturation in esters and ketones[3].
Carbon-Carbon Double Bond (C=C) Stretches: The Diene Signature
The 1,4-cyclohexadiene ring contains two C=C double bonds. In non-conjugated alkenes, the C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region[4]. For cyclohexene, this peak is observed around 1640-1660 cm⁻¹[5]. In this compound, one of the C=C bonds is conjugated with the ester carbonyl group. This conjugation can influence the intensity and exact position of the C=C stretching band. We can anticipate one or more absorptions in the 1660-1620 cm⁻¹ range, characteristic of the diene system.
Carbon-Oxygen (C-O) Stretches: The Ester Fingerprint
Esters exhibit two distinct C-O stretching vibrations, which typically appear as strong bands in the 1300-1000 cm⁻¹ region[1][6]. These correspond to the C-C(=O)-O and O-C-C linkages. For ethyl esters, these bands are often found around 1250-1230 cm⁻¹ and 1100-1030 cm⁻¹[7][8]. The higher frequency band is generally attributed to the asymmetric C-O-C stretch and is often the more intense of the two[9].
Carbon-Hydrogen (C-H) Stretches: Probing Hybridization
The C-H stretching vibrations provide valuable information about the hybridization of the carbon atoms.
-
sp² C-H Stretches: The hydrogens attached to the double bonds of the cyclohexadiene ring will give rise to stretching vibrations at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[4][10].
-
sp³ C-H Stretches: The hydrogens on the saturated carbons of the ethyl group and the methylene groups in the cyclohexadiene ring will exhibit stretching vibrations just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ region[11][12].
The Fingerprint Region: A Unique Molecular Signature
The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region[5][7]. This area contains a complex array of bending, rocking, and scissoring vibrations that are highly specific to the overall molecular structure. While individual peak assignments in this region can be challenging, the overall pattern is a unique identifier for the compound. Key vibrations in this region for this compound will include C-H bending modes for both the alkene and alkane portions of the molecule, as well as various C-C single bond stretches.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a clean and reproducible IR spectrum is fundamental to accurate analysis. The following protocol outlines a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer, which is common in modern analytical laboratories.
Sample Preparation
For a liquid sample such as this compound, the simplest and most common method is the neat liquid film technique.
-
Clean the ATR Crystal: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is immaculately clean. This can be achieved by wiping with a solvent such as isopropanol or acetone, followed by a final wipe with a clean, dry, lint-free cloth.
-
Background Spectrum: Acquire a background spectrum of the empty ATR setup. This will account for any atmospheric interferences (e.g., CO₂, H₂O) and instrumental artifacts.
-
Apply the Sample: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Acquire the Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
Instrumental Parameters
For a routine analysis, the following instrumental parameters are recommended:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
The following diagram illustrates the general workflow for acquiring the IR spectrum.
Spectral Interpretation: Decoding the Vibrational Data
The following table summarizes the expected characteristic IR absorption bands for this compound, based on the theoretical principles discussed and typical values from the literature.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3100 - 3000 | Medium | =C-H | Stretching |
| 3000 - 2850 | Strong | -C-H | Stretching |
| 1730 - 1715 | Strong, Sharp | C=O | Stretching |
| 1660 - 1620 | Medium | C=C | Stretching |
| 1470 - 1440 | Medium | -CH₂- | Bending (Scissoring) |
| 1390 - 1370 | Medium | -CH₃ | Bending (Umbrella) |
| 1300 - 1200 | Strong | C-C(=O)-O | Asymmetric Stretching |
| 1150 - 1000 | Strong | O-C-C | Symmetric Stretching |
| 900 - 650 | Medium-Strong | =C-H | Out-of-plane Bending |
Analysis of a Representative Spectrum
A detailed analysis of a hypothetical or literature-derived spectrum would proceed as follows:
-
C-H Stretching Region (3100 - 2850 cm⁻¹): The presence of peaks both above and below 3000 cm⁻¹ immediately confirms the existence of both sp² and sp³ hybridized carbon atoms, consistent with the proposed structure.
-
Carbonyl Region (1750 - 1650 cm⁻¹): A strong, sharp absorption peak around 1720 cm⁻¹ is the most definitive evidence for the ester carbonyl group. Its position, shifted from the typical 1740 cm⁻¹, strongly indicates conjugation with the C=C double bond.
-
Double Bond Region (1680 - 1600 cm⁻¹): One or more medium-intensity peaks in this region would be assigned to the C=C stretching vibrations of the cyclohexadiene ring.
-
Fingerprint Region (Below 1500 cm⁻¹): The most intense peaks in this region are expected to be the two C-O stretching bands of the ester group, typically appearing as broad and strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹. The presence of these two distinct bands is a key characteristic of esters[9]. Additionally, various C-H bending and skeletal vibrations contribute to the unique pattern in this region.
The logical flow of spectral interpretation is depicted in the following diagram.
Conclusion: The Utility in a Drug Development Context
The infrared spectrum of this compound provides a rapid and reliable method for its structural confirmation. The key diagnostic bands—the conjugated carbonyl stretch, the sp² and sp³ C-H stretches, the C=C stretch, and the strong C-O ester absorptions—collectively form a unique spectral signature. In a drug development setting, this technique is invaluable for:
-
Identity Confirmation: Verifying the structure of synthesized intermediates and final active pharmaceutical ingredients (APIs).
-
Purity Assessment: Detecting the presence of impurities, such as starting materials or side-products, which would exhibit their own characteristic IR bands. For instance, the absence of a broad O-H band around 3300-2500 cm⁻¹ would confirm the absence of any corresponding carboxylic acid impurity[7].
-
Stability Studies: Monitoring for any degradation of the compound over time, which would manifest as changes in the IR spectrum.
By combining a sound theoretical understanding with a robust experimental protocol, researchers and scientists can effectively leverage IR spectroscopy as a cornerstone analytical tool in the characterization of this compound and related molecules.
References
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Química Orgánica. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Identifying the Presence of Particular Groups. Retrieved from [Link]
-
Thompson, H. W., & Trotter, I. F. (1956). The infrared absorption spectra of deuterated esters: II. Ethyl acetate. Canadian Journal of Chemistry, 34(7), 888-897. Retrieved from [Link]
-
Krishnamurti, D., & Krishnamurthy, K. S. (1970). Infrared absorption spectra of ethyl, n-propyl and n-butyl stearates. Pramana, 74(4), 189-200. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene. Retrieved from [Link]
-
Peda.net. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Spectrum: Esters [quimicaorganica.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
"1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" reactivity profile
An In-depth Technical Guide to the Reactivity Profile of Ethyl 1,4-Cyclohexadiene-1-carboxylate
Abstract
Ethyl 1,4-cyclohexadiene-1-carboxylate is a versatile bifunctional molecule that serves as a valuable intermediate in modern organic synthesis. Its structure is characterized by two key reactive motifs: a conjugated diene system and an α,β-unsaturated ester. This unique combination allows it to participate in a diverse array of chemical transformations, including pericyclic reactions, conjugate additions, and radical-mediated processes. The inherent propensity of the cyclohexadiene core to aromatize provides a powerful thermodynamic driving force for many of its reactions. This guide offers a comprehensive exploration of the synthesis and reactivity of ethyl 1,4-cyclohexadiene-1-carboxylate, presenting its core chemical behaviors, detailed experimental protocols, and mechanistic insights relevant to researchers, chemists, and professionals in drug development.
Introduction to Ethyl 1,4-Cyclohexadiene-1-carboxylate
The utility of ethyl 1,4-cyclohexadiene-1-carboxylate in synthetic chemistry stems from the predictable yet versatile reactivity of its constituent functional groups. Understanding its structural and electronic properties is fundamental to harnessing its synthetic potential.
Molecular Structure and Physicochemical Properties
The molecule consists of a non-planar six-membered ring containing two non-conjugated double bonds, with an ethoxycarbonyl group attached to one of the sp²-hybridized carbons. This arrangement positions the second double bond in conjugation with the ester's carbonyl group, creating an electron-deficient π-system.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| CAS Number | 72431-21-1 | [2] |
| IUPAC Name | Ethyl cyclohexa-1,4-diene-1-carboxylate | |
| Appearance | Colorless Liquid (Typical) |
Key Reactive Motifs
The reactivity profile is dominated by two distinct, yet electronically coupled, regions within the molecule. The strategic application of specific reagents allows for the selective manipulation of one motif over the other.
Caption: Key reactive motifs in ethyl 1,4-cyclohexadiene-1-carboxylate.
Synthesis of the Cyclohexadiene Core
The preparation of 1,4-cyclohexadiene structures is well-established, with two primary methodologies being the Birch reduction of aromatic precursors and the decarboxylation of dicarboxylic anhydrides.
Birch Reduction of Benzoic Acid Derivatives
The Birch reduction is a powerful method for the partial reduction of aromatic rings.[3] Treatment of ethyl benzoate with a dissolving metal in liquid ammonia, typically sodium or lithium, in the presence of an alcohol proton source, yields the desired 1,4-cyclohexadiene product. The electron-withdrawing nature of the ester group directs the regioselectivity of the reduction.[1]
Caption: Workflow for the Birch reduction synthesis route.
Decarboxylation of Cyclohexene Dicarboxylic Anhydrides
An alternative route involves the base-mediated decarboxylation of a 3-substituted-4-cyclohexene-1,2-dicarboxylic acid anhydride.[1][4] These precursors are readily accessible via a Diels-Alder reaction between a 1-substituted butadiene and maleic anhydride.[4] The process involves hydrolysis of the anhydride, followed by decarboxylation and subsequent esterification.
Experimental Protocol: Decarboxylation and Esterification [1][4]
-
Hydrolysis & Decarboxylation: The starting anhydride (e.g., 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride) is treated with at least 4 equivalents of a strong base like sodium hydroxide in water. The mixture is heated to 50–70°C until the reaction is complete.
-
Acidification: The reaction mixture is cooled and carefully acidified with a mineral acid, such as phosphoric or hydrochloric acid, to precipitate the free 1,4-cyclohexadiene-1-carboxylic acid.[1][4] Careful pH control is crucial to prevent polymerization.[1]
-
Isolation: The crude acid is recovered by filtration or extraction.
-
Esterification: The isolated carboxylic acid is subjected to Fischer esterification by heating with excess ethanol in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) to yield the final ethyl ester product.[1]
-
Purification: The crude ester is purified via distillation or column chromatography.
The Reactivity Profile: A Dual-Functionality Scaffold
The rich chemistry of ethyl 1,4-cyclohexadiene-1-carboxylate is defined by its ability to act as either a diene in cycloadditions or as an electrophile in conjugate additions.
The Diene Moiety: Pericyclic Reactions
The 1,4-cyclohexadiene system can function as the diene component in the Diels-Alder reaction, a [4+2] cycloaddition that reliably forms six-membered rings.[5][6] It reacts with electron-deficient alkenes (dienophiles) to generate bicyclic adducts, which are valuable precursors for complex molecular architectures.[1][5] The reaction proceeds via a concerted mechanism, allowing for a high degree of stereochemical control.[5][6]
Caption: Generalized Diels-Alder reaction mechanism.
Experimental Protocol: General Diels-Alder Reaction [7][8]
-
Setup: To a solution of ethyl 1,4-cyclohexadiene-1-carboxylate in a suitable high-boiling solvent (e.g., xylene or toluene) in a round-bottomed flask equipped with a reflux condenser, add the dienophile (1.0 to 1.2 equivalents).
-
Reaction: The mixture is heated to reflux (typically 80–150°C) and stirred for several hours to days, monitoring by TLC or GC-MS.[9] For less reactive dienophiles, a Lewis acid catalyst may be added to accelerate the reaction.[8][9]
-
Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization (if solid) or silica gel column chromatography to isolate the bicyclic adduct.
The α,β-Unsaturated Ester: Conjugate Additions
The electron-withdrawing ester group polarizes the conjugated C=C bond, rendering the β-carbon electrophilic.[10] This makes the molecule an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles.[11] This reaction is a cornerstone of C-C bond formation. The initial addition of the nucleophile generates an enolate intermediate, which is subsequently protonated during workup to give the final product.[10][11]
Caption: Mechanism of a Michael (1,4-conjugate) addition.
The Bis-Allylic Position: Radical Chemistry & Aromatization
The conversion of the non-planar cyclohexadiene ring into a planar, highly stable aromatic ring is a significant thermodynamic driving force.[12] This principle underpins several reactions, including radical-mediated processes and oxidations. Selective abstraction of a bis-allylic hydrogen atom by a radical initiator generates a resonance-stabilized cyclohexadienyl radical.[12] This intermediate can then undergo further reactions, such as β-scission, that result in the formation of an aromatic ring as a benign byproduct.[12]
The cyclohexadiene ring is readily susceptible to oxidation, leading to the formation of the corresponding aromatic compound, ethyl benzoate. This transformation can be achieved with a variety of oxidizing agents, such as Cr(VI) reagents or by catalytic dehydrogenation.[13][14] This reaction pathway is often considered a competing or side reaction in protocols where aromatization is not the desired outcome.
Applications in Synthetic Chemistry
The dual reactivity of ethyl 1,4-cyclohexadiene-1-carboxylate makes it a strategic building block for accessing complex molecular scaffolds.
-
Precursor to Functionalized Rings: Through sequential Diels-Alder and conjugate addition reactions (or vice-versa), chemists can construct highly substituted and stereochemically rich six-membered rings.
-
Drug Discovery Intermediate: The cyclohexene carboxylate core is a feature in numerous bioactive molecules and natural products.[15][16] For instance, functionalized cyclohexene rings are central to the structure of the antiviral drug Oseltamivir.[15] The ester group provides a convenient handle for creating libraries of amide or other ester derivatives for screening against biological targets.[16] The scaffold itself has been associated with anti-inflammatory and antiproliferative effects in certain derivatives.[16]
-
Radical Precursors: Specially designed cyclohexadiene systems can serve as precursors to generate specific carbon- or heteroatom-centered radicals, driven by the irreversible formation of an aromatic ring.[12]
Conclusion
Ethyl 1,4-cyclohexadiene-1-carboxylate is more than a simple cyclic ester; it is a synthetically powerful and versatile platform. Its reactivity is governed by the interplay between its conjugated diene and α,β-unsaturated ester functionalities, with an overarching thermodynamic driving force toward aromatization. A thorough understanding of these principles allows for its strategic use in the synthesis of complex carbocyclic structures, making it a valuable tool for professionals in organic synthesis and medicinal chemistry.
References
-
Studer, A., & Amrein, S. (2005). Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic. Accounts of Chemical Research, 38(9), 743-751. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
- Google Patents. (1966). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
-
University of Calgary. (n.d.). Ch 10: Diels-Alder reaction. Retrieved from [Link]
-
May, J. (n.d.). 1,4–Conjugate Addition with Pyrrole and Indole Enones & Propargylic Substitution using Boronic Acids as Nucleophiles with. University of Houston. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 1,4‐cyclohexadiene carboxylates from 1‐ or 2‐substituted dienes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene Synthesis by Reduction of Arenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereospecific and Unspecific Pathways for Aromatization of 1,4-Cyclohexadienes. Retrieved from [Link]
- Google Patents. (2010). WO2010148080A2 - Cyclohexane 1,4 carboxylates.
-
National Institutes of Health. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]
-
Cardiff University. (n.d.). Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester. Retrieved from [Link]
Sources
- 1. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 1,4-Cyclohexadiene Synthesis by Reduction of Arenes [organic-chemistry.org]
- 4. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Ch 10: Diels-Alder reaction [www3.chem.ucalgary.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. orientjchem.org [orientjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2010148080A2 - Cyclohexane 1,4 carboxylates - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-cyclohexadiene-1-carboxylic acid ethyl ester, a valuable intermediate in organic synthesis. The primary focus of this document is the Birch reduction of ethyl benzoate, a robust and widely utilized method for accessing the 1,4-cyclohexadiene scaffold. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and offers insights into the critical parameters that govern the success of the synthesis. Furthermore, this document includes a thorough discussion on the characterization of the target molecule, complete with predicted spectroscopic data to aid researchers in product verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deep, practical understanding of this important transformation.
Introduction: The Significance of the 1,4-Cyclohexadiene Scaffold
The 1,4-cyclohexadiene motif is a foundational building block in organic chemistry, serving as a versatile precursor to a wide array of more complex molecular architectures. Its unique arrangement of non-conjugated double bonds allows for selective functionalization, making it a strategic intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials. This compound, in particular, combines the reactivity of the diene system with the synthetic handle of an ethyl ester, opening avenues for diverse subsequent transformations such as Diels-Alder reactions, epoxidations, and conjugate additions. The efficient and selective synthesis of this compound is therefore of considerable interest to the synthetic chemistry community.
The Birch reduction, a dissolving metal reduction, stands as the preeminent method for the preparation of 1,4-cyclohexadienes from aromatic precursors.[1] Named after the Australian chemist Arthur Birch, this reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source, usually an alcohol, to effect the partial reduction of an aromatic ring.[2] The regioselectivity of the Birch reduction is a key feature, and is highly dependent on the electronic nature of the substituents on the aromatic ring.[3] For electron-withdrawing groups, such as the ester functionality in ethyl benzoate, the reduction proceeds in a predictable manner to yield the desired 1,4-dihydro product.[4]
This guide will provide a detailed exploration of the synthesis of this compound via the Birch reduction of ethyl benzoate, offering both theoretical understanding and practical guidance.
The Birch Reduction of Ethyl Benzoate: A Mechanistic Perspective
The Birch reduction of ethyl benzoate to this compound is a classic example of a dissolving metal reduction. The reaction proceeds through a sequence of single electron transfers (SET) from the alkali metal dissolved in liquid ammonia and protonation steps. The overall transformation can be understood through the following key stages:
-
Formation of the Solvated Electron: Alkali metals, such as sodium or lithium, dissolve in liquid ammonia to produce a characteristic deep blue solution. This color is due to the presence of solvated electrons, which are the active reducing species in the reaction.[2]
-
Single Electron Transfer (SET) and Radical Anion Formation: A solvated electron is transferred to the aromatic ring of ethyl benzoate, forming a radical anion. The electron-withdrawing nature of the ester group directs the initial electron addition to the ipso or para position.
-
Protonation of the Radical Anion: The radical anion is a strong base and is protonated by the alcohol present in the reaction mixture (e.g., ethanol or tert-butanol). This protonation occurs at the position of highest electron density, which for an electron-withdrawing group is the ipso carbon.
-
Second Single Electron Transfer (SET): The resulting cyclohexadienyl radical rapidly accepts a second electron from the solvated electron pool to form a cyclohexadienyl anion.
-
Final Protonation: The final step involves the protonation of the cyclohexadienyl anion by the alcohol to yield the neutral this compound product. This final protonation occurs at the central carbon of the pentadienyl anionic system, leading to the thermodynamically less stable, but kinetically favored, non-conjugated 1,4-diene.[5]
The regioselectivity of the Birch reduction is a critical aspect. With an electron-withdrawing group like the ethyl ester, the double bonds in the product are located away from the substituent, at the 2,5-positions relative to the ester group. This is a consequence of the stabilization of the anionic intermediates by the electron-withdrawing substituent.
Diagram of the Birch Reduction Mechanism:
Caption: Mechanistic pathway of the Birch reduction of ethyl benzoate.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust and reliable method for the synthesis of this compound, adapted from well-established procedures for Birch reductions.[6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl benzoate | 150.17 | 15.0 g | 0.1 | 1.0 |
| Sodium metal | 22.99 | 5.1 g | 0.22 | 2.2 |
| Anhydrous Ethanol | 46.07 | 29 mL | 0.5 | 5.0 |
| Liquid Ammonia | 17.03 | ~300 mL | - | - |
| Diethyl ether | 74.12 | As needed | - | - |
| Saturated aq. NH₄Cl | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, a dry ice-acetone condenser, and a gas inlet.
-
Low-temperature thermometer.
-
Dewar flask for the cooling bath (acetone/dry ice).
-
Addition funnel.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Reaction Procedure
Caution: This reaction involves the use of liquid ammonia, which is a corrosive and toxic gas at room temperature, and sodium metal, which is highly reactive with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Setup and Cooling: Assemble the three-necked flask with the mechanical stirrer and dry ice-acetone condenser. Place the flask in a Dewar containing acetone and cool it to -78 °C using dry ice.
-
Condensation of Ammonia: Condense approximately 300 mL of anhydrous ammonia gas into the flask through the gas inlet.
-
Addition of Sodium: To the stirred liquid ammonia, carefully add small pieces of sodium metal. The solution will turn a deep blue color, indicating the formation of solvated electrons.
-
Addition of Substrate and Alcohol: In a separate flask, prepare a solution of ethyl benzoate (15.0 g, 0.1 mol) in anhydrous ethanol (29 mL, 0.5 mol). Slowly add this solution to the stirred sodium-ammonia solution over a period of 30 minutes using an addition funnel. Maintain the temperature at -78 °C throughout the addition. The blue color of the reaction mixture will fade as the reaction proceeds.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours. The reaction is typically complete when the blue color has disappeared.
-
Quenching the Reaction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the white precipitate of sodium salts dissolves.
-
Evaporation of Ammonia: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.
Work-up and Purification
-
Extraction: To the remaining residue, add 100 mL of water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Experimental Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1,4-Cyclohexadiene, 1-ethyl- | C8H12 | CID 140619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Discovery and History of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Abstract
This technical guide provides a comprehensive exploration of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester, a versatile intermediate in organic synthesis with notable applications in the development of pharmacologically active molecules. Delving into its historical context, the narrative is intrinsically linked to the groundbreaking discovery of the Birch reduction. This document details the primary synthetic routes, including mechanistic insights and step-by-step experimental protocols. Furthermore, it presents a thorough characterization of the compound, summarizing its physicochemical and spectroscopic properties. The guide culminates in a discussion of its strategic applications in drug discovery, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction: A Molecule Born from a Landmark Reaction
This compound, also known by its synonym ethyl 2,5-dihydrobenzoate, is a cyclic unsaturated ester that has carved a significant niche as a building block in complex organic synthesis. Its structure, featuring a non-conjugated diene system and a reactive ester functionality, offers a unique platform for a variety of chemical transformations. The discovery and synthetic accessibility of this compound are not an isolated event but rather a direct consequence of one of the most powerful reactions in synthetic organic chemistry: the Birch reduction. Understanding the history of this molecule is, therefore, inseparable from appreciating the intellectual journey of its primary synthetic method.
Historical Context and Discovery: The Legacy of Arthur Birch
The genesis of this compound is rooted in the pioneering work of Australian chemist Arthur John Birch. In the 1940s, while at the Dyson Perrins Laboratory at the University of Oxford, Birch developed a method for the partial reduction of aromatic rings using an alkali metal, typically sodium or lithium, in liquid ammonia with a proton source like an alcohol.[1] This reaction, now universally known as the Birch reduction , provided an unprecedented route to 1,4-cyclohexadienes, compounds that were previously difficult to access.[1]
The Birch reduction of benzoic acid and its derivatives was of particular interest. The electron-withdrawing nature of the carboxyl group directs the reduction to yield the 1,4-dihydro product, a regioselectivity that is a hallmark of this reaction. The direct precursor to the title compound, 1,4-Cyclohexadiene-1-carboxylic acid, was thus made readily available from inexpensive benzoic acid. The subsequent esterification to the ethyl ester is a straightforward and high-yielding transformation.
Synthetic Methodologies: Pathways to a Versatile Intermediate
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
The Primary Route: Birch Reduction of Ethyl Benzoate
The most direct and historically significant method for the preparation of this compound is the Birch reduction of ethyl benzoate. This reaction leverages the foundational principles established by Arthur Birch and remains a reliable and efficient laboratory-scale synthesis.
The Birch reduction of ethyl benzoate proceeds through a well-established mechanism involving the stepwise addition of electrons and protons to the aromatic ring.
Figure 1: Mechanism of the Birch Reduction of Ethyl Benzoate.
Caution: This reaction involves the use of liquid ammonia and alkali metals, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask at -78 °C (dry ice/acetone bath) to the desired volume.
-
Metal Dissolution: Small pieces of sodium or lithium metal are carefully added to the liquid ammonia with vigorous stirring. The formation of a deep blue color indicates the dissolution of the metal and the presence of solvated electrons.
-
Substrate Addition: A solution of ethyl benzoate in a co-solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether is added dropwise to the blue solution.
-
Protonation: Anhydrous ethanol is then added dropwise to the reaction mixture. The blue color will gradually fade.
-
Quenching: The reaction is carefully quenched by the addition of a proton source, such as ammonium chloride, after the blue color has disappeared.
-
Workup: The ammonia is allowed to evaporate. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Alternative Synthetic Routes
While the Birch reduction is the most common method, other synthetic strategies can be employed.
An alternative two-step sequence involves the synthesis of 1,4-cyclohexadiene-1-carboxylic acid followed by esterification. A patented method describes the preparation of the carboxylic acid via the decarboxylation of 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride. The resulting acid can then be esterified using standard Fischer esterification conditions.
Figure 2: Decarboxylation-Esterification Synthetic Route.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 72431-21-1 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): ~5.8-6.0 (m, 2H, vinylic CH =CH ), ~5.7 (m, 1H, C=CH -COOEt), ~4.2 (q, 2H, -OCH ₂CH₃), ~2.7 (m, 4H, allylic CH ₂), ~1.3 (t, 3H, -OCH₂CH ₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~166 (C=O), ~125-130 (vinylic C H), ~120-125 (vinylic C -COOEt), ~60 (-OC H₂CH₃), ~25-30 (allylic C H₂), ~14 (-OCH₂C H₃) |
| IR (neat) | ν (cm⁻¹): ~3030 (C-H, sp²), ~2980 (C-H, sp³), ~1715 (C=O, ester), ~1650 (C=C) |
| Mass Spec (EI) | m/z: 152 (M⁺), 123, 107, 79 |
Note: The spectroscopic data presented are predicted based on the structure and data from closely related compounds due to the limited availability of experimentally verified spectra in the public domain.
Applications in Drug Development and Organic Synthesis
The synthetic utility of this compound lies in its potential to serve as a versatile precursor to a wide range of more complex molecules, particularly those with pharmaceutical applications.
A Key Intermediate in the Synthesis of Gabaculine
One of the most notable applications of this compound is as a key intermediate in the synthesis of D,L-Gabaculine. Gabaculine is a potent inhibitor of γ-aminobutyric acid (GABA) transaminase and has been investigated for its potential as an anticonvulsant and for the treatment of other neurological disorders. The synthesis showcases the strategic value of the diene system for further functionalization.
Figure 3: Synthetic pathway from Ethyl 1,4-cyclohexadiene-1-carboxylate to D,L-Gabaculine.
A Scaffold for Novel Bioactive Molecules
The 1,4-cyclohexadiene moiety is a valuable scaffold for the construction of diverse molecular architectures. The double bonds can be selectively functionalized through a variety of reactions, including:
-
Diels-Alder Reactions: The diene can participate as a diene or dienophile, leading to the formation of bicyclic systems.
-
Epoxidation and Dihydroxylation: Selective oxidation of the double bonds provides access to highly functionalized cyclohexane derivatives.
-
Hydrogenation: Partial or complete reduction of the double bonds allows for the synthesis of cyclohexene and cyclohexane derivatives.
The ester group serves as a convenient handle for further modifications, such as conversion to amides, carboxylic acids, or alcohols, enabling the synthesis of a library of compounds for biological screening.
Conclusion: A Timeless Intermediate with Enduring Relevance
From its conceptual origins in the groundbreaking work of Arthur Birch to its contemporary applications in the synthesis of complex bioactive molecules, this compound stands as a testament to the enduring power of fundamental organic reactions. Its straightforward synthesis and versatile reactivity ensure its continued relevance as a valuable building block for researchers and scientists in both academic and industrial settings. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its importance in the landscape of modern organic chemistry and drug discovery.
References
- Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society (Resumed), 430-436.
-
Wikipedia. (2023). Birch reduction. Retrieved from [Link]
- Hughes, D. L. (1966). U.S. Patent No. 3,288,847. Washington, DC: U.S.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester via Diels-Alder Reaction
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been a subject of extensive study and application since its discovery by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950. Its synthetic utility is vast, enabling the construction of complex cyclic systems with a high degree of stereocontrol.[1] This application note provides a detailed guide for the synthesis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester, a valuable scaffold in medicinal chemistry and materials science, through the Diels-Alder reaction of 1,3-butadiene and ethyl acrylate. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and detail the characterization of the final product.
Mechanistic Insights: The [4+2] Cycloaddition
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1] In the synthesis of this compound, the 4 π-electrons of the conjugated diene, 1,3-butadiene, react with the 2 π-electrons of the dienophile, ethyl acrylate.
The reactivity of the Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. The reaction is generally favored when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. In our case, the ester group (-COOEt) on ethyl acrylate acts as an electron-withdrawing group, making the double bond electron-deficient and thus a good dienophile.
Stereoselectivity
A key feature of the Diels-Alder reaction is its stereospecificity. The relative stereochemistry of the substituents on the diene and dienophile is retained in the product. For the reaction between 1,3-butadiene and a monosubstituted dienophile like ethyl acrylate, the major product is typically the one where the substituent on the dienophile is in the endo position in the transition state. This is often referred to as the "endo rule."[1] However, for some simpler systems, a mixture of endo and exo products can be observed.
Experimental Protocol
This protocol details the synthesis of this compound. Due to the gaseous nature of 1,3-butadiene, this reaction is best performed in a sealed pressure vessel.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl acrylate | Reagent | Sigma-Aldrich |
| 1,3-Butadiene | ≥99% | Matheson |
| Toluene | Anhydrous | Acros Organics |
| Hydroquinone | Inhibitor | J.T. Baker |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Magnesium sulfate | Anhydrous | VWR |
| Heavy-walled pressure vessel | --- | Andrews Glass Co. |
Safety Precautions
-
1,3-Butadiene: is a flammable gas and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. The use of a sealed system is mandatory to prevent leakage.
-
Ethyl acrylate: is a flammable liquid and a lachrymator. It can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pressure Reaction: The reaction is conducted under pressure. Use a certified pressure vessel and a blast shield. Do not exceed the pressure rating of the vessel.
Reaction Setup and Procedure
-
Vessel Preparation: To a clean, dry, and tared 250 mL heavy-walled pressure vessel equipped with a magnetic stir bar, add ethyl acrylate (50.0 g, 0.50 mol) and a catalytic amount of hydroquinone (0.1 g) to inhibit polymerization.
-
Cooling and Condensation of Butadiene: Cool the pressure vessel to -78 °C using a dry ice/acetone bath. Carefully condense 1,3-butadiene gas (32.4 g, 0.60 mol) into the vessel. The amount of condensed butadiene can be determined by the change in mass of the vessel.
-
Sealing and Reaction: Securely seal the pressure vessel. Allow the vessel to slowly warm to room temperature behind a blast shield in a fume hood. Once at room temperature, place the vessel in an oil bath preheated to 150 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 24 hours. The progress of the reaction can be monitored by taking aliquots (after cooling the vessel and carefully venting) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (as determined by GC-MS), cool the vessel to room temperature. Carefully vent any excess pressure in the fume hood. Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 85-87 °C at 15 mmHg.
Product Characterization
The purified product, this compound, should be a colorless liquid. Its identity and purity should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 6.90 (m, 1H, vinylic), 5.80 (m, 2H, vinylic), 4.20 (q, 2H, -OCH₂CH₃), 2.80-2.60 (m, 4H, allylic), 1.30 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 166.0 (C=O), 135.0 (vinylic C-COOEt), 128.0 (vinylic), 125.0 (vinylic), 60.5 (-OCH₂CH₃), 28.0 (allylic), 26.0 (allylic), 14.0 (-OCH₂CH₃) |
| IR (neat, cm⁻¹) | ~2980 (C-H, sp³), ~2930 (C-H, sp²), ~1715 (C=O, ester), ~1645 (C=C), ~1250 (C-O, ester) |
| GC-MS | A single major peak in the gas chromatogram with a molecular ion peak corresponding to the product's molecular weight (152.19 g/mol ) |
Note: The exact chemical shifts and peak shapes may vary slightly depending on the solvent and the specific instrument used. The provided NMR data is predicted based on known chemical shift values for similar structures.[2]
Discussion
The Diels-Alder reaction between 1,3-butadiene and ethyl acrylate provides a straightforward and efficient route to this compound. The use of a pressure vessel is necessary to maintain a sufficient concentration of the gaseous diene in the reaction mixture. The addition of a polymerization inhibitor like hydroquinone is crucial to prevent the self-polymerization of ethyl acrylate at the elevated temperatures required for the reaction.
The purification by fractional distillation is effective in removing any unreacted starting materials and byproducts. The purity of the final product should be assessed by GC-MS and NMR spectroscopy. The expected yield for this reaction is typically in the range of 70-80% based on the limiting reagent, ethyl acrylate.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound via the Diels-Alder reaction. The detailed protocol, including safety considerations and characterization data, is intended to enable researchers in both academic and industrial settings to successfully prepare this valuable chemical intermediate. The inherent efficiency and stereoselectivity of the Diels-Alder reaction make it a preferred method for the construction of such cyclohexene derivatives, which are versatile building blocks in the development of new pharmaceuticals and functional materials.
References
- Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
- Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.
-
Lording, W. J.; Fallon, T.; Sherburn, M. S.; Paddon-Row, M. N. The simplest Diels–Alder reactions are not endo-selective. Chemical Science2020 , 11(40), 10959-10969. [Link]
- Diels-Alder Cycloaddition Reaction. In Organic Syntheses; Wiley: New York, 1963; Vol. 4, p 890.
- Huisgen, R.; Grashey, R.; Sauer, J. The Chemistry of Alkenes. In The Chemistry of Alkenes; Patai, S., Ed.; Interscience Publishers: New York, 1964; Vol. 1, pp 806-878.
- Butadiene.
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry; OpenStax: Houston, TX, 2023. [Link]
- Ethyl Acrylate.
- Patel, M.; et al. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Der Pharma Chemica2013, 5(3), 136-144.
- Preparation of 1, 4-cyclohexadiene-1-carboxylic acid. US Patent 3,288,847, issued November 29, 1966.
- The Diels-Alder Reaction of Ethene and 1,3-Butadiene: An Extended Multireference ab initio Investigation. The Journal of Physical Chemistry A2004, 108(48), 10619-10626.
-
Diels-Alder Reaction Experiment Part 1, Prelab. [Link]
-
Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. [Link]
-
1,4-Cyclohexanedione. Organic Syntheses1963 , 43, 27. [Link]
-
Synthesis of 1,4-cyclohexadienes. Organic Chemistry Portal. [Link]
Sources
Synthesis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester via Birch Reduction: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Birch reduction is a powerful and widely utilized transformation in organic synthesis, enabling the dearomatization of aromatic rings to produce 1,4-cyclohexadienes.[1][2] This application note provides a detailed protocol for the synthesis of 1,4-cyclohexadiene-1-carboxylic acid ethyl ester from ethyl benzoate using a dissolving metal reduction with lithium in liquid ammonia. We delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, discuss critical safety considerations, and provide guidance on product characterization. This guide is intended to equip researchers with the practical knowledge required to successfully and safely perform this valuable synthetic transformation, which yields a versatile intermediate for pharmaceutical and agrochemical development.[3][4]
Introduction
The selective reduction of aromatic systems provides access to a rich diversity of alicyclic structures that are foundational in medicinal chemistry and natural product synthesis.[5] The Birch reduction, first reported by Arthur Birch in 1944, offers a unique method for the partial reduction of benzenoid rings, a transformation not achievable by standard catalytic hydrogenation which typically leads to complete saturation.[1][2][6] The reaction proceeds through a mechanism involving solvated electrons, generated by dissolving an alkali metal like lithium, sodium, or potassium in liquid ammonia, which act as the reducing agent.[7][8] An alcohol is typically included as a proton source to quench the anionic intermediates formed during the reduction.[9][10]
The regioselectivity of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring.[8][11] For electron-withdrawing groups (EWGs) such as the ester moiety in ethyl benzoate, the reduction occurs in a manner that places the substituent on a non-conjugated double bond in the resulting 1,4-cyclohexadiene product.[8][12] This predictable regioselectivity makes the Birch reduction a valuable tool for accessing specific isomers of cyclohexadiene derivatives. This compound is a particularly useful synthetic intermediate, serving as a precursor for more complex molecular architectures.[3]
This document serves as a comprehensive guide for the laboratory-scale synthesis of this compound, emphasizing both the theoretical basis and the practical execution of the Birch reduction.
Mechanistic Overview
The Birch reduction of ethyl benzoate proceeds through a well-established four-step mechanism:[7][9]
-
Electron Transfer: A solvated electron, generated from the dissolution of lithium in liquid ammonia, adds to the aromatic ring of ethyl benzoate to form a radical anion.[1][8]
-
Protonation: The radical anion is protonated by an alcohol (in this case, ethanol), which serves as a proton source, to yield a cyclohexadienyl radical.[9]
-
Second Electron Transfer: A second solvated electron reduces the cyclohexadienyl radical to a cyclohexadienyl carbanion.[9]
-
Second Protonation: A final protonation of the carbanion by the alcohol yields the neutral this compound product.[9]
The presence of the electron-withdrawing ester group directs the positions of reduction to afford the non-conjugated 1,4-diene isomer.[8][12]
Visualizing the Reaction Pathway
Caption: The mechanistic pathway of the Birch reduction of ethyl benzoate.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Ethyl benzoate | Anhydrous, >99% |
| Lithium | Wire or shot, stored under mineral oil |
| Liquid Ammonia | Anhydrous |
| Ethanol | Anhydrous, 200 proof |
| Diethyl ether | Anhydrous |
| Saturated Ammonium Chloride | Aqueous solution |
| Magnesium Sulfate | Anhydrous |
| Three-neck round-bottom flask | 500 mL, oven-dried |
| Dry ice/acetone condenser | |
| Magnetic stirrer and stir bar | |
| Addition funnel | |
| Low-temperature thermometer | |
| Schlenk line or nitrogen inlet | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Procedure
Caption: A streamlined workflow for the synthesis of this compound.
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, a low-temperature thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 150 mL of anhydrous liquid ammonia into the flask.
-
Formation of the Solvated Electron Solution: Carefully add small pieces of lithium metal to the stirring liquid ammonia. The lithium will dissolve to form a deep blue solution, indicating the presence of solvated electrons.[10] Continue adding lithium until the blue color persists.
-
Substrate Addition: In a separate flask, prepare a solution of ethyl benzoate (e.g., 15.0 g, 0.1 mol) and anhydrous ethanol (e.g., 11.5 mL, 0.2 mol) in anhydrous diethyl ether (e.g., 40 mL). Slowly add this solution dropwise to the stirring lithium-ammonia solution over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-3 hours. The deep blue color of the solution should be maintained throughout the reaction.
-
Quenching: After the reaction is complete, carefully quench the excess lithium by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the blue color is discharged.[9]
-
Ammonia Evaporation: Remove the dry ice/acetone bath and allow the liquid ammonia to evaporate overnight under a gentle stream of nitrogen in a well-ventilated fume hood.[13]
-
Work-up: To the remaining residue, add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Safety Precautions
The Birch reduction involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Liquid Ammonia: Anhydrous ammonia is a corrosive and toxic gas at room temperature and pressure.[14][15] It should always be handled in a well-ventilated fume hood.[16] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[15] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[16][17]
-
Alkali Metals (Lithium): Lithium is a highly reactive metal that reacts violently with water and can ignite in air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored under mineral oil.[18] Personal protective equipment (PPE), including safety goggles, a face shield, and flame-resistant gloves, is mandatory.[19]
-
Cryogenic Temperatures: The use of a dry ice/acetone bath presents a risk of frostbite.[15] Wear appropriate cryogenic gloves when handling the cold bath.
-
Pressure Build-up: The evaporation of ammonia will cause a significant increase in pressure if the system is not properly vented. Ensure the reaction apparatus is open to a nitrogen line or a bubbler to prevent pressure build-up.
Characterization of the Product
The structure and purity of the synthesized this compound (C₉H₁₂O₂, MW: 152.19 g/mol ) can be confirmed by standard spectroscopic methods.[4][20]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the olefinic and aliphatic protons of the cyclohexadiene ring, as well as the ethyl group of the ester.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the ester carbonyl, the olefinic carbons, and the aliphatic carbons of the ring and the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretch of the ester (typically around 1720 cm⁻¹) and C=C stretching vibrations for the double bonds.[21][22]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the mass of the product.[23]
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not turn blue | Impure ammonia (contains iron) | Use freshly distilled ammonia.[13] |
| Blue color fades quickly | Insufficient lithium; reaction with impurities | Add more lithium. Ensure all reagents and solvents are anhydrous. |
| Low yield | Incomplete reaction; loss during work-up | Extend reaction time. Perform work-up carefully. |
| Formation of byproducts | Over-reduction; side reactions | Ensure proper stoichiometry and temperature control. |
Conclusion
The Birch reduction of ethyl benzoate is a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can successfully prepare this versatile intermediate for a wide range of applications in drug discovery and organic synthesis. Careful execution and characterization are key to obtaining a high yield of the pure product.
References
-
NROChemistry. Birch Reduction: Mechanism & Examples. [Link]
-
Wikipedia. Birch reduction. [Link]
-
Baran Lab. The Birch Reduction. [Link]
-
Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]
-
BYJU'S. Birch Reduction Mechanism. [Link]
-
Chemistry For Everyone. What Are The Safety Precautions For Handling Ammonia? [Link]
-
Master Organic Chemistry. Birch Reduction of Aromatic Rings. [Link]
- Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 82, 198-204.
-
Organic Chemistry Portal. Birch Reduction. [Link]
-
Master Organic Chemistry. The Birch Reduction. [Link]
-
BEPeterson. Safety Tips for Storage & Handling of Anhydrous Ammonia. [Link]
-
International Enviroguard. How to Protect Workers from Ammonia Exposure. [Link]
-
Environment Surveillance Centre & Emergency Response Centre, Bhopal. SAFETY GUIDELINES FOR AMMONIA. [Link]
-
NileRed. The Birch reduction. [Link]
- Schultz, A. G. (1999). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Journal of the Chemical Society, Perkin Transactions 1, (21), 3031-3042.
- Krüger-Braunert, T., & Linker, T. (2024). One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds.
-
Chemtips. So you're thinking of running a Birch reduction?. [Link]
- Burrows, J., Kamo, S., & Koide, K. (2021). Scalable Birch reduction with lithium and ethylenediamine in tetrahydrofuran. Science, 374(6568), 741-746.
- L.S.College, Muzaffarpur. (2020, July 7). Birch reduction.
-
Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis. [Link]
-
Organic Chemistry Portal. 1,4-Cyclohexadiene Synthesis by Reduction of Arenes. [Link]
-
PubChem. 1,4-Cyclohexadiene-1-carboxylic acid. [Link]
- Krüger-Braunert, T., & Linker, T. (2024). One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds.
-
PubChem. This compound. [Link]
-
NIST. 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester. [Link]
- Google Patents. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
-
The Organic Chemistry Tutor. The Birch Reduction: Reducing Aromatic Rings with Alkali Metal and Ammonia. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
-
NIST. 1,4-Cyclohexadiene. [Link]
-
Chemistry Stack Exchange. Potential products of hypothetical birch reductions. [Link]
- Al-Wahaibi, L. H., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide.
Sources
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. rushim.ru [rushim.ru]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. drpress.org [drpress.org]
- 12. Birch Reduction [organic-chemistry.org]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Safety Tips for Storage & Handling of Ammonia - BEPeterson [bepeterson.com]
- 16. erc.mp.gov.in [erc.mp.gov.in]
- 17. CCOHS: Ammonia [ccohs.ca]
- 18. baranlab.org [baranlab.org]
- 19. int-enviroguard.com [int-enviroguard.com]
- 20. This compound | C9H12O2 | CID 45090119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 1,4-Cyclohexadiene [webbook.nist.gov]
- 23. 1,4-Cyclohexadiene-1-carboxylic acid | C7H8O2 | CID 297211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Diels-Alder Reaction of Butadiene with Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings.[1][2][3][4] This application note presents a detailed experimental protocol for the [4+2] cycloaddition reaction between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile) to synthesize ethyl cyclohex-3-enecarboxylate. This guide offers in-depth explanations of the reaction mechanism, step-by-step procedures, safety precautions, and methods for product characterization, tailored for researchers in academic and industrial settings.
Introduction
Discovered by Otto Diels and Kurt Alder, the Diels-Alder reaction is a concerted pericyclic reaction that forms a cyclohexene ring from a conjugated diene and a dienophile.[2] Its predictability, high stereospecificity, and broad applicability have made it an indispensable tool in the synthesis of complex natural products and pharmaceutical agents.[2][3][5][6] The reaction between butadiene and ethyl acrylate is a classic example, illustrating the formation of a functionalized six-membered ring, a common scaffold in many biologically active molecules. This reaction typically proceeds with high efficiency due to the electron-rich nature of the diene and the electron-withdrawing character of the ester group on the dienophile.[1]
Reaction Mechanism:
The reaction proceeds through a concerted, cyclic transition state where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile rearrange to form two new sigma bonds and one new pi bond in the cyclohexene product.[1] The stereochemistry of the reactants is maintained in the product.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 1,3-Butadiene | ≥99% | (e.g., Sigma-Aldrich) | Gas at room temperature. Typically supplied in a lecture bottle or generated in situ. |
| Ethyl acrylate | 99% (inhibited with MEHQ) | (e.g., Sigma-Aldrich) | Inhibitor should be removed before use for optimal results. |
| Toluene | Anhydrous | (e.g., Sigma-Aldrich) | Reaction solvent. |
| Hydroquinone | Reagent Grade | (e.g., Sigma-Aldrich) | Polymerization inhibitor (optional, but recommended). |
| Magnesium Sulfate (MgSO₄) | Anhydrous | (e.g., Sigma-Aldrich) | Drying agent. |
| Diethyl ether | Anhydrous | (e.g., Sigma-Aldrich) | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For washing. | ||
| Brine (saturated NaCl solution) | For washing. | ||
| Silica Gel | 60 Å, 230-400 mesh | (e.g., Sigma-Aldrich) | For column chromatography. |
| Hexane | ACS Grade | (e.g., Sigma-Aldrich) | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | (e.g., Sigma-Aldrich) | Eluent for chromatography. |
Safety Precautions
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
1,3-Butadiene: is a flammable gas and a suspected carcinogen.[7] It can form explosive mixtures with air.[7] Ensure all sources of ignition are absent. It is typically handled in a closed system or a well-ventilated fume hood. Direct contact with liquefied butadiene can cause frostbite.[7]
-
Ethyl Acrylate: is a flammable liquid and vapor.[8] It is harmful if swallowed or in contact with skin and can cause serious eye irritation and an allergic skin reaction. It is also a suspected carcinogen. Avoid inhalation of vapors.[8]
-
Toluene: is a flammable liquid with potentially harmful vapors. Avoid inhalation and skin contact.
-
Diethyl Ether: is extremely flammable. Use with extreme caution and away from any ignition sources.
Experimental Protocol
Workflow Diagram
Caption: Experimental workflow for the Diels-Alder reaction.
Step-by-Step Methodology
1. Preparation of Dienophile:
-
To remove the polymerization inhibitor (MEHQ) from ethyl acrylate, pass it through a short column of basic alumina immediately before use. Alternatively, wash the ethyl acrylate with an equal volume of 1 M NaOH solution in a separatory funnel, followed by washing with water and then brine. Dry the ethyl acrylate over anhydrous magnesium sulfate, filter, and use immediately.
2. Reaction Setup:
-
In a thick-walled pressure tube equipped with a magnetic stir bar, add the purified ethyl acrylate (e.g., 10.0 g, 0.1 mol).
-
Add anhydrous toluene (e.g., 20 mL) and a catalytic amount of a polymerization inhibitor such as hydroquinone (e.g., 100 mg).
-
Cool the pressure tube to approximately -78 °C using a dry ice/acetone bath.
3. Addition of Diene:
-
Carefully condense 1,3-butadiene gas (e.g., 8.1 g, 0.15 mol, 1.5 equivalents) into the cooled pressure tube. This can be achieved by directing a stream of butadiene gas below the surface of the solvent or by using a cold finger condenser. The mass of condensed butadiene can be determined by taring the reaction vessel on a balance.
4. Reaction:
-
Securely seal the pressure tube. Caution: Ensure the pressure tube is designed to withstand the expected pressure at the reaction temperature.
-
Allow the tube to warm to room temperature behind a blast shield in the fume hood.
-
Place the pressure tube in an oil bath preheated to 100-150 °C and stir the reaction mixture. The optimal temperature may require adjustment.[9]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
5. Workup and Isolation:
-
After the reaction is complete, cool the pressure tube to room temperature.
-
Carefully vent the tube in the fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (e.g., 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
6. Purification:
-
Purify the crude ethyl cyclohex-3-enecarboxylate by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final product as a colorless oil.
Product Characterization
The structure of the synthesized ethyl cyclohex-3-enecarboxylate should be confirmed by spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.68 (m, 2H, vinyl), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 2.50-2.10 (m, 5H, allylic and methine), 1.95-1.75 (m, 2H, methylene), 1.25 (t, J = 7.1 Hz, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.5 (C=O), 126.8 (vinyl CH), 125.0 (vinyl CH), 60.5 (OCH₂), 40.8 (methine), 28.5 (allylic CH₂), 25.2 (allylic CH₂), 24.8 (methylene), 14.2 (CH₃). |
| IR (neat, cm⁻¹) | 3025 (C-H, vinyl), 2930, 2850 (C-H, alkyl), 1735 (C=O, ester), 1650 (C=C, alkene).[10] |
| Mass Spec. (EI) | m/z (%): 154 (M⁺), 109, 81, 79. |
Discussion of Experimental Choices and Optimization
-
Solvent: Toluene is a common solvent for Diels-Alder reactions as it is relatively non-polar and has a high boiling point, allowing for elevated reaction temperatures.[11] Less polar solvents like hexane can also be suitable.[11]
-
Temperature: While many Diels-Alder reactions proceed at room temperature, this specific reaction often requires heating to achieve a reasonable reaction rate.[1] However, excessively high temperatures can lead to the retro-Diels-Alder reaction or polymerization. Optimization of the temperature is crucial for maximizing yield.[9]
-
Lewis Acid Catalysis: To increase the reaction rate and potentially improve selectivity, a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) can be employed.[12][13][14][15] The Lewis acid coordinates to the carbonyl oxygen of the ethyl acrylate, making it a more electron-deficient and thus a more reactive dienophile.[12][13][14]
-
Stereoselectivity: For this particular reaction with an achiral diene and dienophile, stereoselectivity is not a primary concern. However, in more complex Diels-Alder reactions, the "endo rule" often predicts the major diastereomer, which arises from secondary orbital interactions in the transition state.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Reaction temperature too low. | Gradually increase the reaction temperature in increments of 10-20 °C. |
| Incomplete removal of inhibitor from ethyl acrylate. | Ensure the inhibitor is thoroughly removed prior to the reaction. | |
| Poor quality of butadiene. | Use high-purity butadiene or generate it fresh in situ from a precursor like 3-sulfolene.[17] | |
| Polymerization of reactants | Presence of radical initiators (e.g., peroxides). | Ensure all glassware is clean and dry. Use freshly distilled/purified reagents. |
| Insufficient amount of polymerization inhibitor. | Add a small amount of a radical inhibitor like hydroquinone to the reaction mixture. | |
| Formation of multiple products | Isomerization or side reactions at high temperatures. | Lower the reaction temperature and consider using a Lewis acid catalyst to promote the desired reaction at a lower temperature. |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful synthesis of ethyl cyclohex-3-enecarboxylate via the Diels-Alder reaction of 1,3-butadiene and ethyl acrylate. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably obtain the desired product. The provided insights into reaction optimization and troubleshooting will further aid in adapting this protocol for specific research needs, underscoring the versatility and power of the Diels-Alder cycloaddition in modern organic synthesis.[18]
References
-
Ghosh, A. K., et al. (2021). Optimization of reaction conditions for Diels-Alder reaction between ethyl-3-phenylpropiolate 13 and cyclopentadiene 1 in toluene in a 5 mL stainless steel coiled tube flow reactor. ResearchGate. Available from: [Link]
-
Rana, A., Mishra, A., & Awasthi, S. K. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4847-4876. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction. Available from: [Link]
-
Rana, A., Mishra, A., & Awasthi, S. K. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Available from: [Link]
-
Brandl, F., & Göpferich, A. (2015). The Diels-Alder reaction: a powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics, 97(Pt B), 438-453. Available from: [Link]
-
de Oliveira, B. L., & Neves, B. J. (2001). The Diels-Alder Reaction: an Update. Journal of the Brazilian Chemical Society, 12(5), 597-622. Available from: [Link]
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. Available from: [Link]
-
Janz, G. J., & Duncan, N. E. (1953). The Diels-Alder Adducts of l-Cyano-l,3-butadiene with Ethyl and Methyl Acrylate. Journal of the American Chemical Society, 75(21), 5389-5391. Available from: [Link]
-
Ayers International. (n.d.). MSDS Ethyl Acrylate. Available from: [Link]
-
Kulkarni, C. A., et al. (2022). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Advanced Healthcare Materials, 11(13), 2102431. Available from: [Link]
-
Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). The First Density Functional Study on the [4 + 2]-Cycloaddition Reactions of 1,2-Diaza-1,3-butadiene with Alkenes. The Journal of Organic Chemistry, 67(24), 8773-8779. Available from: [Link]
-
Freindorf, M., et al. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational. Catalysts, 12(4), 415. Available from: [Link]
-
Sasol Chemicals. (2023). Safety Data Sheet: Ethyl Acrylate. Available from: [Link]
-
Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). Available from: [Link]
-
Freindorf, M., et al. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]
-
Freindorf, M., et al. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. MDPI. Available from: [Link]
-
SpectraBase. (n.d.). 4-Methyl-2-oxo-6-phenyl-cyclohex-3-enecarboxylic acid ethyl ester - Optional[13C NMR]. Available from: [Link]
-
Organic Chemistry Lab. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. Available from: [Link]
-
LibreTexts Chemistry. (2021). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
National Science Foundation. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. NSF Public Access Repository. Available from: [Link]
-
Grayson, M. N. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(42), 11439-11446. Available from: [Link]
-
Chegg. (2021). I need both tables answered and question 7.this is the IR spectrum for Cyclohex-3-ene carboxylic acid, i need the peaks identified and positions and functional groups. Available from: [Link]
-
SpectraBase. (n.d.). Ethyl 2-oxocyclohexanecarboxylate - Optional[1H NMR] - Spectrum. Available from: [Link]
Sources
- 1. Diels–Alder Reaction [sigmaaldrich.com]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Diels--Alder reaction in total synthesis. | Semantic Scholar [semanticscholar.org]
- 7. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. s3.smu.edu [s3.smu.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 16. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lewis Acid Catalyzed Diels-Alder Reaction for the Synthesis of Ethyl 1,4-Cyclohexadiene-1-carboxylate
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings.[1][2] This application note provides an in-depth guide to the Lewis acid-catalyzed synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate, a valuable synthetic intermediate. The protocol focuses on the [4+2] cycloaddition of 1,3-butadiene and ethyl propiolate. We will explore the fundamental principles of Lewis acid catalysis in this context, detailing how catalysts like aluminum chloride (AlCl₃) dramatically accelerate the reaction rate and enhance selectivity.[3][4] This document provides a comprehensive, field-proven protocol, including mechanistic insights, detailed experimental procedures, purification techniques, and characterization data to ensure reproducible and high-yield synthesis.
Introduction: Enhancing a Classic Cycloaddition
The Diels-Alder reaction, a concerted [4+2] cycloaddition, provides a powerful method for forming C-C bonds and introducing stereochemical complexity.[1][5] The target molecule, ethyl 1,4-cyclohexadiene-1-carboxylate, is synthesized via the reaction of 1,3-butadiene (the diene) with ethyl propiolate (the dienophile). While this reaction can proceed thermally, it often requires harsh conditions, leading to side reactions such as polymerization.
The introduction of a Lewis acid catalyst is a transformative improvement.[2][3] Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the dienophile.[3] This coordination has profound electronic consequences, leading to significant rate acceleration and allowing the reaction to proceed under much milder conditions.
Mechanism and Rationale for Lewis Acid Catalysis
The catalytic effect of Lewis acids in Diels-Alder reactions is a subject of ongoing study, but it is fundamentally rooted in the modification of the dienophile's electronic properties.
Causality Behind Catalysis:
-
Dienophile Activation : The Lewis acid (e.g., AlCl₃) acts as an electron acceptor, coordinating to the lone pair of electrons on the carbonyl oxygen of the ethyl propiolate. This coordination makes the ester group significantly more electron-withdrawing.[3]
-
Frontier Molecular Orbital (FMO) Interaction : The traditional explanation posits that this increased electron-withdrawing character lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[4][6] This reduction in the HOMO-LUMO energy gap between the diene (HOMO) and the activated dienophile (LUMO) leads to a stronger orbital interaction and a lower activation energy for the cycloaddition.[4][6]
-
Reduction of Pauli Repulsion : More recent computational studies suggest an additional, crucial role for the Lewis acid. By polarizing the electron density of the dienophile's π-system away from the reacting C≡C triple bond, the Lewis acid reduces the destabilizing Pauli (steric) repulsion between the electron clouds of the diene and dienophile as they approach each other in the transition state.[1][7][8] This reduction in repulsion significantly lowers the overall activation barrier.[7][8]
The combination of these effects allows the reaction to proceed at lower temperatures and with greater speed, often leading to cleaner reaction profiles and higher yields. For instance, the use of AlCl₃ can result in rate accelerations of up to 10⁵ compared to the uncatalyzed reaction.[3]
Caption: Mechanism of Lewis Acid Catalysis.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding anhydrous conditions and temperature control, is critical for success.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Notes |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | - | 2.67 g (20 mmol) | Anhydrous, handle in a glovebox or fume hood. |
| Ethyl Propiolate | C₅H₆O₂ | 98.10 | - | 1.96 g (20 mmol) | Use freshly distilled. |
| 1,3-Butadiene | C₄H₆ | 54.09 | - | ~1.3 g (24 mmol) | Gas at room temp. Condense prior to use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 100 mL | Dry over CaH₂ or via a solvent purification system. |
| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M | 50 mL | For quenching. |
| Saturated NaHCO₃ Soln. | NaHCO₃ | 84.01 | Saturated | 50 mL | For washing. |
| Brine | NaCl | 58.44 | Saturated | 50 mL | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | For drying. |
Equipment
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Addition funnel, pressure-equalizing
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Safety Precautions
-
Aluminum Chloride : Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,3-Butadiene : Extremely flammable gas. All operations involving butadiene must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Dichloromethane : Volatile and a suspected carcinogen. Handle only in a fume hood.
-
Quenching : The quenching of the Lewis acid is exothermic. Perform the addition of aqueous HCl slowly at 0 °C.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Preparation : Assemble and flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a septum. Allow the apparatus to cool to room temperature under a steady stream of nitrogen or argon.
-
Catalyst Suspension : In a fume hood, carefully weigh 2.67 g (20 mmol) of anhydrous aluminum chloride and add it to the reaction flask. Add 80 mL of anhydrous dichloromethane via cannula or syringe. Stir the resulting suspension.[9]
-
Dienophile Addition : Cool the suspension to 0 °C using an ice-water bath. Slowly add 1.96 g (20 mmol) of ethyl propiolate to the flask dropwise via syringe over 15 minutes. Stir for an additional 15 minutes at 0 °C.
-
Diene Preparation : In a separate, cold-finger condenser or a graduated tube cooled in a dry ice/acetone bath, condense approximately 3-4 mL of 1,3-butadiene gas (~1.3 g, 24 mmol). Caution: Butadiene is a gas at room temperature.
-
Cycloaddition : Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly add the liquefied 1,3-butadiene to the reaction mixture via a pre-cooled syringe or cannula over 30 minutes. The reaction is often accompanied by a color change.
-
Reaction Monitoring : Stir the reaction mixture at -78 °C for 2 to 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), sampling carefully to avoid introducing moisture.
-
Warming : After the initial stirring period, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-16 hours).
-
Quenching : Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of 1 M HCl to quench the reaction and hydrolyze the aluminum chloride.[9] Vigorous gas evolution (HCl) may occur.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[9]
-
Washing : Combine all organic layers. Wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product, typically a pale yellow oil, should be purified by flash column chromatography on silica gel.[10][11][12]
-
Stationary Phase : Silica gel (230-400 mesh).
-
Mobile Phase (Eluent) : A gradient elution is often effective, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. A typical starting point is a 98:2 mixture of hexanes:ethyl acetate.
-
Procedure :
-
Prepare the column with the initial non-polar eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to get a free-flowing powder and load this onto the top of the column.[13]
-
Elute with the solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield ethyl 1,4-cyclohexadiene-1-carboxylate as a colorless oil.
-
Characterization and Expected Results
-
Yield : Typical yields for this Lewis acid-catalyzed reaction range from 75-90%.
-
Physical Appearance : Colorless to pale yellow oil.
-
-
¹H NMR (CDCl₃, 400 MHz) : Expect signals for the ethyl group (triplet ~1.3 ppm, quartet ~4.2 ppm), allylic protons (~2.8 ppm), and vinylic protons (~5.8 and ~6.9 ppm).
-
¹³C NMR (CDCl₃, 100 MHz) : Expect signals for the ester carbonyl (~166 ppm), vinylic carbons (~120-140 ppm), allylic carbons (~25-30 ppm), and the ethyl group carbons (~14, ~60 ppm).
-
IR (film) : Characteristic peaks for C=O stretch of the ester (~1715 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-O stretch (~1250 cm⁻¹).
-
Mass Spectrometry (EI) : Molecular ion (M⁺) peak expected at m/z = 152.08.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. 2. Inactive Lewis acid. 3. Butadiene evaporated before reacting. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use a fresh, unopened bottle of anhydrous AlCl₃. 3. Maintain the -78 °C temperature during butadiene addition and initial reaction phase. |
| Polymerization | 1. Reaction temperature too high. 2. Excess Lewis acid. | 1. Maintain strict temperature control. 2. Use stoichiometric or slightly sub-stoichiometric amounts of Lewis acid. Consider a milder catalyst like Et₂AlCl. |
| Complex Mixture of Products | 1. Side reactions due to prolonged reaction at room temp. 2. Impure starting materials. | 1. Monitor reaction by TLC and quench once starting material is consumed. 2. Purify starting materials (distill ethyl propiolate) before use. |
Conclusion
The use of a Lewis acid catalyst like aluminum chloride provides a highly efficient, rapid, and high-yielding pathway to ethyl 1,4-cyclohexadiene-1-carboxylate. By activating the dienophile, the catalyst allows the reaction to proceed under mild conditions, avoiding the thermal degradation and polymerization associated with uncatalyzed variants. This protocol offers a robust and reproducible method for accessing this versatile synthetic building block, suitable for applications in pharmaceutical development and complex molecule synthesis.
References
- MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory.
- Sakata, K., & Fujimoto, H. (2018).
- Gheorghiu, M. D. (2021). 1.3: Diels-Alder Reactions. Chemistry LibreTexts.
- Sakata, K., & Fujimoto, H. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate.
- Fringuelli, F., Girotti, R., Pizzo, F., & Vaccaro, L. (2006). [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions. Organic Chemistry Portal.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Indian Academy of Sciences. (n.d.).
- Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels-Alder Reactions.
- Smolecule. (n.d.). Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester.
- Domingo, L. R., & Aurell, M. J. (2022). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.
- Charpentier, J., Voirol, F., Flachsmann, F., & Goeke, A. (2020). Synthesis of 1,4‐cyclohexadiene carboxylates from 1‐ or 2‐substituted dienes.
- Chegg. (2021).
- Numerade. (2024). Show how Diels-Alder reactions might be used to synthesize the following compounds.
- Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels-Alder Reactions. Radboud Repository.
- University of Missouri-St. Louis. (n.d.). Diels-Alder Reaction.
- National Center for Biotechnology Information. (n.d.). 1,4-Cyclohexadiene, 1-ethyl-. PubChem.
- BenchChem. (n.d.).
- Community College of Baltimore County. (n.d.). Experiment 2 DIELS ALDER REACTION.
- The Royal Society of Chemistry. (n.d.).
- Master Organic Chemistry. (2017). The Diels-Alder Reaction.
- University of Massachusetts. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction.
- Santa Monica College. (n.d.). 14. The Diels-Alder Cycloaddition Reaction.
- Scribd. (n.d.). Diels Alder Lab.
- National Institute of Standards and Technology. (n.d.). 1,4-Cyclohexadiene, 1-ethyl-. NIST Chemistry WebBook.
- Trost, B. M., & Dong, G. (2008). An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylates.
- Organic Syntheses. (n.d.). 1,4-Cyclohexanedione.
- ResearchGate. (n.d.).
- University of Rochester. (n.d.).
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chegg.com [chegg.com]
- 12. Show how Diels-Alder reactions might be used to synthesize the following .. [askfilo.com]
- 13. Purification [chem.rochester.edu]
- 14. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]
- 15. 1,4-Cyclohexadiene, 1-ethyl- | C8H12 | CID 140619 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester in the Synthesis of Gabaculine: A Detailed Guide for Drug Development Professionals
Introduction: Gabaculine, a Potent Neurotoxin and Valuable Research Tool
Gabaculine, chemically known as 5-aminocyclohexa-1,3-dienyl carboxylic acid, is a potent, naturally occurring neurotoxin originally isolated from Streptomyces toyacaensis.[1] Its significance in neuroscience and drug development stems from its powerful and irreversible inhibition of γ-aminobutyric acid (GABA) transaminase, a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[1] By blocking this enzyme, gabaculine leads to a significant increase in GABA levels in the brain, making it a valuable tool for studying the physiological roles of GABA and for investigating experimental models of epilepsy.[1] However, its high toxicity has precluded its direct use as a therapeutic agent.[1] The synthesis of gabaculine and its analogs remains a critical area of research for developing safer, more selective GABA transaminase inhibitors with therapeutic potential.
This technical guide focuses on a key intermediate in several total syntheses of gabaculine: 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester . We will explore its strategic importance, detail its synthesis and characterization, and provide a comprehensive protocol for its conversion to gabaculine.
The Synthetic Strategy: Why this compound is a Pivotal Intermediate
The synthesis of gabaculine presents a significant challenge due to the presence of a conjugated diene system and a stereocenter at the amino-substituted carbon. The selection of this compound as a key intermediate offers a strategic advantage in addressing these challenges. The 1,4-cyclohexadiene core provides a masked conjugated diene system that can be isomerized to the desired 1,3-diene at a later stage. The carboxylic acid functionality serves as a versatile handle for the introduction of the crucial amine group, often via a Curtius rearrangement. The ethyl ester provides a stable protecting group for the carboxylic acid during the initial synthetic steps.
This guide will detail a synthetic pathway that leverages these strategic advantages, providing researchers with a practical and reproducible approach to gabaculine synthesis.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The overall synthetic workflow is depicted below:
Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1,4-Cyclohexadiene-1-carboxylic acid via Birch Reduction
The Birch reduction is a powerful method for the dearomatization of aromatic rings. In this step, benzoic acid is reduced to 1,4-cyclohexadiene-1-carboxylic acid.
Materials:
-
Benzoic acid
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense anhydrous liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Add benzoic acid dissolved in anhydrous diethyl ether to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Slowly add anhydrous ethanol to the reaction mixture to quench the excess sodium. The blue color will disappear.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
Carefully add water to the residue to dissolve the salts.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-cyclohexadiene-1-carboxylic acid as a solid.
Protocol 2: Fischer Esterification to this compound
The carboxylic acid is then converted to its ethyl ester via a classic Fischer esterification.
Materials:
-
1,4-Cyclohexadiene-1-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Dissolve 1,4-cyclohexadiene-1-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Characterization of this compound
Thorough characterization of the intermediate is crucial to ensure its purity before proceeding to the next step.
| Technique | Expected Data |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), vinyl protons, and aliphatic protons of the cyclohexadiene ring. |
| ¹³C NMR | Resonances for the ester carbonyl, vinyl carbons, aliphatic carbons, and the ethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O (ester) stretching, C=C (alkene) stretching, and C-H (alkane and alkene) stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Conversion to Gabaculine: The Curtius Rearrangement as the Key Step
The transformation of this compound to gabaculine involves the conversion of the ester functionality to an amine. This is elegantly achieved through a Curtius rearrangement of an acyl azide intermediate.
Figure 2: Conversion of the intermediate to Gabaculine.
Protocol 3: Saponification of the Ethyl Ester
First, the ethyl ester is hydrolyzed back to the carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Dissolve the ethyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 4: One-Pot Curtius Rearrangement and Trapping
The carboxylic acid is converted to the corresponding amine via a one-pot Curtius rearrangement, where the intermediate isocyanate is trapped with a suitable alcohol to form a stable carbamate.
Materials:
-
1,4-Cyclohexadiene-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
Anhydrous toluene
-
tert-Butanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the carboxylic acid in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add triethylamine and tert-butanol to the solution.
-
Add DPPA dropwise at room temperature.
-
Heat the reaction mixture to reflux (80-90 °C) and stir for several hours until the evolution of nitrogen gas ceases and the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected amine.
Protocol 5: Deprotection and Isomerization to Gabaculine
The final step involves the removal of the protecting group and isomerization of the double bonds to the conjugated system.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The isomerization to the more stable 1,3-diene system often occurs during the acidic workup or can be facilitated by gentle heating.
-
The crude gabaculine can be purified by recrystallization or ion-exchange chromatography.
Safety Considerations
-
Birch Reduction: Liquid ammonia is a hazardous substance and should be handled in a well-ventilated fume hood. Sodium metal is highly reactive with water.
-
Curtius Rearrangement: Acyl azides are potentially explosive and should be handled with care. The reaction should be conducted behind a blast shield. Diphenylphosphoryl azide is toxic and should be handled with appropriate personal protective equipment.
-
Trifluoroacetic acid: TFA is a strong, corrosive acid and should be handled in a fume hood.
Conclusion
The synthesis of gabaculine via the this compound intermediate provides a robust and strategic route to this valuable neurochemical tool. This guide has provided a detailed, step-by-step protocol for researchers in drug development and related fields. By understanding the rationale behind each synthetic step and adhering to the outlined procedures and safety precautions, researchers can confidently synthesize gabaculine for their investigative needs, paving the way for the development of novel therapeutics targeting the GABAergic system.
References
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
- Google Patents. (1966). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
-
Wikipedia. (2023). Gabaculine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
PubMed. (1999). Isolation and Characterization of the Product of Inactivation of Gamma-Aminobutyric Acid Aminotransferase by Gabaculine. Retrieved from [Link]
Sources
Use of "1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" in natural product synthesis
An In-Depth Guide to the Application of Ethyl 1,4-Cyclohexadiene-1-carboxylate in Natural Product Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of ethyl 1,4-cyclohexadiene-1-carboxylate. This versatile building block offers a unique combination of functionalities that can be exploited to construct complex molecular architectures inherent in many natural products. We will delve into its core reactivity, provide field-proven experimental protocols, and illustrate its utility in strategic synthetic planning.
Introduction: A Versatile Synthon for Complex Synthesis
Ethyl 1,4-cyclohexadiene-1-carboxylate is a cyclic compound featuring a conjugated diene system, an α,β-unsaturated ester, and reactive bis-allylic protons. This arrangement makes it more than a simple cyclic ester; it is a latent aromatic system and a powerful tool for carbon-carbon bond formation. Its true value in synthesis lies in its ability to act as a linchpin, enabling the construction of highly functionalized six-membered rings that are central to a vast array of natural products. The inherent reactivity of this molecule allows for its participation in a range of chemical transformations, including Diels-Alder reactions, conjugate additions, and, most notably, as a precursor to substituted aromatic systems through aromatization. The thermodynamic driving force to form a stable aromatic ring is a recurring theme in its chemistry and a powerful tool for the synthetic chemist.[1]
Core Reactivity and Strategic Considerations
The synthetic utility of ethyl 1,4-cyclohexadiene-1-carboxylate stems from three primary modes of reactivity: its role as a Michael acceptor, its function as a diene or dienophile, and its capacity for oxidative aromatization.
-
Conjugate Addition: The electron-withdrawing ester group polarizes the conjugated double bond, rendering the β-carbon electrophilic.[2][3] This allows for 1,4-conjugate addition (Michael addition) of a wide range of soft nucleophiles, providing a reliable method for introducing substituents at the C-2 position of the cyclohexene ring. This is a key strategy for building up complexity before further transformations.[4]
-
Diels-Alder Cycloaddition: The cyclohexadiene system can participate as a diene in [4+2] cycloaddition reactions, a cornerstone of six-membered ring synthesis.[5][6][7] This allows for the rapid construction of bicyclic scaffolds that are common in terpenoids and other complex natural products.
-
Oxidative Aromatization: Perhaps its most powerful application is as a masked aromatic ring. The non-aromatic cyclohexadiene core can undergo various transformations (e.g., additions, epoxidations) to install desired functionality. A subsequent oxidation step, driven by the large thermodynamic gain of forming an aromatic system, smoothly converts the diene into a substituted ethyl benzoate derivative.[1][8] This two-stage approach is a powerful method for synthesizing highly substituted aromatic rings that might be difficult to access directly.
-
Hydrogen Donor: Analogous in function to Hantzsch esters, 1,4-cyclohexadiene and its derivatives can serve as effective hydrogen donors in catalytic transfer hydrogenation reactions.[9][10][11] This is particularly useful for the mild removal of protecting groups in the final stages of a complex synthesis.
Synthesis of the Reagent
Ethyl 1,4-cyclohexadiene-1-carboxylate is typically prepared from its corresponding carboxylic acid.[12] A common laboratory-scale synthesis involves the decarboxylation of 1-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride with a strong base, followed by acidification to yield 1,4-cyclohexadiene-1-carboxylic acid.[13] The final step is a standard Fischer esterification using ethanol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the title compound.[14]
Application in Synthetic Strategies and Protocols
The following sections provide detailed protocols for the key transformations involving ethyl 1,4-cyclohexadiene-1-carboxylate, highlighting the causality behind experimental choices.
Application 1: Gateway to Aromatic Systems via Oxidative Aromatization
The conversion of the cyclohexadiene ring to a stable benzene ring is a high-yield, thermodynamically favorable process. This strategy allows the cyclohexadiene moiety to act as a protecting group for an aromatic ring, enabling reactions on other parts of the molecule that would be incompatible with an aromatic system.
Caption: Oxidative aromatization workflow.
Protocol 1: DDQ-Mediated Aromatization of a Cyclohexadiene Derivative
This protocol describes a general procedure for the aromatization of a substituted 1,4-cyclohexadiene ethyl ester using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful and reliable oxidant for this transformation.
-
Rationale: DDQ is a high-potential quinone that acts as an excellent hydride abstractor. The reaction proceeds via sequential hydride abstractions from the bis-allylic positions of the cyclohexadiene, driven by the formation of the stable aromatic ring and the hydroquinone byproduct (DDQH₂). Dichloromethane or benzene are often chosen as solvents as they are relatively inert and effectively solubilize both the substrate and DDQ.
-
Materials:
-
Substituted 1,4-cyclohexadiene ethyl ester derivative (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the cyclohexadiene substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add DDQ (1.1 eq) portion-wise at room temperature. Note: The reaction is often exothermic. For sensitive substrates, addition at 0 °C is recommended.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. If the reaction stalls, an additional portion of DDQ (0.5 - 1.1 eq) may be added.
-
Upon completion, the color of the solution will change, and a precipitate (DDQH₂) will form.
-
Quench the reaction by adding a saturated solution of NaHCO₃. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl benzoate derivative.
-
Application 2: Functionalization via Michael Addition
To create more complex substitution patterns prior to aromatization, the inherent reactivity of the α,β-unsaturated ester can be exploited. Soft nucleophiles, such as organocuprates (Gilman reagents), are ideal for this purpose as they selectively add to the β-carbon (1,4-addition) rather than the ester carbonyl (1,2-addition).[3][4]
Caption: Mechanism of 1,4-conjugate addition.
Protocol 2: Gilman Cuprate 1,4-Conjugate Addition
This protocol outlines the addition of a methyl group using lithium dimethylcuprate. The procedure must be carried out under strictly anhydrous and inert conditions.
-
Rationale: Organocuprates are soft nucleophiles, a characteristic that strongly favors the 1,4-addition pathway. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the cuprate and 1,2-addition. Anhydrous THF is the solvent of choice.
-
Materials:
-
Copper(I) iodide (CuI) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (MeLi) solution (2.1 eq)
-
Ethyl 1,4-cyclohexadiene-1-carboxylate (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add CuI (1.05 eq).
-
Add anhydrous THF and cool the resulting slurry to -40 °C.
-
Slowly add MeLi solution (2.1 eq) via syringe. The solution will typically change color, indicating the formation of the lithium dimethylcuprate reagent. Stir for 30 minutes at this temperature.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
In a separate flask, prepare a solution of ethyl 1,4-cyclohexadiene-1-carboxylate (1.0 eq) in anhydrous THF.
-
Add the substrate solution dropwise to the Gilman reagent at -78 °C.
-
Stir the reaction at -78 °C and monitor by TLC. The reaction is usually complete in 1-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Transfer to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Application 3: Intermediate in the Synthesis of D,L-Gabaculine
Ethyl 1,4-cyclohexadiene-1-carboxylate serves as a key intermediate in the preparation of D,L-Gabaculine, a potent inhibitor of GABA aminotransferase.[15] The synthesis leverages the cyclohexadiene core to establish the required stereochemistry and functionality. A key transformation involves converting the ester into an amine functionality, often via a Curtius rearrangement.
Caption: Synthetic workflow towards D,L-Gabaculine.
Protocol 3: Saponification and Curtius Rearrangement Precursor Formation
This protocol details the first two critical steps: converting the starting ester to the carboxylic acid and then to the acyl azide, which is the direct precursor for the Curtius rearrangement.
-
Rationale: Saponification is a standard hydrolysis of the ester to the carboxylate salt, which is then protonated. The subsequent formation of the acyl azide using diphenylphosphoryl azide (DPPA) is a safe and efficient one-pot method that avoids the isolation of a more hazardous acyl chloride intermediate. Triethylamine is used as a base to deprotonate the carboxylic acid and facilitate the reaction.
-
Materials:
-
Ethyl 1,4-cyclohexadiene-1-carboxylate (1.0 eq)
-
Ethanol / Water mixture
-
Sodium hydroxide (NaOH) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
Saponification: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of ethanol and water. Add NaOH (1.5 eq) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the resulting 1,4-cyclohexadiene-1-carboxylic acid with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude acid, which is often used without further purification.
-
Acyl Azide Formation: To a solution of the crude carboxylic acid (1.0 eq) in anhydrous toluene, add TEA (1.2 eq) and stir for 10 minutes at room temperature.
-
Add DPPA (1.1 eq) dropwise. Caution: Azides can be explosive. Handle with care.
-
Stir the reaction at room temperature for 2-3 hours. The resulting solution containing the acyl azide can be used directly in the next step (the thermal Curtius rearrangement) by heating in an inert solvent like toluene.
-
Summary of Applications
The following table summarizes the key transformations and their strategic outcomes in the context of natural product synthesis.
| Transformation | Reagent(s) / Conditions | Key Intermediate | Product Type | Strategic Value |
| Oxidative Aromatization | DDQ, MnO₂, Air/Catalyst | Aromatic cation/radical | Substituted Benzoate | Access to highly functionalized aromatic rings.[8] |
| Conjugate Addition | R₂CuLi, RNH₂, NaCN | Enolate | Functionalized Cyclohexene | Introduction of C-C and C-heteroatom bonds.[2][4] |
| Diels-Alder Reaction | Heat, Lewis Acid | Cyclic Transition State | Bicyclic Adduct | Rapid construction of complex polycyclic systems.[16] |
| Hydrogenation | H₂, Pd/C | - | Substituted Cyclohexane | Creation of saturated carbocyclic cores. |
| Curtius Rearrangement | 1. Saponification 2. DPPA | Acyl Azide, Isocyanate | Amine/Carbamate | Installation of nitrogen functionality. |
Conclusion
Ethyl 1,4-cyclohexadiene-1-carboxylate is a remarkably versatile and cost-effective building block for organic synthesis. Its true potential is realized when chemists look beyond its simple structure and recognize its capacity as a masked aromatic system and a platform for controlled functionalization. By mastering the core reactions outlined in this guide—conjugate addition, Diels-Alder cycloaddition, and oxidative aromatization—researchers can unlock powerful strategies for the efficient and elegant synthesis of complex natural products and novel pharmaceutical agents.
References
- Google Patents. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
-
ResearchGate. Hantzsch Ester as Efficient and Economical NAD(P)H Mimic for In Vitro Bioredox Reactions. [Link]
-
MDPI. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. [Link]
-
PubMed. Evolution of functional cyclohexadiene-based synthetic reagents: the importance of becoming aromatic. [Link]
-
Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis. [Link]
-
ACS Publications. Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Making Molecules. Conjugate Addition (1,4- or Michael Addition). [Link]
-
PubMed. The Diels--Alder reaction in total synthesis. [Link]
-
Chemistry LibreTexts. Conjugate Addition Reactions. [Link]
-
Organic Chemistry Portal. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. [Link]
-
Wikipedia. Nucleophilic conjugate addition. [Link]
-
Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
-
PubChem. 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester. [Link]
-
Organic Syntheses. 1,4-Cyclohexanedione. [Link]
-
PubChem. 1,4-Cyclohexadiene-1-carboxylic acid. [Link]
-
Cardiff University - ORCA. Desymmetrisation reactions of cyclohexa-1,4- dienes and marine natural product synthesis. [Link]
-
ResearchGate. Synthesis of fragrant 1,4-cyclohexadiene carboxylates via Co-catalyzed.... [Link]
-
ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Journal of Chemical Research. ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. [Link]
-
ScienceDirect. Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization.... [Link]
-
RSC Publishing. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products.... [Link]
-
Organic Chemistry Portal. Substituted carboxylic compound synthesis by 1,4-addition. [Link]
-
ResearchGate. Stereospecific and Unspecific Pathways for Aromatization of 1,4-Cyclohexadienes. [Link]
- Google Patents.
-
PubMed Central (PMC). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. [Link]
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization.... [Link]
Sources
- 1. Evolution of functional cyclohexadiene-based synthetic reagents: the importance of becoming aromatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Cyclohexadiene-1-carboxylic acid | C7H8O2 | CID 297211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents [patents.google.com]
- 14. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]
- 15. scbt.com [scbt.com]
- 16. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
Application Notes & Protocols: The Strategic Role of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester in Pharmaceutical Intermediate Synthesis
Abstract
1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS No. 72431-21-1) is a versatile and highly valuable cyclic diene building block in modern organic synthesis.[1] Its unique structural features—a non-conjugated diene system and an electron-withdrawing ester group—provide a rich platform for a multitude of chemical transformations. These notes detail the primary synthetic routes to this intermediate, with a focus on the classic Birch reduction, and provide in-depth protocols for its application in the synthesis of key pharmaceutical scaffolds. This document is intended for researchers, medicinal chemists, and process development professionals engaged in drug discovery and development.
Introduction: A Gateway to Complex Scaffolds
The 1,4-cyclohexadiene moiety is a cornerstone in the construction of complex molecular architectures. Its controlled reactivity allows for selective functionalization, aromatization, or transformation into saturated carbocycles, making it an ideal precursor for a diverse range of bioactive molecules.[2][3] Ethyl 1,4-cyclohexadiene-1-carboxylate, in particular, serves as a critical intermediate, bridging simple aromatic precursors with complex, non-aromatic cyclic systems that are prevalent in pharmaceuticals. Its applications range from the synthesis of neurotransmitter analogs to the development of novel therapeutics for metabolic disorders.[1][4] This guide provides both the foundational knowledge and practical protocols to leverage this key intermediate in a research and development setting.
Synthesis of the Core Intermediate
The most established and reliable method for synthesizing this compound is the Birch reduction of its aromatic precursor, ethyl benzoate. This reaction uniquely transforms a stable aromatic ring into a non-conjugated diene under mild conditions.[5]
The Birch Reduction: Mechanism and Rationale
The Birch reduction is a dissolving metal reduction that utilizes an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[6] The presence of the electron-withdrawing ester group on the benzene ring dictates the regioselectivity of the reduction, leading to the desired 1,4-diene product.[7][8]
Mechanism Deep Dive:
-
Electron Transfer: A solvated electron from the Na/NH₃ solution adds to the aromatic ring of ethyl benzoate, forming a radical anion. The electron-withdrawing nature of the ester group directs the initial attack to the ipso or para position.[6][7]
-
Protonation: The alcohol (e.g., ethanol) present in the mixture rapidly protonates the most basic carbon of the radical anion.[6]
-
Second Electron Transfer: A second solvated electron reduces the resulting radical to form a cyclohexadienyl anion.
-
Final Protonation: A final protonation step by the alcohol yields the neutral 1,4-cyclohexadiene product.[7]
The entire process avoids over-reduction and preserves the ester functionality, highlighting its synthetic utility.
Caption: Figure 1: Mechanism of the Birch Reduction of Ethyl Benzoate.
Detailed Experimental Protocol: Synthesis via Birch Reduction
This protocol describes a laboratory-scale synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate from ethyl benzoate.
Materials & Equipment:
-
Three-neck round-bottom flask with a dry ice condenser, dropping funnel, and nitrogen inlet
-
Low-temperature thermometer
-
Mechanical stirrer
-
Ethyl benzoate (reagent grade)
-
Anhydrous liquid ammonia
-
Sodium metal (handled with care)
-
Anhydrous ethanol
-
Ammonium chloride (for quenching)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Protocol:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Fit the central neck with a mechanical stirrer, one side neck with the dry ice condenser, and the other with a septum for temperature monitoring and reagent addition.
-
Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 250 mL of anhydrous ammonia.
-
Reagent Addition: To the stirring liquid ammonia, add 100 mL of anhydrous ethanol.
-
Dissolving Metal: Carefully add small, freshly cut pieces of sodium metal (approx. 1.1 equivalents) until a persistent deep blue color is obtained, indicating the presence of solvated electrons.
-
Substrate Addition: Slowly add a solution of ethyl benzoate (1 equivalent) in 50 mL of anhydrous ethanol dropwise over 30 minutes, ensuring the temperature remains below -70 °C. The blue color should discharge upon addition.
-
Reaction: Continue adding sodium metal in small portions to maintain the blue color for 2-3 hours.
-
Quenching: After the reaction is complete (monitored by TLC), cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears completely.
-
Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add 200 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure ester.
Expert Insight: The role of ethanol is crucial; it acts as a proton donor that is acidic enough to protonate the anionic intermediates but not so acidic as to react with the sodium metal directly.[7] The reaction must be maintained at low temperatures to keep the ammonia in its liquid state.
Application in Pharmaceutical Synthesis: A Case Study
The synthetic utility of this compound is best illustrated through its application in the synthesis of pharmacologically relevant molecules.
Intermediate for D,L-Gabaculine Synthesis
Gabaculine is a potent inhibitor of GABA aminotransferase and has been studied for its neuropharmacological effects. Ethyl 1,4-cyclohexadiene-1-carboxylate is a known intermediate in the preparation of a D,L-Gabaculine precursor.[1]
Caption: Figure 2: Synthetic Pathway to Gabaculine Precursor.
Protocol Outline: Conversion to a Brominated Intermediate This protocol outlines a representative step in the functionalization of the diene ester.
-
Dissolution: Dissolve this compound (1 equivalent) in carbon tetrachloride in a flask protected from light.
-
Bromination: Cool the solution to 0 °C and add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise. A radical initiator such as AIBN may be required.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, filter the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The resulting bromo-ester can be carried forward to subsequent amination and cyclization steps to form the core structure of Gabaculine.
Causality: The use of NBS allows for selective allylic bromination, installing a functional handle necessary for the introduction of the amine group required for the final Gabaculine structure.
Scaffold for GPR119 Agonists
Recent research has identified 1,4-disubstituted cyclohexene derivatives as potent and selective GPR119 agonists, which are promising therapeutic targets for type 2 diabetes.[4] The cyclohexadiene core of our title compound is an excellent starting point for accessing these scaffolds. The synthesis often involves leveraging one double bond for substitution reactions (e.g., Suzuki-Miyaura coupling) while the other is selectively reduced or functionalized.[4]
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized intermediate.
| Property | Value | Reference |
| CAS Number | 72431-21-1 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1][9] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~75-78 °C at 10 mmHg | - |
Expected Spectroscopic Signatures:
-
¹H NMR (CDCl₃): Peaks expected in the olefinic region (~5.8-6.0 ppm), a signal for the allylic protons (~2.7 ppm), the methylene protons of the ethyl group (~4.2 ppm, quartet), and the methyl protons of the ethyl group (~1.3 ppm, triplet).
-
¹³C NMR (CDCl₃): Signals for the ester carbonyl (~166 ppm), olefinic carbons (~120-135 ppm), and aliphatic carbons.
-
IR (neat): Strong C=O stretch for the ester (~1715 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1250 cm⁻¹).
Safety and Handling
-
Birch Reduction: This reaction involves highly flammable and corrosive materials. It must be performed in a well-ventilated fume hood, away from ignition sources. Sodium metal reacts violently with water. Liquid ammonia can cause severe burns. Appropriate personal protective equipment (safety glasses, lab coat, cryogenic gloves) is mandatory.
-
General Handling: this compound should be handled as a typical organic chemical. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, well-ventilated area.
Conclusion
This compound is a powerful and versatile intermediate whose value in pharmaceutical synthesis is well-established. Its efficient preparation via the Birch reduction provides access to a non-aromatic, functionalized carbocycle that is a gateway to complex molecular targets. The protocols and insights provided herein serve as a practical guide for chemists to harness the synthetic potential of this important building block in the pursuit of novel therapeutics.
References
- Google Patents. (1966). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
-
La, H., et al. (2024). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hilt, G. (2014). 1,4-Cyclohexadienes--easy access to a versatile building block via transition-metal-catalysed Diels-Alder reactions. Chemical Record, 14(3), 386-96. Retrieved from [Link]
-
Yao, S. (n.d.). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Retrieved from [Link]
- Google Patents. (1996). US5530014A - Cyclohexadiene derivatives.
-
Vedantu. (n.d.). The Birch reduction of benzoic acid gives. Retrieved from [Link]
-
ResearchGate. (n.d.). Birch reduction of benzoic acids 1 and various pathways for the trapping of dianions 2. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,4-cyclohexadiene. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,4-Cyclohexadienes--easy access to a versatile building block via transition-metal-catalysed Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drpress.org [drpress.org]
- 6. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Birch reduction of benzoic acid gives class 12 chemistry CBSE [vedantu.com]
- 9. This compound | C9H12O2 | CID 45090119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 1,4-Cyclohexadiene-1-carboxylate
Introduction: Strategic Importance of Michael Additions to Dienyl Esters
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the asymmetric functionalization of organic molecules.[1][2] This conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor) is fundamental to the synthesis of a vast array of complex structures, including pharmaceuticals and natural products.[3][4] While traditionally focused on simple enone systems, the application of Michael additions to more complex acceptors, such as conjugated diene esters, opens new avenues for synthetic innovation.
Ethyl 1,4-cyclohexadiene-1-carboxylate presents itself as a unique and valuable Michael acceptor. Its extended π-system, encompassing two double bonds in conjugation with the ester functionality, offers multiple potential sites for nucleophilic attack. However, the 1,4-conjugate addition is the thermodynamically favored pathway, leading to the formation of functionalized cyclohexene carboxylates.[2][5] These products are highly valuable intermediates in drug discovery and development, providing a scaffold for the synthesis of complex cyclic molecules with controlled stereochemistry.[6] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of Michael addition reactions involving ethyl 1,4-cyclohexadiene-1-carboxylate.
Mechanistic Overview: 1,6-Conjugate Addition
The Michael addition to ethyl 1,4-cyclohexadiene-1-carboxylate is more accurately described as a 1,6-conjugate addition due to the extended conjugation. The reaction mechanism is initiated by the attack of a nucleophile at the δ-carbon (C4) of the diene system, which is the softest electrophilic site.[7] This attack is followed by a cascade of electron delocalization, ultimately resulting in the formation of a stable enolate intermediate. Subsequent protonation of this enolate yields the thermodynamically stable β,γ-unsaturated ester product.
The regioselectivity of the addition (1,6- versus 1,4- or 1,2-addition) is largely governed by the nature of the nucleophile. "Soft" nucleophiles, such as organocuprates, enamines, and stabilized enolates (e.g., from malonates), preferentially undergo 1,6-conjugate addition.[8] In contrast, "hard" nucleophiles, like organolithium or Grignard reagents, tend to favor 1,2-addition directly to the carbonyl carbon unless copper catalysts are employed to moderate their reactivity.[2]
Caption: Generalized mechanism of 1,6-Michael addition.
Application I: Organocuprate Additions for C-C Bond Formation
Organocuprates, particularly Gilman reagents (R₂CuLi), are exceptionally effective for delivering a wide range of carbon nucleophiles in a conjugate addition fashion with high regioselectivity for the 1,6-addition pathway.[9][10] This method is highly reliable for the introduction of alkyl, vinyl, and aryl groups at the 4-position of the cyclohexene ring.
A notable and synthetically valuable application is the conjugate addition of α-aminoalkylcuprates. These reagents, prepared from α-lithio carbamates and a copper source, allow for the direct introduction of a protected amino group, a crucial functionality in many pharmaceutical compounds.[7]
Data Summary: Organocuprate Additions
| Michael Donor (Cuprate) | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| (Boc-N(CH₂Ph)CH(Me))₂Cu(CN)Li₂ | CuCN·2LiCl | THF | -78 to 0 | 85 | [7] |
| Me₂CuLi | LiBr, CuI | THF/DMS | -78 | 90 | Hypothetical |
| Ph₂CuLi | CuI | Et₂O | -40 to 0 | 88 | Hypothetical |
Note: Hypothetical examples are based on typical conditions for Gilman reagent additions to similar α,β,γ,δ-unsaturated esters and are included for illustrative purposes.
Detailed Protocol: Synthesis of Ethyl 4-(N-Benzyl-N-tert-butoxycarbonyl)aminopropyl)cyclohex-2-ene-1-carboxylate
This protocol is adapted from the work of Dieter, R. K., et al. (2000).[7]
Materials:
-
Ethyl 1,4-cyclohexadiene-1-carboxylate
-
N-Benzyl-N-(tert-butoxycarbonyl)propylamine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Copper(I) cyanide-lithium chloride complex (CuCN·2LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. youtube.com [youtube.com]
- 6. sci-hub.box [sci-hub.box]
- 7. Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 10. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Stereoselective Synthesis of 1,4-Cyclohexadiene-1-carboxylic Acid Ethyl Ester Derivatives
Introduction
Chirally enriched 1,4-cyclohexadiene-1-carboxylic acid ethyl ester and its derivatives are pivotal structural motifs in a myriad of biologically active molecules and are versatile intermediates in organic synthesis. Their stereocontrolled synthesis is a significant challenge that has garnered considerable attention from the scientific community. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of robust and field-proven methodologies for the stereoselective synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of key transformations, provide detailed, step-by-step protocols, and present comparative data to facilitate informed experimental design.
Strategic Approaches to Stereocontrol
The stereoselective construction of the 1,4-cyclohexadiene core functionalized with a carboxylic acid ester can be broadly categorized into three main strategies:
-
Chiral Auxiliary-Mediated Diastereoselective Reactions: This classical yet highly effective approach involves the temporary attachment of a chiral auxiliary to the dienophile or a precursor, which directs the stereochemical outcome of the key bond-forming reaction.
-
Catalytic Asymmetric Synthesis: This modern and atom-economical strategy employs a chiral catalyst to induce enantioselectivity in the formation of the target molecule.
-
Substrate-Controlled Diastereoselective Transformations: This method leverages the inherent chirality of a starting material to direct the stereochemistry of subsequent reactions.
This guide will focus on providing detailed protocols for the most reliable and versatile methods within these categories.
I. Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral auxiliaries attached to the dienophile allows for a high degree of stereocontrol. Here, we detail a protocol utilizing the well-established Oppolzer's sultam as a chiral auxiliary.
Conceptual Workflow
Caption: Workflow for Asymmetric Diels-Alder Synthesis.
Protocol 1: Asymmetric Diels-Alder Reaction with Oppolzer's Sultam
This protocol is adapted from the foundational work in asymmetric Diels-Alder reactions.[1][2][3]
Part A: Synthesis of the Chiral Dienophile (N-Acryloyl Oppolzer's Sultam)
-
Reagents and Materials:
-
(2R)-Bornane-10,2-sultam (Oppolzer's sultam)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath, standard glassware for inert atmosphere techniques.
-
-
Procedure:
-
To a stirred solution of (2R)-bornane-10,2-sultam (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the N-acryloyl Oppolzer's sultam.
-
Part B: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
-
Reagents and Materials:
-
N-Acryloyl Oppolzer's sultam (from Part A)
-
1,3-Butadiene (or a suitable diene)
-
Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid
-
DCM, anhydrous
-
Low-temperature reaction setup (e.g., cryocool or dry ice/acetone bath).
-
-
Procedure:
-
Dissolve the N-acryloyl Oppolzer's sultam (1.0 eq) in anhydrous DCM in a flame-dried, argon-flushed flask.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise and stir for 15 minutes.
-
Add a solution of the diene (e.g., 1,3-butadiene, 2.0-3.0 eq) in cold DCM.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography to yield the diastereomerically enriched cycloadduct.
-
Part C: Cleavage of the Chiral Auxiliary and Esterification
-
Reagents and Materials:
-
Diels-Alder cycloadduct (from Part B)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Ethanol (EtOH), anhydrous
-
Sulfuric acid (H₂SO₄), catalytic amount
-
Standard workup and purification glassware.
-
-
Procedure:
-
Dissolve the cycloadduct in a mixture of THF and water.
-
Add LiOH (excess) and stir at room temperature until the sultam is cleaved (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer, concentrate, and dissolve the crude carboxylic acid in anhydrous ethanol.
-
Add a catalytic amount of concentrated H₂SO₄ and reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction with saturated aqueous NaHCO₃ and extract the ethyl ester with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography to obtain the enantiomerically enriched this compound derivative. The chiral auxiliary can be recovered from the aqueous layer.
-
| Step | Typical Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
| Diels-Alder | 70-95% | >95% | - |
| Overall | 50-75% | - | >95% |
II. Asymmetric Birch Reduction-Alkylation
The Birch reduction of aromatic carboxylic acid derivatives, followed by diastereoselective alkylation of the resulting enolate, is a powerful method for accessing substituted 1,4-cyclohexadienes. The use of a chiral auxiliary on the carboxyl group allows for excellent stereocontrol during the alkylation step.[4][5][6][7]
Conceptual Workflow
Caption: Workflow for Asymmetric Birch Reduction-Alkylation.
Protocol 2: Diastereoselective Birch Reduction and Alkylation of a Chiral Benzamide
This protocol is based on the extensive work by Schultz on this methodology.[4][5]
Part A: Synthesis of the Chiral Benzamide
-
Reagents and Materials:
-
Substituted benzoic acid (e.g., 2-methoxybenzoic acid)
-
Chiral amine (e.g., (S)-(-)-2-(methoxymethyl)pyrrolidine)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., DCM, THF)
-
-
Procedure:
-
Follow standard peptide coupling procedures to form the amide bond between the benzoic acid and the chiral amine.
-
Purify the resulting chiral benzamide by column chromatography or crystallization.
-
Part B: Asymmetric Birch Reduction and In Situ Alkylation
-
Reagents and Materials:
-
Chiral benzamide (from Part A)
-
Lithium or Sodium metal
-
Liquid ammonia (NH₃)
-
Tert-butanol (t-BuOH)
-
Alkylating agent (e.g., methyl iodide, ethyl iodide)
-
Anhydrous THF
-
Low-temperature reaction setup with a dry ice condenser.
-
-
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, an ammonia inlet, and a septum.
-
Condense ammonia into the flask at -78 °C.
-
Add the alkali metal (e.g., lithium, 2.5 eq) in small pieces until a persistent blue color is obtained.
-
Add a solution of the chiral benzamide (1.0 eq) and t-BuOH (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Add the alkylating agent (1.5 eq) dropwise and continue stirring for another 1-2 hours.
-
Quench the reaction by the careful addition of solid NH₄Cl.
-
Allow the ammonia to evaporate overnight.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Part C: Auxiliary Removal and Esterification
-
Procedure:
-
Cleavage of the chiral auxiliary can be achieved under acidic or basic conditions, depending on the specific auxiliary used. For the (S)-(-)-2-(methoxymethyl)pyrrolidine auxiliary, acidic hydrolysis (e.g., 6N HCl, reflux) is often employed.[6]
-
Following hydrolysis, the resulting carboxylic acid can be esterified as described in Protocol 1, Part C.
-
| Step | Typical Yield | Diastereomeric Ratio (d.r.) |
| Alkylation | 60-85% | 90:10 to >98:2 |
| Overall | 40-65% | - |
III. Catalytic Asymmetric Synthesis
The development of chiral catalysts for the enantioselective synthesis of 1,4-cyclohexadiene derivatives is a rapidly advancing field. Rhodium-catalyzed [2+2+2] cycloadditions represent a powerful and convergent approach.[8][9][10][11][12]
Protocol 3: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition
This protocol is a generalized procedure based on reported rhodium-catalyzed cycloadditions.[8][10]
-
Reagents and Materials:
-
A suitable 1,6-enyne
-
An alkyne (e.g., ethyl propiolate)
-
Chiral rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere glovebox or Schlenk line techniques.
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a reaction vessel with the rhodium precursor and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir to form the catalyst complex.
-
Add the 1,6-enyne and the alkyne coupling partner.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
| Parameter | Typical Value |
| Yield | 60-90% |
| Enantiomeric Excess (e.e.) | 85-99% |
Safety Precautions
-
Birch Reduction: Liquid ammonia is a corrosive and toxic gas. This reaction should only be performed in a well-ventilated fume hood with appropriate safety equipment. Alkali metals are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Lewis Acids: Lewis acids such as diethylaluminum chloride are corrosive and react violently with water. Handle under an inert atmosphere.
-
Organometallic Reagents: Many of the catalysts and reagents used are air and moisture sensitive. Strict inert atmosphere techniques are required.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The stereoselective synthesis of this compound derivatives can be achieved through a variety of powerful and reliable methods. The choice of strategy will depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. Chiral auxiliary-mediated Diels-Alder reactions and asymmetric Birch reduction-alkylation protocols offer high levels of stereocontrol and are well-established in the literature. Emerging catalytic asymmetric methods, such as rhodium-catalyzed [2+2+2] cycloadditions, provide more atom-economical and elegant solutions. This guide provides a solid foundation for researchers to successfully implement these methodologies in their own laboratories.
References
-
Tanaka, K., et al. (2016). Asymmetric Synthesis of Protected Cyclohexenylamines and Cyclohexenols by Rhodium-Catalyzed [2+2+2] Cycloaddition. Angewandte Chemie International Edition, 55(49), 15373-15376. [Link]
-
Ghosh, A. K., & Mathivanan, P. (1996). Asymmetric Diels-Alder reaction: Cis-1-arylsulfonamido-2-indanols as highly effective chiral auxiliaries. Tetrahedron: Asymmetry, 7(2), 375-378. [Link]
-
Tanaka, K., et al. (2018). Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition Reactions of 1,6-Enynes and Oxabenzonorbornadienes. Advanced Synthesis & Catalysis, 360(15), 2851-2855. [Link]
-
Schultz, A. G. (1999). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Chemical Communications, (14), 1263-1271. [Link]
-
Giri, R., et al. (2023). Palladium-Catalyzed Stereoselective 1,3-Diarylation of 1,4-Cyclohexadiene. Organic Letters, 25(20), 3656–3660. [Link]
-
Lei, P., et al. (2018). A Significantly Improved and Practical Ammonia-Free Birch Reduction of Aromatic Compounds. Organic Letters, 20(11), 3439–3442. [Link]
-
Schultz, A. G. (1990). Asymmetric Birch Reduction–Alkylation. Accounts of Chemical Research, 23(7), 207–213. [Link]
-
Tanaka, K., et al. (2018). Rhodium-Catalyzed Asymmetric [2 + 2 + 2] Cycloaddition of Unsymmetrical α,ω-Diynes with Acenaphthylene. The Journal of Organic Chemistry, 83(3), 1537–1545. [Link]
-
Schultz, A. G., et al. (1991). Asymmetric Birch reduction-alkylation. 2. A unified strategy for the asymmetric synthesis of the opium alkaloids. Journal of the American Chemical Society, 113(13), 4931–4936. [Link]
-
Myers, A. G. Chem 115 - Birch Reduction Handout. [Link]
-
de la Torre, M. G., & Sierra, M. A. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 229. [Link]
-
Nishimata, T., Yamaguchi, K., & Mori, M. (1999). Palladium-catalyzed enantioselective synthesis of cyclohexene derivatives via kinetic resolution. Tetrahedron Letters, 40(31), 5713-5716. [Link]
-
NROChemistry. Birch Reduction: Mechanism & Examples. [Link]
-
NileRed. (2016, January 7). The Birch reduction [Video]. YouTube. [Link]
-
Miyaura, N., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1263-1293. [Link]
-
Tanaka, K., et al. (2018). Rhodium-Catalyzed Asymmetric [2 + 2 + 2] Cycloaddition of Unsymmetrical α,ω-Diynes with Acenaphthylene. The Journal of Organic Chemistry, 83(3), 1537-1545. [Link]
-
Schultz, A. G. (1999). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Chemical Communications, (14), 1263-1271. [Link]
-
Ghosh, A. K., & Mathivanan, P. (1996). Asymmetric Diels-Alder reaction: Cis-1-arylsulfonamido-2-indanols as highly effective chiral auxiliaries. Tetrahedron: Asymmetry, 7(2), 375-378. [Link]
- Myers, A. G. Chem 115 - Asymmetric Diels-Alder Reactions Handout.
-
Li, P., et al. (2020). Organocatalytic Enantioselective Synthesis of Inherently Chiral Calix[4]arenes. Angewandte Chemie International Edition, 59(32), 13415-13419. [Link]
-
Sarpong, R., et al. (2023). Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids. The Journal of Organic Chemistry, 88(9), 5634–5644. [Link]
-
Reddy, D. S., et al. (2005). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Organic Letters, 7(12), 2397–2400. [Link]
-
Nishimata, T., Yamaguchi, K., & Mori, M. (1999). Palladium-catalyzed enantioselective synthesis of cyclohexene derivatives via kinetic resolution. Tetrahedron Letters, 40(31), 5713-5716. [Link]
-
University of Pittsburgh. (2021, November 16). A way to conduct Birch reductions that does not involve ammonia. Phys.org. [Link]
-
MacMillan, D. W. C. (2008). Enantioselective organocatalysis. Nature, 455(7211), 304–308. [Link]
-
Zhang, Y., et al. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 121, 114-121. [Link]
-
Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
-
Almendros, M. J., et al. (2020). Organocatalytic Enantioselective Synthesis of 1,4-Dihydropyridines. European Journal of Organic Chemistry, 2020(31), 4881-4892. [Link]
-
Grée, D., et al. (2015). Large‐Scale Preparation of Oppolzer's Glycylsultam. In Organic Syntheses (Vol. 92, pp. 1-15). [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Highly Diastereoselective anti -Aldol Reactions Utilizing the Titanium Enolate of cis -2-Arylsulfonamido-1- acenaphthenyl Propionate. Organic Letters, 2(16), 2405–2407. [Link]
-
Companyó, X., et al. (2018). Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. Beilstein Journal of Organic Chemistry, 14, 2785-2814. [Link]
-
Ielo, L., et al. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Catalysts, 12(2), 143. [Link]
-
Marques, M. M. B., et al. (2018). Recent Developments in Enantioselective Organocatalytic Michael Reactions in Aqueous Media. Catalysts, 8(10), 442. [Link]
-
Jung, M. E., et al. (1987). Asymmetric Diels-Alder reactions of chiral alkoxy iminium salts. Tetrahedron Letters, 28(48), 5963-5966. [Link]
-
Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. rushim.ru [rushim.ru]
- 5. The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/A901759C [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Synthesis of Protected Cyclohexenylamines and Cyclohexenols by Rhodium-Catalyzed [2+2+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Welcome to the technical support guide for the synthesis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis, primarily via the Birch reduction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is consistently low. What are the most likely causes?
Low yield in the Birch reduction of ethyl benzoate is a frequent issue stemming from several competing side reactions. The primary culprits are typically over-reduction of the diene product and competitive reduction of the ester carbonyl group.
-
Insight: The Birch reduction is a delicate balance of electron and proton transfer. The desired 1,4-cyclohexadiene product is itself susceptible to further reduction under the reaction conditions. An excess of the alkali metal or extended reaction times can lead to the formation of ethyl cyclohexene-1-carboxylate or even fully saturated ethyl cyclohexanecarboxylate.
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: The characteristic deep blue color of the solvated electrons in liquid ammonia is a key indicator. The reaction is complete when this color persists for 30-60 minutes, indicating that the aromatic starting material has been consumed. Do not extend the reaction time unnecessarily.
-
Control Stoichiometry: Use a precise amount of the alkali metal (typically 2.2-2.5 equivalents). Adding the metal in small portions can help maintain better control over the reaction.
-
Address Carbonyl Reduction: The ester carbonyl group can compete with the aromatic ring for electrons, leading to undesired alcohol byproducts.[1] This is particularly problematic with sodium. Switching to lithium and using tert-butanol as the proton source can often suppress this side reaction more effectively than ethanol.[1]
-
Question 2: My final product is contaminated with the conjugated 1,3-isomer. How can I prevent this?
This is a classic problem of thermodynamic vs. kinetic control. The Birch reduction kinetically yields the non-conjugated 1,4-cyclohexadiene.[2] However, this product can easily isomerize to the more thermodynamically stable conjugated 1,3-cyclohexadiene, especially during workup.
-
Insight: The isomerization is often catalyzed by trace amounts of acid or base, or by heat. The conjugated system, where the double bonds are separated by a single bond, benefits from resonance stabilization, making it the preferred isomer if equilibrium is reached.
-
Preventative Measures:
-
Quenching Protocol: Avoid quenching the reaction with strong acids. The most reliable method is the rapid addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[1] This provides a proton source to neutralize any remaining anions and unreacted metal while maintaining a buffered, slightly acidic pH.
-
Temperature Control: Perform the entire workup and extraction at low temperatures (0-5 °C) to minimize the thermal driving force for isomerization.
-
Avoid Acidic Workup: Do not use acidic washes (e.g., dilute HCl) to neutralize the aqueous layer if possible. If an acid wash is necessary for phase separation, use it quickly and at low temperatures.
-
Question 3: My NMR spectrum shows the presence of the carboxylic acid, not the ethyl ester. What happened?
The isolation of 1,4-cyclohexadiene-1-carboxylic acid indicates that the ethyl ester group has been hydrolyzed.
-
Insight: Ester hydrolysis can occur under both acidic and basic conditions, which can inadvertently arise during the reaction workup.[3] After the quench, the aqueous layer can be quite basic. If the extraction is not performed promptly or if strong acid is used for neutralization, hydrolysis can readily occur.
-
Optimized Workup Protocol to Prevent Hydrolysis:
-
Quench: After the reaction is complete, allow the excess ammonia to evaporate under a stream of dry nitrogen.
-
Neutralization: Cool the reaction vessel to -78 °C and slowly add a saturated aqueous solution of NH4Cl until the mixture is neutral (test with pH paper).
-
Extraction: Extract the product immediately with a cold, non-polar solvent like diethyl ether or hexane.
-
Washing: Wash the combined organic layers with cold brine, not water, to minimize the risk of hydrolysis.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
-
Question 4: I'm having difficulty purifying the final product. What is the recommended procedure?
Purification can be challenging due to the similar polarities of the desired product and its isomeric/reduced byproducts.
-
Insight: The key is to choose a separation technique that can exploit the subtle differences in structure. Flash column chromatography is generally the most effective method.
-
Recommended Purification Strategy:
-
Technique: Use flash column chromatography with silica gel.
-
Solvent System: A non-polar mobile phase is crucial. Start with a gradient system of ethyl acetate in hexane. A typical starting point is 2% ethyl acetate in hexane, gradually increasing to 5-10%. The non-conjugated 1,4-diene is less polar and should elute before the conjugated 1,3-diene.
-
Monitoring: Monitor the fractions carefully using thin-layer chromatography (TLC) with visualization under UV light and/or by staining with potassium permanganate.
-
Alternative: For thermally stable products, Kugelrohr distillation can be an effective alternative to chromatography for separating products with different boiling points.[4]
-
Experimental Protocols
Optimized Birch Reduction Protocol
This protocol is designed to maximize the yield of the desired 1,4-diene while minimizing side reactions.
-
Setup: Assemble a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a rubber septum. Ensure all glassware is flame-dried and under an inert atmosphere (argon or nitrogen).
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 100 mL of ammonia for a 10 mmol scale reaction.
-
Addition of Reactants: To the liquid ammonia, add 2.5 equivalents of tert-butanol via syringe. Then, add 1.0 equivalent of ethyl benzoate.
-
Reduction: While stirring vigorously, add 2.3 equivalents of lithium wire (or sodium) in small, cut pieces over 15-20 minutes. The solution should turn a deep, persistent blue.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. The reaction is complete when the blue color persists for at least 30 minutes.
-
Quenching: Quench the reaction by the slow, careful addition of solid ammonium chloride until the blue color disappears. Alternatively, allow the ammonia to evaporate and then quench the residue with a saturated aqueous NH4Cl solution at 0 °C.
-
Workup: Follow the "Optimized Workup Protocol" described in Question 3.
Troubleshooting Workflow
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Alkali Metal | Lithium (Li) | Lithium often provides better yields and selectivity compared to sodium (Na). Sodium can more readily promote ester carbonyl reduction.[5] |
| Proton Source | tert-Butanol | Less acidic than ethanol, which helps suppress competitive reduction of the ester group.[1] |
| Stoichiometry | 2.2 - 2.5 eq. Metal | Insufficient metal leads to incomplete reaction. Excess metal leads to over-reduction of the diene product. |
| Quenching Agent | Saturated aq. NH4Cl | Provides a buffered quench to avoid strongly acidic or basic conditions that cause isomerization and hydrolysis.[1] |
| Workup Temp. | 0 - 5 °C | Minimizes the rate of isomerization of the kinetic 1,4-product to the thermodynamic 1,3-product. |
References
-
Baran, P. S. (2018). The Birch Reduction. Baran Lab, Scripps Research. [Link]
-
Charpentier, J., Voirol, F., Flachsmann, F., & Goeke, A. (2020). Synthesis of 1,4-Cyclohexadiene Carboxylates through a Formal [2+4]‐Cycloaddition of Propiolates under Cobalt Catalysis. ChemistryOpen, 9(11), 1123-1126. [Link]
-
Gabioud, R., & Vogel, P. (1987). The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. Helvetica Chimica Acta, 70(5), 1373-1380. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. [Link]
-
Chegg. (2018). Solved: The Birch reduction of ethylbenzoate involves the. [Link]
-
Wikipedia. (n.d.). Birch reduction. [Link]
-
Zimmerman, H. E. (2015). A Mechanistic Analysis of the Birch Reduction. ResearchGate. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. (2003). Ethyl 4-aminobenzoate. Organic Syntheses, 80, 247. [Link]
-
LibreTexts Chemistry. (2024). 16.10: Reduction of Aromatic Compounds. [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. [Link]
-
Mathers, R. T., McMahon, K. C., Thomas, A. D., & Johnson, C. A. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular Chemistry and Physics, 212(17), 1836-1843. [Link]
-
Singh, V., & Singh, P. (2016). Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. Oriental Journal of Chemistry, 32(1), 303-309. [Link]
-
L.S. College, Muzaffarpur. (2020). Birch reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
- Google Patents. (2010).
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. [Link]
-
PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid. [Link]
-
Ukrprom, V. A., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
ResearchGate. (2011). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. [Link]
-
Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis.... [Link]
-
Organic Syntheses. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. [Link]
-
PubMed. (2004). Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid.... [Link]
Sources
Technical Support Center: A Researcher's Guide to 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Welcome to the technical support center for 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive compound. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.
Introduction: The Challenge of Aromatization
This compound is a valuable synthetic intermediate, often prepared via the Birch reduction of ethyl benzoate. Its utility stems from the presence of a non-aromatic, reactive diene system. However, this very feature is also its greatest liability. The compound is prone to aromatization—the conversion to its thermodynamically more stable aromatic analog, ethyl benzoate. This process is driven by the significant energetic stability gained from forming a fully conjugated aromatic ring. Understanding and mitigating this inherent instability is paramount for any successful application.
This guide will equip you with the knowledge to control aromatization and other potential degradation pathways, ensuring the purity and reactivity of your material from synthesis through to its final use.
Frequently Asked Questions (FAQs)
Here we address the most common issues and questions encountered by researchers working with this compound.
Q1: My freshly synthesized batch of this compound shows a significant amount of ethyl benzoate contamination. What went wrong?
A1: Aromatization can occur at multiple stages of your workflow. The primary culprits are exposure to air (oxygen), acid or base catalysis, elevated temperatures, and the presence of certain metal impurities. During the Birch reduction workup, incomplete quenching of the reactive alkali metal or overly acidic conditions can promote aromatization. Similarly, purification via distillation at high temperatures is a common cause of degradation. For purification, flash column chromatography on a neutral support is recommended over distillation.
Q2: How can I accurately quantify the percentage of aromatization in my sample?
A2: The most reliable and straightforward methods are ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
By ¹H NMR: You can integrate the signals corresponding to the olefinic protons of the diene (around 5.8 ppm) and compare this to the integration of the aromatic protons of ethyl benzoate (typically between 7.4 and 8.0 ppm). The relative integration will give you a molar ratio of the two compounds.[1]
-
By GC-MS: A well-chosen GC column and temperature program can effectively separate the more volatile this compound from the less volatile ethyl benzoate. Quantification can be achieved by integrating the peak areas, ideally using a calibration curve for accuracy.[2][3]
Q3: What are the optimal storage conditions to prevent long-term degradation?
A3: To maximize the shelf-life of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures (-20°C is ideal). The container should be opaque to protect the compound from light, which can also promote degradation. For solutions, use deoxygenated solvents and store under the same inert, cold, and dark conditions.
Q4: Can I use an antioxidant to improve the stability of my compound?
A4: Yes, the addition of a radical scavenger can be beneficial, especially for long-term storage or during lengthy experimental procedures. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds susceptible to oxidation. A low concentration (e.g., 0.01-0.1% w/w) is typically sufficient. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.
Q5: Besides aromatization, are there other degradation pathways I should be aware of?
A5: Yes, under acidic conditions, 1,4-cyclohexadiene derivatives can be susceptible to polymerization. The double bonds in the ring can be protonated to form carbocation intermediates, which can then initiate chain-growth polymerization. Therefore, it is critical to avoid strong acidic conditions during workup and purification. If acidic conditions are unavoidable, they should be brief and carried out at low temperatures.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and handling of this compound.
Troubleshooting the Birch Reduction of Ethyl Benzoate
The Birch reduction is a powerful method for the synthesis of 1,4-cyclohexadiene derivatives from aromatic precursors. However, it requires careful execution to avoid side reactions and ensure a good yield of the desired product.
| Observation | Potential Cause | Recommended Action |
| Low conversion of ethyl benzoate | 1. Insufficient amount of alkali metal (e.g., lithium, sodium).2. Incomplete dissolution of the metal in liquid ammonia.3. Presence of water or other protic impurities that consume the solvated electrons. | 1. Use a slight excess of the alkali metal.2. Ensure vigorous stirring to facilitate dissolution.3. Use freshly distilled, dry solvents and ensure all glassware is flame-dried. |
| Presence of significant amounts of ethyl cyclohexanecarboxylate (over-reduction) | 1. Reaction time is too long.2. Insufficient alcohol (proton source) present, leading to the formation of stronger bases that can isomerize the diene to a more easily reduced conjugated system. | 1. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.2. Ensure an adequate amount of a suitable alcohol (e.g., ethanol or tert-butanol) is present from the beginning of the reaction. |
| Formation of conjugated 1,3-cyclohexadiene isomer | Isomerization of the initially formed 1,4-diene, often catalyzed by strong bases (e.g., sodium amide) formed in the absence of a sufficient proton source. | Add the alcohol co-solvent at the beginning of the reaction to ensure any strong bases are immediately protonated. |
| Significant aromatization during workup | 1. Incomplete quenching of the alkali metal, leading to further reactions upon warming.2. Quenching with a strong acid or at a high temperature. | 1. Quench the reaction at low temperature (-78 °C) with a proton source that will also consume any remaining alkali metal (e.g., isoprene followed by saturated ammonium chloride solution).2. Avoid strong acids for quenching. A buffered or weakly acidic workup is preferable. |
Troubleshooting Purification
| Observation | Potential Cause | Recommended Action |
| Aromatization during column chromatography | 1. Use of acidic silica gel.2. Prolonged exposure to the stationary phase. | 1. Use neutral silica gel or alumina for chromatography.2. Perform flash chromatography to minimize the residence time on the column. |
| Aromatization during solvent removal | Heating the sample to high temperatures during rotary evaporation. | Remove the solvent under reduced pressure at or below room temperature. |
| Co-elution of product and ethyl benzoate | Inappropriate solvent system for chromatography. | Develop a solvent system with lower polarity (e.g., a lower percentage of ethyl acetate in hexanes) to achieve better separation. Monitor fractions carefully by TLC or GC. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Birch Reduction
This protocol is a representative procedure for the Birch reduction of ethyl benzoate.
Materials:
-
Ethyl benzoate
-
Lithium metal
-
Liquid ammonia
-
Anhydrous ethanol
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, an ammonia inlet, and a septum. Flame-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).
-
Carefully add small pieces of lithium metal to the stirred liquid ammonia until a persistent deep blue color is obtained.
-
In a separate flask, prepare a solution of ethyl benzoate and anhydrous ethanol in anhydrous diethyl ether or THF.
-
Slowly add the ethyl benzoate solution to the lithium-ammonia solution via a cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.
-
Allow the ammonia to evaporate overnight as the flask slowly warms to room temperature.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at room temperature.
Protocol 2: Quantification of Aromatization by ¹H NMR Spectroscopy
Procedure:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals:
-
This compound: Olefinic protons (~5.8 ppm), methylene protons (~2.6-2.8 ppm).
-
Ethyl benzoate: Aromatic protons (~7.4-8.0 ppm).
-
-
Integrate the olefinic proton signals of the diene and the aromatic proton signals of ethyl benzoate.
-
Calculate the molar percentage of aromatization using the following formula: % Aromatization = [Integration(Aromatic Protons) / (Integration(Aromatic Protons) + Integration(Olefinic Protons))] * 100
Note: Adjust the formula based on the number of protons contributing to each integrated signal.
Protocol 3: Analysis of Aromatization by GC-MS
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan from m/z 40 to 300.
Expected Results:
-
This compound: Will elute earlier.
-
Ethyl benzoate: Will have a longer retention time.
-
Identify each component by its mass spectrum and retention time compared to authentic standards. Quantify using peak area integration.
Visualizing the Problem: Aromatization Pathway
The conversion of this compound to ethyl benzoate is a dehydrogenation reaction. This process can be facilitated by various factors, as illustrated below.
Caption: Factors promoting the aromatization of the diene.
Logical Workflow for Handling the Compound
To maintain the integrity of this compound, a systematic workflow should be followed.
Caption: Recommended workflow for handling the compound.
References
-
Zimmerman, H. E. (2012). The Birch Reduction. Accounts of Chemical Research, 45(2), 164–174. [Link]
-
Subba Rao, G. S. R. (2003). The Birch reduction of aromatic compounds. Pure and Applied Chemistry, 75(10), 1443–1451. [Link]
-
Donohoe, T. J., & Thomas, R. E. (2007). The Birch reduction of pyrroles. Nature Protocols, 2(8), 1888–1893. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
Sources
Technical Support Center: Retro-Diels-Alder Reaction of Cyclohexadiene Derivatives
Welcome to the technical support center for the retro-Diels-Alder (rDA) reaction of cyclohexadiene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, empowering you to optimize your experiments and overcome common challenges.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when performing a retro-Diels-Alder reaction with cyclohexadiene derivatives.
Q1: My retro-Diels-Alder reaction is not proceeding, or the yield is very low. What are the primary factors I should investigate?
A1: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is governed by thermodynamic equilibrium.[1][2] Several factors can hinder its progress:
-
Temperature: The rDA reaction is entropically favored because one molecule fragments into two or more, increasing the system's disorder.[3][4] Therefore, high temperatures are generally required to shift the equilibrium towards the products.[2][4] If your reaction is sluggish, the temperature may be too low. Simple cyclohexene, for instance, requires temperatures exceeding 800 K to cleave into butadiene and ethene.[1] However, for many synthetically relevant cyclohexadiene derivatives, the reaction occurs at much milder temperatures, often in the range of 100-200 °C.[5]
-
Thermodynamic Stability of the Adduct: The forward Diels-Alder reaction is typically enthalpically favored, as it exchanges two weaker π-bonds for two stronger σ-bonds.[4] If the resulting cyclohexadiene adduct is particularly stable, a significant amount of energy will be required to overcome the activation barrier for the reverse reaction.
-
Driving Force: A strong driving force can facilitate the reaction under milder conditions.[1] This can be achieved by the formation of a highly stable or volatile product. For example, the release of gaseous molecules like nitrogen (N₂), carbon dioxide (CO₂), or ethylene can drive the reaction to completion.[1][6] The formation of a stable aromatic ring in the product is also a powerful thermodynamic driver.[1][6]
-
Substituent Effects: The electronic and steric nature of substituents on the cyclohexadiene ring can significantly impact the reaction rate. Electron-donating groups on the diene fragment generally accelerate the rDA reaction.[7][8] Conversely, electron-withdrawing groups on the dienophile fragment can also favor the forward Diels-Alder reaction, making the retro reaction more difficult.[9][10]
Q2: How do I determine the optimal temperature for my specific retro-Diels-Alder reaction?
A2: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition of starting materials and products.
-
Start with Literature Precedents: Search for rDA reactions of similar cyclohexadiene derivatives to establish a starting temperature range.
-
Stepwise Temperature Increase: If no literature is available, begin with a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Thermogravimetric Analysis (TGA): For thermally stable compounds, TGA can provide an indication of the temperature at which decomposition (and potentially the rDA reaction) begins.[11]
Q3: Can catalysts be used to promote the retro-Diels-Alder reaction?
A3: Yes, both acid and base mediation can facilitate the rDA reaction.[1]
-
Lewis Acids: Complexation of a Lewis acid to a basic functional group in the cyclohexadiene adduct can induce the rDA reaction, even in cases where the forward reaction is intramolecular.[1] However, care must be taken as Lewis acids can also catalyze other side reactions.[12]
-
Bases: Base-mediated rDA can be effective if the resulting products are less basic than the starting material.[1]
-
Solid Catalysts: In some cases, solid acid catalysts like zeolites have been studied, though their effectiveness can be structure-dependent and may not always catalyze the retro reaction.[13]
Q4: I am observing the formation of unexpected side products. What could be the cause?
A4: Side product formation can arise from several sources:
-
Isomerization: At high temperatures, endo-exo isomerization of the Diels-Alder adduct can occur via an rDA/DA sequence or a[4][4]-sigmatropic (Cope) rearrangement.[1] This can lead to a mixture of diastereomeric products.
-
Polymerization: If the diene or dienophile products are reactive, they may polymerize under the reaction conditions. This is particularly a concern with electron-rich dienes or activated dienophiles.[12]
-
Decomposition: At very high temperatures, the starting material or the desired products may decompose, leading to a complex mixture.
-
Alternative Reaction Pathways: The starting material may have other reactive functional groups that can participate in side reactions at elevated temperatures.
II. Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common experimental issues.
Guide 1: Low Yield or Incomplete Reaction
Issue: The retro-Diels-Alder reaction is not proceeding to completion, resulting in a low yield of the desired products and recovery of a significant amount of starting material.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Step | Proposed Solution |
| Insufficient Temperature | Monitor the reaction at the current temperature over an extended period. If no significant progress is observed, a higher temperature is likely needed. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and any potential decomposition.[2][4] |
| Thermodynamic Equilibrium Favors Starting Material | Analyze the thermodynamic stability of both reactants and products. Is there a strong driving force for the reaction? | If possible, modify the substrate to introduce a driving force, such as the formation of a gaseous product or an aromatic ring.[1][6] Alternatively, perform the reaction in the presence of a "scavenger" that irreversibly reacts with one of the products, thus driving the equilibrium forward.[1] |
| Solvent Effects | The choice of solvent can influence reaction rates. | Screen a range of high-boiling, inert solvents. While the effect can be complex, polar solvents have been known to accelerate some Diels-Alder reactions, and this may translate to the retro process.[14] |
| Inhibitory Substituent Effects | Analyze the electronic properties of substituents on your cyclohexadiene derivative. | If synthetic modification is feasible, consider altering substituents to be more favorable for the rDA reaction (e.g., adding electron-donating groups to the diene fragment).[7] |
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low yield in rDA reactions.
Guide 2: Formation of Side Products
Issue: The reaction mixture contains significant amounts of unintended byproducts, complicating purification and reducing the yield of the desired materials.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Step | Proposed Solution |
| Endo-Exo Isomerization | Analyze the product mixture by NMR or other spectroscopic methods to identify diastereomers. | This isomerization is often temperature-dependent.[1] Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. The kinetic endo product of the forward Diels-Alder is generally less stable and more prone to the retro reaction than the thermodynamic exo product.[2] |
| Product Polymerization | Observe for the formation of insoluble materials or a significant increase in the viscosity of the reaction mixture. | If polymerization of the diene or dienophile is suspected, consider performing the reaction at a lower concentration or in the presence of a radical inhibitor (e.g., hydroquinone) if a radical polymerization mechanism is plausible.[12] |
| Thermal Decomposition | Run a control experiment where the purified product is subjected to the reaction conditions. Monitor for decomposition. | If the product is unstable at the required temperature, a milder reaction condition is necessary. This may involve catalysis or redesigning the substrate. If the starting material is decomposing, ensure it is of high purity. |
| Unwanted Reactions of Functional Groups | Analyze the structure of the side products to identify which functional groups have reacted. | Protect sensitive functional groups prior to the rDA reaction. If using a catalyst, consider a milder alternative. Ensure the reaction is conducted under an inert atmosphere to prevent oxidation.[12] |
Logical Decision Tree for Side Product Analysis:
Caption: Decision tree for identifying and mitigating side product formation.
III. Key Mechanistic and Thermodynamic Considerations
The retro-Diels-Alder reaction is a concerted, pericyclic, single-step process, following the same reaction coordinate as the forward Diels-Alder reaction.[1] The stereochemistry of the starting cyclohexadiene derivative is retained in the products.[15]
The spontaneity of the reaction is governed by the Gibbs free energy equation: ΔG = ΔH - TΔS .
-
Enthalpy (ΔH): The forward Diels-Alder reaction is typically exothermic (negative ΔH) because stronger σ-bonds are formed at the expense of weaker π-bonds.[4] Consequently, the retro-Diels-Alder reaction is endothermic (positive ΔH).[3]
-
Entropy (ΔS): The retro-Diels-Alder reaction results in an increase in the number of molecules, leading to a positive change in entropy (ΔS).[4]
-
Temperature (T): At low temperatures, the negative ΔH term dominates, favoring the forward Diels-Alder reaction. At high temperatures, the -TΔS term becomes more significant and negative, making ΔG negative and favoring the entropically driven retro-Diels-Alder reaction.[2][4]
Caption: Thermodynamic control of the Diels-Alder vs. retro-Diels-Alder reaction.
IV. References
-
Lec2 - retro Diels-Alder Reaction - YouTube. (2024). Available at:
-
retro-Diels–Alder reaction - Wikipedia. (n.d.). Available at:
-
Video: Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors - JoVE. (2023). Available at:
-
Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions - PMC - NIH. (n.d.). Available at:
-
Diene-substituent effects on the rate of the retro-Diels-Alder reaction. Cycloreversion reactivity varying over a range of 105 - ACS Publications. (n.d.). Available at:
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018). Available at:
-
retro-Diels–Alder reaction - Grokipedia. (n.d.). Available at:
-
Diene-substituent effects on the rate of the retro-Diels-Alder reaction. Cycloreversion reactivity varying over a range of 105 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at:
-
Diels–Alder reaction - Wikipedia. (n.d.). Available at:
-
Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction - Beilstein Journals. (n.d.). Available at:
-
retro-Diels-Alder Reaction: Mechanism & Overview | Study.com. (n.d.). Available at:
-
retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes - Vanderbilt University. (n.d.). Available at:
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017). Available at:
-
Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at:
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? - Quora. (2018). Available at:
-
Technical Support Center: Diels-Alder Reactions with Malealdehyde - Benchchem. (n.d.). Available at:
-
The Retro Diels-Alder Reaction - Master Organic Chemistry. (2018). Available at:
-
retro diels-alder reaction: Topics by Science.gov. (n.d.). Available at:
-
Retro Diels-Alder reaction under mild conditions: Experimental and theoretical studies | Request PDF - ResearchGate. (n.d.). Available at:
-
Diels Alder Reaction Mechanism - BYJU'S. (n.d.). Available at:
Sources
- 1. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Video: Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors [jove.com]
- 5. grokipedia.com [grokipedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction [beilstein-journals.org]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. study.com [study.com]
Purification of "1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" by column chromatography
Welcome to the technical support center for the purification of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this specific intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity.
Troubleshooting Guide: From Symptom to Solution
Navigating the nuances of column chromatography requires a systematic approach. This section addresses the most common issues encountered during the purification of this compound, a moderately polar compound susceptible to specific challenges.
Issue 1: Poor or No Separation of the Target Compound
Symptom: After running the column and analyzing the fractions by Thin Layer Chromatography (TLC), you observe that your target compound is co-eluting with impurities, or the spots are smeared together with poor resolution.
Potential Causes & Scientific Rationale:
-
Incorrect Solvent System: The polarity of your eluent is either too high, causing all compounds to move quickly with the solvent front, or too low, resulting in minimal movement and band broadening. The key is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 on a TLC plate, which generally provides the best separation in a column.[1]
-
Column Overloading: Exceeding the capacity of your silica gel is a common error. When too much crude material is loaded, the stationary phase becomes saturated, and individual compound bands cannot form distinctly. This leads to broad, overlapping bands that are impossible to separate.
-
Compound Degradation: 1,4-Dienes can be sensitive. The acidic nature of standard silica gel can sometimes catalyze isomerization, polymerization, or decomposition, especially if the compound is in contact with the silica for an extended period.[1] This degradation creates new impurities during the purification, leading to mixed fractions.
-
Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase. This leads to severe band distortion and ruins separation.
Solutions & Experimental Protocols:
-
Re-optimize the Solvent System:
-
Protocol: Systematically test solvent mixtures using TLC. Start with a low-polarity system like 5% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration.[2][3] For this ester, systems ranging from 2% to 20% ethyl acetate in hexanes are typically effective.[4]
-
Goal: Aim for a ΔRf (difference in Rf values) of at least 0.2 between your product and the nearest impurity.
-
-
Reduce the Sample Load:
-
Rule of Thumb: For a standard flash column, a good starting point is a 1:30 to 1:100 ratio of crude material to silica gel by weight. For difficult separations, increase the amount of silica.
-
Dry Loading: If your compound has poor solubility in the starting eluent, consider dry loading. Dissolve the crude product in a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the top of the column.
-
-
Assess Compound Stability:
-
Protocol: Spot your crude material on a TLC plate. Take a second spot of the crude material, but before developing, add a small amount of silica gel directly onto the spot. Let it sit for 20-30 minutes, then develop the plate. If the silica-exposed spot shows new impurities or significant streaking compared to the original, your compound is likely unstable on silica.
-
Solution: Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).[1][5]
-
Troubleshooting Flowchart: Poor Separation
Sources
Technical Support Center: Optimizing the Birch Reduction of Ethyl Benzoate
Welcome to the technical support center for the Birch reduction of ethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both high yields and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Birch reduction of ethyl benzoate?
A1: The ester group (-COOEt) is electron-withdrawing. Therefore, the Birch reduction of ethyl benzoate selectively reduces the aromatic ring to yield ethyl cyclohexa-2,5-diene-1-carboxylate. The electron-withdrawing nature of the ester stabilizes the intermediate radical anion at the ipso and para positions, leading to protonation at these sites.[1][2]
Q2: Which alkali metal, Lithium or Sodium, is better for the reduction of ethyl benzoate?
A2: Lithium is generally more reactive than sodium and can sometimes lead to over-reduction of the desired product.[3] For substrates with electron-withdrawing groups like ethyl benzoate, sodium is often a suitable and more cost-effective choice that can provide a good yield of the desired 1,4-diene. However, for less reactive systems or when struggling with incomplete conversion, lithium can be advantageous due to its higher reduction potential.[4][5]
Q3: What is the role of the alcohol in the reaction, and which one should I choose?
A3: The alcohol (e.g., ethanol or tert-butanol) serves as a proton source to quench the anionic intermediates formed during the reduction.[1][4] Without an alcohol, polymerization or other side reactions can occur.[1] For the reduction of ethyl benzoate, ethanol is a common and effective choice. tert-Butanol is less acidic and can be beneficial in minimizing over-reduction, especially when using a more reactive metal like lithium.
Q4: Can the ester group be reduced under Birch conditions?
A4: Yes, reduction of the ester group to an alcohol is a potential side reaction.[3] This is more likely to occur with prolonged reaction times, excess alkali metal, or higher temperatures. Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.
Q5: My reaction is not turning the characteristic deep blue color. What does this mean?
A5: The deep blue color is indicative of the presence of solvated electrons, which are the active reducing agent.[1][5] A lack of this color suggests that the electrons are being consumed as soon as they are formed, which could be due to impurities (e.g., water or iron salts) in the ammonia or on the glassware.[6] It is crucial to use anhydrous solvents and dry glassware.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Birch reduction of ethyl benzoate and provides actionable solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction | Increase the equivalents of alkali metal and/or alcohol. A 2.5 to 3-fold molar excess of the alkali metal relative to the ethyl benzoate is a good starting point. The alcohol should be in excess. Rationale: Insufficient reducing agent or proton source will lead to incomplete conversion of the starting material. |
| Ensure efficient stirring. The reaction is heterogeneous, and good mixing is essential for the dissolution of the metal and its contact with the substrate. Rationale: Poor mixing can lead to localized depletion of reagents and incomplete reaction. | |
| Check the purity of reagents. Use freshly distilled ammonia and ensure the alkali metal is clean (cut to expose a fresh surface). Rationale: Impurities, particularly water and iron salts, can quench the solvated electrons and inhibit the reaction.[6] | |
| Over-reduction | Use a less reactive alkali metal. Switch from lithium to sodium. Rationale: Sodium has a lower reduction potential than lithium, which can help to prevent the reduction of the diene product. |
| Use a less acidic proton source. Switch from ethanol to tert-butanol. Rationale: A less acidic proton source can slow down the protonation steps, potentially reducing the likelihood of further reduction. | |
| Maintain a low reaction temperature. Conduct the reaction at -78 °C (dry ice/acetone bath). Rationale: Lower temperatures decrease the rate of all reactions, including the undesired over-reduction. | |
| Product Isolation Issues | Ensure complete quenching of the excess alkali metal. After the reaction is complete, quench with a reagent like ammonium chloride before workup. Rationale: Residual alkali metal can cause issues during workup, including potential hazards and side reactions. |
| Optimize the extraction procedure. Use a suitable organic solvent (e.g., diethyl ether or MTBE) and perform multiple extractions. Rationale: The product may have some water solubility, and multiple extractions will ensure complete recovery from the aqueous phase. |
Problem 2: Formation of Benzoic Acid (Saponification)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Hydrolysis during workup | Use a buffered or weakly acidic quench. Instead of a strong acid, quench the reaction with solid ammonium chloride. After evaporation of the ammonia, perform the workup under neutral or mildly acidic conditions (e.g., saturated ammonium chloride solution). Rationale: The reaction mixture is strongly basic. Quenching with a strong acid can lead to localized high temperatures and promote ester hydrolysis. Ammonium chloride provides a milder quench. |
| Keep the workup temperature low. Perform extractions and washes with cold solutions. Rationale: The rate of hydrolysis is temperature-dependent; keeping the solutions cold will minimize this side reaction. | |
| Minimize the time the product is in contact with aqueous base. Process the reaction mixture promptly after quenching and ammonia evaporation. Rationale: Prolonged exposure to the basic aqueous layer will increase the extent of saponification. |
Problem 3: Formation of Benzyl Alcohol (Ester Reduction)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Excessive reducing conditions | Reduce the equivalents of alkali metal. Use a stoichiometric amount or a slight excess (e.g., 2.2-2.5 equivalents) of the alkali metal. Rationale: A large excess of the reducing agent can lead to the reduction of the ester carbonyl group in addition to the aromatic ring. |
| Control the reaction time. Monitor the reaction by TLC (if feasible) and quench it as soon as the starting material is consumed. Rationale: Longer reaction times increase the likelihood of side reactions, including ester reduction. | |
| Maintain a low temperature. Perform the reaction at -78 °C. Rationale: Higher temperatures can provide the activation energy needed for the reduction of the less reactive ester carbonyl. |
Experimental Protocols & Diagrams
Optimized Protocol for Birch Reduction of Ethyl Benzoate
This protocol is adapted from a reliable Organic Syntheses procedure for the reduction of benzoic acid and is optimized for ethyl benzoate.[7]
Reagents and Stoichiometry:
| Reagent | Molar Eq. | Purpose |
| Ethyl Benzoate | 1.0 | Substrate |
| Sodium | 2.7 | Reducing Agent |
| Anhydrous Ethanol | 10 | Proton Source |
| Anhydrous Liquid Ammonia | ~10 mL / mmol of substrate | Solvent |
| Anhydrous THF/Diethyl Ether | ~2 mL / mmol of substrate | Co-solvent (optional) |
Step-by-Step Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure all glassware is oven-dried.
-
Dissolution: To the flask, add ethyl benzoate and anhydrous ethanol (and THF/ether if used).
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense the required volume of anhydrous liquid ammonia.
-
Sodium Addition: With vigorous stirring, add small, freshly cut pieces of sodium to the reaction mixture over 15-20 minutes. The solution should develop and maintain a deep blue color.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, maintaining the blue color. Monitor the reaction progress by TLC if possible.
-
Quenching: Once the reaction is complete, cautiously add solid ammonium chloride portion-wise until the blue color disappears.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood. A gentle stream of nitrogen can be used to accelerate this process.[6]
-
Workup: Add cold water to the residue and extract with diethyl ether or MTBE (3x).
-
Washing: Wash the combined organic layers with cold, saturated aqueous sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Visualizing the Workflow
Caption: Experimental workflow for the Birch reduction of ethyl benzoate.
Reaction Mechanism
The Birch reduction proceeds via a sequence of single-electron transfers from the alkali metal and protonations by the alcohol.
Caption: Simplified mechanism of the Birch reduction.
References
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. [Link]
-
Kuehne, M. E., & Lambert, B. F. (1963). 1,4-Dihydrobenzoic acid. Organic Syntheses, 43, 22. [Link]
-
Baran, P. S. (2018). The Birch Reduction. The Baran Laboratory, Scripps Research. [Link]
-
BRSM. (2013). So you're thinking of running a Birch reduction? Chemtips. [Link]
-
Wikipedia. (n.d.). Birch reduction. [Link]
-
Pearson. (n.d.). Birch Reduction. [Link]
-
Organic Chemistry Tutor. (n.d.). Birch Reduction. [Link]
-
Master Organic Chemistry. (n.d.). Birch Reduction of Aromatic Rings. [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. [Link]
-
L.S.College, Muzaffarpur. (2020). Birch reduction. [Link]
- Mander, L. N. (2001). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Pure and Applied Chemistry, 73(7), 1165-1170.
-
Pharmaguideline. (n.d.). Birch Reduction. [Link]
- Ali, M., & Tasneem, S. (2012). Recent Synthetic Applications of the Birch Reduction. Synthesis, 44(23), 3567-3590.
- Dye, J. L. (2009). Electrides: Early examples of quantum confinement. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 367(1894), 1785-1800.
- Zimmerman, H. E. (1995). A Mechanistic Analysis of the Birch Reduction. Accounts of Chemical Research, 28(6), 265-271.
-
YouTube. (2018). Regiochemistry of Birch reduction. [Link]
-
YouTube. (2019). Birch Reduction (Part 1): Basic Concept and Reduction of Alkyl Substituted Arenes. [Link]
-
YouTube. (2016). Birch Reduction Reaction and Mechanism Benzene and Substituted Rings Leah Fisch. [Link]
-
Phys.org. (2021). A way to conduct Birch reductions that does not involve ammonia. [Link]
-
Chem-Station. (2014). Birch Reduction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. baranlab.org [baranlab.org]
- 4. Birch reduction - Wikipedia [en.wikipedia.org]
- 5. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Byproducts of the Birch Reduction of Substituted Aromatic Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Birch reduction of substituted aromatic esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation. Instead of a generic overview, we will directly address the specific, often frustrating, byproducts and experimental challenges that can arise. This document is structured as a series of troubleshooting questions and in-depth answers, grounded in mechanistic principles and field-proven solutions.
Part 1: Troubleshooting Common Byproducts & Experimental Failures
This section addresses the most frequent issues encountered during the Birch reduction of aromatic esters. Each question is designed to reflect a real-world experimental outcome, followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My main byproduct is the corresponding benzyl alcohol, and I'm recovering mostly unreacted starting material. What is happening and how can I fix it?
A1: Cause & Mechanism
This is a classic case of competitive carbonyl reduction . The ester functional group, like the aromatic ring, is electrophilic and can accept solvated electrons. When this pathway competes with or outpaces the reduction of the aromatic ring, the ester is reduced to the corresponding primary alcohol.
The core issue is a kinetic competition. The solvated electrons (e⁻) can either add to the aromatic ring (Pathway A, desired) or to the ester carbonyl (Pathway B, undesired). If the initial radical anion of the aromatic ring is not protonated quickly enough, the equilibrium concentration of solvated electrons remains high, increasing the likelihood of attack at the ester carbonyl.
dot
Caption: Competitive pathways in the Birch reduction of aromatic esters.
Solutions:
-
Introduce a More Acidic Proton Source: The most effective solution is to add a proton source that is more acidic than ammonia but not acidic enough to quench the reaction prematurely. tert-Butanol (t-BuOH) is the standard choice. It rapidly protonates the aromatic radical anion, pushing the reaction toward Pathway A.[1][2]
-
Use Additives: The addition of 1-2 equivalents of water or t-BuOH to the ammonia before the addition of the alkali metal can often preserve the ester group.[1][2] This strategy is highly effective, though it may not work for all substrates, particularly some methyl esters or 4-alkyl substituted benzoates.[2]
-
Inverse Addition: Add the solution of your aromatic ester and alcohol in a co-solvent (like THF) to the metal-ammonia solution. This ensures the substrate is never exposed to a large excess of solvated electrons in the absence of a proton source.[2]
-
Choice of Metal: Lithium (Li) is more reactive and can sometimes lead to more carbonyl reduction.[2] Switching to sodium (Na) may favor the desired ring reduction.
Q2: My reaction yields a significant amount of over-reduced product (e.g., cyclohexenes or fully saturated cyclohexanes). How can I improve selectivity for the 1,4-diene?
A2: Cause & Mechanism
Over-reduction occurs when the initially formed 1,4-cyclohexadiene product is itself reduced. This is more likely under forcing conditions, such as an excess of the alkali metal, prolonged reaction times, or when using a more powerful reducing system like the Benkeser reduction (Li in low molecular weight amines).[2] The conjugated 1,3-diene, which can form by isomerization of the 1,4-diene under basic conditions, is particularly susceptible to further reduction.
Solutions:
-
Stoichiometric Control of Metal: Use a carefully measured amount of the alkali metal (typically 2.2-2.5 equivalents). An excess of metal is a primary cause of over-reduction.
-
Reaction Time: Monitor the reaction closely. The characteristic deep blue color of the solvated electrons will disappear when the metal is consumed. Do not let the reaction stir for an extended period after the blue color has faded.
-
Efficient Quenching: Once the reaction is complete, quench it promptly and effectively. A rapid quench with a proton source like ammonium chloride (NH₄Cl) or a reagent that consumes electrons (e.g., sodium benzoate) will destroy any remaining reactive species and prevent further reduction during workup.[2]
-
Avoid Isomerization: The amide ion (NH₂⁻), formed if ammonia acts as the proton source, is a strong base that can catalyze the isomerization of the non-conjugated 1,4-diene to the more thermodynamically stable (and more easily reduced) 1,3-diene. Using an alcohol as the proton source generates the much less basic alkoxide, minimizing this side reaction.[3]
Q3: My NMR shows a complex mixture, but I've identified a cyclohexenone derivative. Where could this have formed?
A3: Cause & Mechanism
This is a very common outcome, especially when reducing substrates with alkoxy substituents (e.g., methoxybenzoates). The initial Birch reduction product is an enol ether. During acidic workup or even on silica gel chromatography, this enol ether readily hydrolyzes to the corresponding β,γ-unsaturated ketone, which can then isomerize to the more stable α,β-unsaturated ketone (a cyclohexenone).[4][5]
dot
Caption: Formation of cyclohexenone byproducts via enol ether hydrolysis.
Solutions:
-
Careful Workup: If the enol ether is the desired product, use a non-acidic workup. Quench with ammonium chloride and extract with a non-polar solvent. Avoid contact with strong acids.
-
Controlled Hydrolysis: If the ketone is the desired product, the hydrolysis can be performed intentionally. After the initial workup to isolate the crude diene, it can be treated with a dilute acid (e.g., 1 M H₂SO₄ or oxalic acid) to cleanly convert it to the ketone.[4]
-
Purification Strategy: Be aware that standard silica gel is acidic and can induce this hydrolysis and isomerization. If you need to isolate the enol ether, consider using silica gel that has been neutralized with triethylamine or using a different stationary phase like alumina.
Q4: The regioselectivity of my reduction is poor. Why am I getting a mixture of isomeric dienes?
A4: Cause & Mechanism
The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring.[1][4] An ester group is electron-withdrawing (EWG), and it stabilizes the intermediate radical anion at the ipso and para positions.[6][7] Protonation then occurs at the para position, leading to a product where the ester group is attached to a reduced (sp³-hybridized) carbon.[5][8]
Poor regioselectivity can arise if:
-
Multiple Directing Groups: The substrate has both an electron-donating group (EDG) and an electron-withdrawing group (EWG) that have conflicting directing effects.
-
Steric Hindrance: A very bulky substituent might sterically hinder the approach of the proton source, leading to protonation at an alternative, electronically less-favored site.
Solutions:
-
Analyze Substituent Effects: For an aromatic ester, the EWG nature of the ester should dominate, leading to the product with the substituent on a reduced carbon. If other powerful groups are present, their influence must be considered. As a rule, EWGs direct reduction to leave the substituent on the newly formed sp³ carbons, while EDGs direct it to remain on the unreduced sp² carbons.[7]
-
Optimize Proton Source: The choice of alcohol can sometimes influence regioselectivity. A bulkier alcohol like t-BuOH might lead to different outcomes than methanol or ethanol, especially in sterically congested systems.
-
Consider Substrate Modification: If regioselectivity is an insurmountable issue, consider if the ester can be temporarily modified to a different functional group that provides better directing ability for the reduction step, followed by regeneration of the ester.
Part 2: Frequently Asked Questions (FAQs)
FAQ1: What is the precise role of the alcohol? Can I run the reaction without it? The alcohol is the primary proton source in the reaction.[1][9] It is required to protonate the radical anion and the subsequent cyclohexadienyl anion intermediates.[4] While liquid ammonia can act as a proton source, it is much less acidic. Running the reaction without an alcohol leads to a buildup of highly basic intermediates and the formation of sodium amide (NaNH₂), which can cause undesired side reactions like isomerization and C-C bond formation.[9]
FAQ2: How do I choose the right metal and co-solvent?
-
Metal: Sodium (Na) and Lithium (Li) are most common.[2] Lithium is generally more soluble and reactive, which can be useful for difficult reductions but also increases the risk of over-reduction.[2] Sodium is a good starting point for most applications. Potassium (K) is also used and can be beneficial for some reductive alkylations.[2]
-
Co-solvent: A co-solvent like Tetrahydrofuran (THF) or diethyl ether is used to increase the solubility of the aromatic substrate in the liquid ammonia.[2] THF is generally preferred due to its better solvating properties at low temperatures.
FAQ3: What are the best practices for setting up and quenching a Birch reduction safely?
-
Setup: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) in a fume hood. Use a dry-ice/acetone or dry-ice/isopropanol bath to maintain the temperature at -78 °C. Ammonia is condensed into the flask from a lecture bottle or a cylinder.
-
Quenching: This is a hazardous step. Excess alkali metal is pyrophoric. The reaction should be quenched at -78 °C by the slow, careful addition of a proton source like isopropanol or ethanol until the blue color disappears, followed by saturated aqueous ammonium chloride.[2] Never quench with water directly while the blue color persists , as this can cause a fire.
Part 3: Protocols & Data Summary
Experimental Protocol: Birch Reduction of Methyl Benzoate
-
Setup: Assemble a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a septum. Flame-dry the apparatus under a stream of dry argon.
-
Ammonia Condensation: Cool the flask to -78 °C and condense approximately 100 mL of anhydrous ammonia per gram of substrate.
-
Reagent Preparation: In a separate flask, prepare a solution of methyl benzoate (1.0 eq) and tert-butanol (2.0 eq) in anhydrous THF (20-30 mL).
-
Metal Addition: To the vigorously stirred liquid ammonia at -78 °C, add small, freshly cut pieces of sodium metal (2.3 eq) until a persistent deep blue color is obtained.
-
Substrate Addition: Slowly add the THF solution of the substrate and alcohol to the metal-ammonia solution via cannula over 20-30 minutes. Maintain the temperature at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, monitoring for the disappearance of the blue color. If the color fades prematurely, a small additional piece of sodium may be added.
-
Quenching: Once the reaction is complete (or after the allotted time), cautiously add isopropanol dropwise until the blue color is fully discharged. Then, slowly add saturated aqueous ammonium chloride solution to quench the reaction completely.
-
Workup: Allow the ammonia to evaporate overnight in the fume hood. Add water and diethyl ether to the residue. Separate the layers, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Summary Table
| Problem Observed | Probable Cause | Recommended Solution(s) |
| Benzyl alcohol byproduct | Competitive reduction of the ester carbonyl | Add 1-2 eq. of t-BuOH or H₂O before metal addition; use inverse addition; switch from Li to Na.[1][2] |
| Over-reduction to cyclohexene/ane | Excess alkali metal; prolonged reaction time | Use stoichiometric amount of metal (2.3 eq); monitor reaction and quench promptly upon completion.[2] |
| Formation of cyclohexenone | Hydrolysis of enol ether intermediate during acidic workup or chromatography | Use a non-acidic quench (NH₄Cl); purify on neutralized silica or alumina; or perform intentional controlled hydrolysis.[4][5] |
| Poor regioselectivity | Conflicting electronic effects of multiple substituents | Analyze directing effects (EWG vs. EDG); consider substrate modification.[7] |
| Low or no conversion | Impure reagents (wet solvent/ammonia); insufficient metal | Ensure all reagents and glassware are scrupulously dry; use freshly cut, clean metal. |
References
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. baranlab.org [baranlab.org]
- 3. Birch reduction.pptx [slideshare.net]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Birch Reduction [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Birch reduction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for Diels-Alder Reactions
Welcome to the technical support center for post-reaction purification of Diels-Alder cycloadditions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted dienophiles from your reaction mixtures. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful isolation of your desired cycloadduct.
Introduction: The Diels-Alder Purification Challenge
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, often proceeds with high efficiency.[1] However, a common challenge in the synthetic workflow is the removal of excess, unreacted dienophile from the reaction mixture. The choice of purification strategy is critical and depends on the physical and chemical properties of the dienophile, the diene, and the resulting adduct. This guide will walk you through the most effective methods for achieving high purity of your Diels-Alder product.
Troubleshooting Guide: Common Issues in Dienophile Removal
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: I've tried to recrystallize my Diels-Alder adduct, but it "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" during recrystallization is a common issue where the solute separates from the solvent as a liquid rather than a solid crystalline material. This typically occurs when the melting point of your compound is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is very high.[2]
Causality & Solution:
-
High Impurity Concentration: A high concentration of unreacted dienophile can suppress the crystallization of your desired product.
-
Solution: Attempt a pre-purification step. If the dienophile is volatile, a simple distillation or evaporation under reduced pressure might remove a significant portion. Alternatively, a quick filtration through a small plug of silica gel can sometimes remove highly polar or non-polar impurities.[3]
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound even at lower temperatures.
-
Solution: A mixed-solvent system can be effective.[4] Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[5]
-
-
Cooling Too Rapidly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.
Question 2: My column chromatography is not separating the dienophile from my product effectively. The two spots are very close on the TLC plate. What are my options?
Answer:
Poor separation in column chromatography when the Rf values of your product and the unreacted dienophile are similar is a frequent challenge. This indicates that their polarities are very close.
Causality & Solution:
-
Suboptimal Solvent System: The chosen eluent may not have sufficient selectivity for your compounds.
-
Solution 1: Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.[3][8]
-
Solution 2: Change the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate/hexane to dichloromethane/hexane) can alter the selectivity and improve separation.[9]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[10]
-
Solution: Reduce the amount of material loaded onto the column. A general rule of thumb is to load 1-10% of the column's stationary phase weight.[10]
-
-
Recrystallization as an Alternative: If chromatography proves ineffective, recrystallization might be a better option, as it separates compounds based on differences in solubility rather than polarity.[11]
Question 3: I'm trying to remove a volatile dienophile by distillation, but I'm concerned about the thermal stability of my Diels-Alder adduct. How can I proceed?
Answer:
Removing a volatile starting material from a thermally sensitive product is a delicate operation. High temperatures can potentially lead to a retro-Diels-Alder reaction, where the adduct reverts to the starting diene and dienophile.[1]
Causality & Solution:
-
Thermal Decomposition: The adduct may not be stable at the boiling point of the dienophile at atmospheric pressure.
-
Solution: Vacuum Distillation: By reducing the pressure, the boiling point of the dienophile can be significantly lowered.[12][13] This allows for its removal at a temperature that does not compromise the integrity of your product.
-
Solution: Steam Distillation: If your product is not water-sensitive, steam distillation can be a gentle method for removing volatile, water-immiscible dienophiles. The steam lowers the boiling points of the components, allowing for distillation at temperatures below 100°C.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted dienophile?
A1: The most common methods are recrystallization, column chromatography, distillation, and the use of chemical scavengers. The best method depends on the specific properties of the compounds in your reaction mixture.
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the properties of your product and the dienophile.
-
Recrystallization is ideal when your product is a solid and has a significantly different solubility profile from the dienophile in a particular solvent or solvent system. It is often a more scalable and cost-effective method for large quantities.[14]
-
Column chromatography is a more versatile technique that separates compounds based on their polarity. It is particularly useful when both the product and dienophile are liquids or have similar solubilities. Thin-layer chromatography (TLC) can be used to predict the effectiveness of column chromatography; a larger difference in Rf values suggests a better separation.[11]
Q3: What is a chemical scavenger and when should I use one?
A3: A chemical scavenger is a reagent, often polymer-supported, that is added to the reaction mixture to react specifically with an excess reagent, in this case, the dienophile.[15] The resulting scavenger-dienophile adduct is then easily removed by filtration.
-
When to use: Scavengers are particularly useful when the dienophile has similar physical properties (solubility, polarity, volatility) to the product, making separation by other means difficult.[16] They are also advantageous in high-throughput and combinatorial chemistry where simplifying the workup is crucial.[17]
Data Presentation: Properties of Common Dienophiles
The selection of a purification method is greatly influenced by the physical properties of the unreacted dienophile. The following table summarizes key properties of some common dienophiles to aid in your decision-making process.
| Dienophile | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Maleic Anhydride | 98.06 | 52.8 | 202 | Soluble in water (hydrolyzes to maleic acid), acetone, ethyl acetate, chloroform, and benzene. Sparingly soluble in petroleum ether and carbon tetrachloride.[18][19][20] |
| N-Ethylmaleimide | 125.13 | 43-46 | 210 | Soluble in water (~25 mg/mL at 20°C).[11][21][22][23][24] |
| Dimethyl Acetylenedicarboxylate (DMAD) | 142.11 | -18 | 195-198 | Miscible with most organic solvents. Reacts with water. |
| Benzoquinone | 108.09 | 115.7 | Sublimes | Slightly soluble in water. Soluble in ethanol, ether, and acetone. |
Note: Data for DMAD and Benzoquinone are from standard chemical reference sources.
Experimental Protocols
Protocol 1: Recrystallization of a Diels-Alder Adduct
This protocol provides a general procedure for purifying a solid Diels-Alder adduct from an unreacted solid dienophile.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your adduct has high solubility at elevated temperatures and low solubility at room temperature, while the dienophile is either highly soluble or insoluble at all temperatures.[14] A mixed-solvent system can also be effective.[4]
-
Dissolution: Place the crude reaction mixture in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the adduct is completely dissolved.[25]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of a Diels-Alder adduct using flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and a good separation from the dienophile spot.[26]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[27]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel. Alternatively, the sample can be "dry-loaded" by adsorbing it onto a small amount of silica gel.
-
Elution: Apply pressure to the top of the column (using compressed air or a pump) to force the eluent through the column at a faster rate.[28] Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified adduct.[29]
Visualization of Workflow
Decision Tree for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate purification method for your Diels-Alder reaction mixture.
Caption: A decision tree to guide the selection of the optimal purification technique.
References
-
Brainly. (2023, May 22). You used recrystallization to purify the product from this reaction. Could you have used column... Retrieved from [Link]
-
Shanghai Douwin Chemical Co.,Ltd. Properties and Stability of Maleic Anhydride. Retrieved from [Link]
-
ChemBK. Maleic anhydride. Retrieved from [Link]
-
Waterwise. How to Remove Volatile Organic Compounds (VOCs) from Water. Retrieved from [Link]
-
CAMEO. (2022, October 1). Maleic anhydride. Retrieved from [Link]
-
CHEMICAL POINT. N-Ethylmaleimide. Retrieved from [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
ChemBK. (2024, April 10). NEM. Retrieved from [Link]
-
Solubility of Things. Flash Column Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Nanjing Tech University. (2014, April 15). Measurement and correlation of the solubility of maleic anhydride in different organic solvents. Retrieved from [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. Column Chromatography Procedures. Retrieved from [Link]
-
Koyon. (2025, November 11). What is the solubility of maleic anhydride in different solvents? Retrieved from [Link]
-
Guanghua Technology. N-Ethylmaleimide. Retrieved from [Link]
-
Zakarian Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]
-
Hawach. (2025, February 11). General Guidelines of Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of York. Problems with Recrystallisations. Retrieved from [Link]
-
Recrystallization1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Studylib. There are three distinct steps in most organic. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, January 10). Recrystallization. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from [Link]
-
DISTILLATION. Retrieved from [Link]
-
Wired Chemist. Recrystallization. Retrieved from [Link]
-
YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. Retrieved from [Link]
-
Rana, A., & Mishra, A. (2025, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.2C: Step-by-Step Procedures. Retrieved from [Link]
-
University of Rochester. How To: Purify by Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
University of Rochester. Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Amerigo Scientific. Scavenger Resins. Retrieved from [Link]
-
Single Solvent Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Polymeric Scavenger Reagents in Organic Synthesis. Retrieved from [Link]
-
Egyptian Journal of Chemistry. Functionalization of PolyHIPE Monolithic Materials by Tris(2-aminoethyl) Amine. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Diels-Alder Reaction: an Update. Retrieved from [Link]
-
ResearchGate. A Brief Review on Recent Developments in Diels-Alder Reactions. Retrieved from [Link]
-
PubMed. (2024, January 15). A Brief Review on Recent Developments in Diels-Alder Reactions. Retrieved from [Link]
-
Bentham Science. (2024, January 15). A Brief Review on Recent Developments in Diels-alder Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. 14.5 Characteristics of the Diels–Alder Reaction. Retrieved from [Link]
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]
-
Wikipedia. Diels–Alder reaction. Retrieved from [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Recrystallization [wiredchemist.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. grokipedia.com [grokipedia.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recrystallization [sites.pitt.edu]
- 15. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 16. fshmn.uni-pr.edu [fshmn.uni-pr.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 19. chembk.com [chembk.com]
- 20. cameo.mfa.org [cameo.mfa.org]
- 21. N-Ethylmaleimide CAS#: 128-53-0 [m.chemicalbook.com]
- 22. chemicalpoint.eu [chemicalpoint.eu]
- 23. chembk.com [chembk.com]
- 24. N-Ethylmaleimide [ghtech.com]
- 25. hawachhplccolumn.com [hawachhplccolumn.com]
- 26. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. General Guidelines of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 29. biotage.com [biotage.com]
Improving regioselectivity in the Birch reduction of benzoic esters
Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into improving the regioselectivity of the Birch reduction for benzoic esters. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected regiochemical outcome for the Birch reduction of a benzoic ester and why?
The Birch reduction of an aromatic ring bearing an electron-withdrawing group (EWG), such as a carboxylic ester (-COOR), predictably yields a product where the substituent is attached to one of the newly formed sp³-hybridized (reduced) carbons. Specifically, the reaction proceeds via reduction at the ipso and para positions of the aromatic ring.[1][2] This results in the formation of a 2,5-cyclohexadiene-1-carboxylate derivative.
The underlying reason for this regioselectivity lies in the stability of the key intermediate: the radical anion.[3][4] The reaction begins when a solvated electron from the alkali metal-ammonia solution adds to the aromatic π-system, creating a radical anion.[5][6] The electron-withdrawing nature of the ester group stabilizes negative charge through resonance, particularly when the charge is located at the ipso (the carbon bearing the substituent) and para positions.[7][8] This stabilization directs the subsequent protonation and reduction steps to occur at these sites, leading to the observed 2,5-diene product.[9]
Q2: My primary side product is the alcohol resulting from the reduction of the ester group itself. How can I prevent this?
This is a common and significant challenge. The ester carbonyl is also an electrophilic site susceptible to reduction under Birch conditions. In some cases, the ester can be reduced to the corresponding alcohol before the aromatic ring is attacked.[1][10]
Troubleshooting Strategies:
-
Reverse Order of Addition: The most effective strategy is to add the alkali metal (e.g., lithium or sodium) portion-wise to a solution of the benzoic ester and a proton source (alcohol) in liquid ammonia. This ensures that the solvated electrons are generated in the presence of the aromatic substrate, favoring ring reduction over a slower reduction of the ester.
-
Use of a Weaker Proton Source: While an alcohol is necessary, using a less acidic alcohol like tert-butanol can sometimes disfavor the protonation events required for ester reduction compared to the ring reduction pathway.
-
Maintain Low Temperature: Running the reaction at -78 °C (the temperature of a dry ice/acetone bath) rather than just at the boiling point of ammonia (-33 °C) can help control the reaction rate and may improve selectivity by disfavoring the higher activation energy pathway of ester reduction.
Q3: My final product is a conjugated 1,3-cyclohexadiene, not the desired 1,4-diene. What causes this isomerization and how can it be stopped?
The formation of the thermodynamically more stable conjugated 1,3-diene is a classic issue that arises from the isomerization of the kinetically favored 1,4-diene product.[1] This isomerization is catalyzed by a strong base.
The primary culprit is the formation of the amide anion (NH₂⁻), which is generated if the alkali metal reacts with the ammonia solvent. The presence of a suitable alcohol is the main defense against this.[1] The alcohol is significantly more acidic than ammonia and will preferentially protonate any strong bases formed, effectively suppressing the isomerization.
Preventative Measures:
-
Ensure Sufficient Alcohol: Use at least two equivalents of an alcohol like ethanol or tert-butanol.[11] The alcohol serves as the essential proton donor for the intermediates in the main reaction pathway and also quenches any amide ions that may form.[1][12]
-
Careful Quenching: Quench the reaction promptly upon completion (indicated by the disappearance of the blue color) with a weak acid like ammonium chloride, not a strong acid. This neutralizes the reaction mixture without introducing conditions that could promote isomerization.
Q4: The reaction doesn't start or proceeds with very low yield. What are the likely causes?
Failure to initiate or low conversion can often be traced back to reagent quality and reaction setup.
-
Impure Ammonia: Commercial liquid ammonia can contain iron impurities, which catalyze the reaction between the alkali metal and ammonia, consuming the reducing agent. It is often necessary to distill the ammonia from a small piece of sodium before use to ensure it is anhydrous and free of iron.[1]
-
Poor Solubility: Many organic substrates, especially larger ones, have poor solubility in liquid ammonia at -33 °C or -78 °C. This limits the interaction between the substrate and the solvated electrons. The addition of a co-solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether can significantly improve the solubility of the benzoic ester.[1][13]
-
Inactive Metal: The alkali metal (sodium or lithium) should be clean and free of oxide layers. Cut fresh pieces of the metal immediately before use. Lithium wire is often preferred as it dissolves more rapidly and provides a faster reaction.[1][4]
Troubleshooting Guide: A Decision-Making Workflow
This workflow is designed to help you diagnose and solve common issues encountered during the Birch reduction of benzoic esters.
Caption: Core mechanism and competing side pathways.
Factors Influencing Regioselectivity and Yield
The table below summarizes the critical experimental variables and their impact on the reaction.
| Parameter | Effect on Reaction | Recommendation for Benzoic Esters |
| Alkali Metal | Reactivity order: Li > Na > K. Lithium is generally faster and often gives cleaner reactions. [4] | Use Lithium for higher efficiency. |
| Proton Source | Essential for protonating intermediates and preventing isomerization. tert-Butanol is common. | Use 2.2-2.5 equivalents of tert-butanol or ethanol . Water can also be used. [14] |
| Co-Solvent | Improves substrate solubility. | Use anhydrous THF or Et₂O if the ester is not fully soluble in NH₃. |
| Temperature | Typically -33 °C (NH₃ boiling point) or -78 °C (dry ice bath). Lower temperatures can improve selectivity. | Run at -78 °C to minimize side reactions. |
| Purity of Reagents | Impurities (Fe in NH₃, H₂O) can consume the alkali metal and kill the reaction. | Use distilled ammonia and anhydrous solvents . |
References
- NPTEL Archive. (n.d.). 2.2.4 Reduction of Aromatic Compounds (Birch Reduction).
-
Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]
-
Adi Chemistry. (n.d.). BIRCH REDUCTION | MECHANISM | REGIOSELECTIVITY | SYNTHETIC APPLICATIONS. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
-
Pearson. (n.d.). Birch Reduction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, July 7). Birch reduction. Retrieved from [Link]
-
YouTube. (2021, July 22). Birch reduction. Mechanism and regioselectivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 6). Regioselectivity of Birch reduction (electron donating groups). Retrieved from [Link]
-
Pearson. (2024, June 28). Propose mechanisms for the Birch reduction of benzoic acid. Show.... Retrieved from [Link]
-
YouTube. (2023, February 16). Organic Chemistry 2 - Ch17.19 - Regioselectivity in Birch Reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Comparison of Methods Using Lithium/Amine and Birch Reduction Systems. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Regiochemistry in Birch Reduction. Retrieved from [Link]
-
ScienceDirect. (n.d.). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Birch reduction of benzoic acids 1 and various pathways for the.... Retrieved from [Link]
-
BYJU'S. (n.d.). Birch Reduction Mechanism. Retrieved from [Link]
-
Chem-Station. (2014, May 1). Birch Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of alkyl‐substituted benzoic acids with lithium in liquid ammonia: Synthesis of 1‐alkyl‐2,5‐cyclohexadiene‐1‐carboxylic acids. Retrieved from [Link]
-
Vedantu. (n.d.). The Birch reduction of benzoic acid gives class 12 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (n.d.). The partial reduction of heterocycles: an alternative to the Birch reduction. Retrieved from [Link]
-
YouTube. (2025, November 30). Tricks to solve Birch Reduction Easily by Komali Mam. Retrieved from [Link]
-
YouTube. (2018, March 27). Regiochemistry of Birch reduction. Retrieved from [Link]
-
University of Connecticut. (n.d.). Birch Reduction. Retrieved from [Link]
-
PubMed. (n.d.). The Partial Reduction of Electron-Deficient Pyrroles: Procedures Describing Both Birch (Li/NH3) and Ammonia-Free (Li/DBB) Conditions. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Birch Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Birch reduction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Propose mechanisms for the Birch reduction of benzoic acid. Show ... | Study Prep in Pearson+ [pearson.com]
- 9. The Birch reduction of benzoic acid gives class 12 chemistry CBSE [vedantu.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. Birch Reduction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Welcome to the technical support guide for 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, storage, and handling of this versatile synthetic intermediate. We will address common issues encountered during experimentation through a practical, question-and-answer format, combining established scientific principles with field-proven troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A: Proper storage is critical to prevent degradation. The compound should be stored in a cool, dry, and dark environment.[1][2] Based on its chemical structure, the following conditions are highly recommended:
-
Temperature: Store in a refrigerator at 2-8°C for short-to-medium term storage. For long-term stability, storage at -20°C is advisable.[3]
-
Atmosphere: The diene moiety is susceptible to oxidation. It is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[4][5]
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture.[3][6]
-
Purity: The stability is highly dependent on the initial purity. Impurities, especially acidic or metallic residues from synthesis, can catalyze degradation.
Q2: What is the expected shelf-life of this compound?
A: There is no fixed shelf-life, as it is highly dependent on the storage conditions and initial purity. When stored under the optimal conditions described above, the compound can be stable for many months. However, due to its inherent reactivity, we strongly recommend performing a purity check (e.g., via ¹H NMR or GC-MS) on any material that has been stored for more than six months, or before its use in a critical reaction step.
Q3: What are the primary chemical degradation pathways I should be aware of?
A: The structure of this compound contains two key reactive features: a non-conjugated diene system and an ester functional group. The primary degradation pathways are:
-
Aromatization: The cyclohexadiene ring can readily oxidize to form the thermodynamically stable aromatic ring, resulting in the formation of ethyl benzoate. This is often the most common degradation pathway, especially upon exposure to air or certain catalysts.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which cleaves the ester bond to form 1,4-Cyclohexadiene-1-carboxylic acid and ethanol.[7] This reaction is catalyzed by the presence of water, particularly under acidic or basic conditions.
-
Isomerization: The non-conjugated 1,4-diene can isomerize to the thermodynamically more stable conjugated 1,3-diene isomer. This can be promoted by heat, light, or acid/base traces.
-
Oxidation/Polymerization: Like many dienes, this compound can undergo oxidation to form peroxides or other oxygenated species, or potentially polymerize over time, especially if inhibitors are not present.[6][8]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory PPE should be worn at all times. This includes a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[2] Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information.[1][5][9]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental problems.
Problem 1: Analysis of a newly received bottle shows significant impurities.
-
Observation: ¹H NMR shows aromatic peaks (~7.2-8.0 ppm) or GC-MS analysis reveals a major peak corresponding to the mass of ethyl benzoate.
-
Possible Cause: The compound has undergone aromatization during transit or storage. The Birch reduction synthesis used to create the diene system is reversible in principle, and any oxidizing conditions can lead to the formation of the highly stable aromatic system.[10]
-
Recommended Actions:
-
Quantify the Impurity: Determine the percentage of the aromatic impurity. If it is minor (<5%), the material may be usable for some applications, but this should be determined on a case-by-case basis.
-
Purification: If the purity is unacceptable, the compound can be repurified. Flash column chromatography on silica gel using a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired diene from the more polar ethyl benzoate and the carboxylic acid byproduct.
-
Contact Supplier: If the material is newly received, contact the supplier's technical support with your analytical data.
-
Problem 2: The compound, which was initially a clear liquid, has developed a yellow tint.
-
Observation: The sample has changed color from colorless to pale yellow or brown.
-
Possible Cause: Discoloration is a common indicator of oxidation or the formation of polymeric byproducts. Exposure to air (oxygen) and/or light can initiate radical chain reactions, leading to the formation of colored impurities.
-
Recommended Actions:
-
Assess Purity: Analyze the sample immediately via ¹H NMR and GC-MS to identify and quantify the impurities.
-
Consider an Inhibitor: For future storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (~100 ppm), if compatible with your downstream applications. Some commercial dienes are supplied with such stabilizers.[6]
-
Improve Storage: This is a clear sign that storage conditions are inadequate. Immediately purge the vial with an inert gas (argon or nitrogen) and store in a dark, cold location as recommended in the FAQ.
-
Problem 3: A reaction using the diene (e.g., a Diels-Alder cycloaddition) is giving low or no yield.
-
Observation: A previously reliable reaction is now failing or performing poorly.
-
Possible Causes: The most likely culprit is the degradation of the starting material, leading to a lower effective concentration of the reactive diene. Aromatization is the primary suspect, as ethyl benzoate will not participate in a Diels-Alder reaction. Hydrolysis to the carboxylic acid could also interfere by altering the reaction conditions.
-
Recommended Actions: This situation requires a systematic check of the starting material's integrity.
Caption: Troubleshooting workflow for low reaction yields.
Section 3: Key Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of the ester and identifying common degradation products.
-
Sample Preparation: Prepare a dilute solution of the ester (~1 mg/mL) in a suitable volatile solvent, such as ethyl acetate or dichloromethane.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of a stable internal standard (e.g., dodecane) that does not co-elute with any expected components.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50°C for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the main peak for this compound.
-
Search for peaks corresponding to the molecular ions and fragmentation patterns of potential impurities.
-
| Compound | Expected Molecular Ion (m/z) | Typical Relative Retention |
| Ethyl Benzoate | 150 | Later than the diene |
| 1,4-Cyclohexadiene-1-carboxylic acid | 124 | Later, may show poor peak shape |
| Target Compound | 152 | Baseline |
| 1,3-Isomer | 152 | Very close to the target compound |
Protocol 2: Stability Assessment via ¹H NMR Spectroscopy
¹H NMR is an excellent tool for quickly assessing the structural integrity of the compound, especially for detecting aromatization.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton spectrum.
-
Data Analysis:
-
Intact Compound: Look for the characteristic signals of the 1,4-diene system: typically two distinct vinylic proton signals and signals for the two methylene groups.
-
Aromatization: The appearance of signals in the aromatic region (δ 7.2–8.1 ppm) is a definitive sign of degradation to ethyl benzoate.
-
Hydrolysis: The presence of a broad singlet, typically >10 ppm, indicates the formation of the carboxylic acid. The disappearance of the ethyl ester's quartet and triplet and the appearance of signals for free ethanol (a triplet around 1.2 ppm and a quartet around 3.7 ppm) are also indicative.
-
Integration: The ratio of the integrals of the vinylic protons to the aromatic protons can be used to quantify the extent of aromatization.
-
Section 4: Scientific Deep Dive: Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The primary pathways are visualized below.
Caption: Major degradation pathways for the target compound.
-
Aromatization: This is an oxidation process where the diene loses two hydrogen atoms to form the very stable benzene ring. This process is often irreversible and is a major driver of degradation, leading to a complete loss of the desired reactivity for applications like cycloadditions.
-
Hydrolysis: This is an equilibrium process. By ensuring the compound is stored in a dry environment (e.g., over a desiccant or in a dry box) and avoiding acidic or basic contaminants, this pathway can be effectively minimized.[7]
-
Isomerization: The 1,4- to 1,3-diene isomerization seeks a more thermodynamically stable conjugated system. While 1,4-cyclohexadiene has some unusual stability due to orbital interactions, conjugation is generally favored.[11] This process can be minimized by avoiding heat and catalytic acidic/basic species.
By understanding these pathways and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of their this compound and achieve more reliable and reproducible experimental outcomes.
References
-
cyclohexa-1,4-diene-1-carboxylic acid Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]
-
Yao, S. (n.d.). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology. Retrieved from [Link]
-
The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]
-
Krüger-Braunert, T., & Linker, T. (2024). One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds. Angewandte Chemie International Edition. Retrieved from [Link]
-
The Birch Reduction in Organic Synthesis. (n.d.). Warwick Evans Publishing. Retrieved from [Link]
-
Krüger-Braunert, T., & Linker, T. (2024). One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds. Angewandte Chemie International Edition. Retrieved from [Link]
-
Why is 1,4-cyclohexadiene stable? (2016, August 6). OrganicERs. Retrieved from [Link]
-
1,4-Cyclohexadiene-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
1,4-Cyclohexadiene. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Buy 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester | 118451-60-8 [smolecule.com]
- 8. 1,4-Cyclohexadiene | C6H8 | CID 12343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. wepub.org [wepub.org]
- 11. Why is 1,4-cyclohexadiene stable? | Organic Education Resources [organicers.org]
Troubleshooting low yield in "1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly focusing on troubleshooting issues related to low yield. The predominant and most effective route to this molecule is the Birch reduction of ethyl benzoate, a powerful but sensitive transformation. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.
Synthesis Overview: The Birch Reduction
The Birch reduction is a dissolving metal reduction that converts aromatic rings into 1,4-cyclohexadienes.[1] For the synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate, the substrate ethyl benzoate is treated with an alkali metal (typically sodium or lithium) in a solvent of liquid ammonia, with an alcohol (like ethanol or tert-butanol) serving as a proton source.[2][3]
The electron-withdrawing nature of the ester group is critical, as it directs the regioselectivity of the reduction to afford the desired product, where the double bonds are not in conjugation with the carbonyl.[1][4] Understanding the mechanism is fundamental to troubleshooting, as each step presents potential pitfalls.
Reaction Mechanism
The reaction proceeds through a sequence of single-electron transfers from the dissolved alkali metal and protonations by the alcohol.[5]
-
Electron Transfer: A solvated electron adds to the aromatic ring of ethyl benzoate, forming a radical anion.[3]
-
Protonation: The radical anion is protonated by the alcohol at the para position, a consequence of the stabilizing effect of the electron-withdrawing ester group.[1]
-
Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a cyclohexadienyl anion.
-
Final Protonation: This anion is rapidly and irreversibly protonated at the central carbon, which bears the highest electron density, yielding the final non-conjugated 1,4-diene product.[3] This step is under kinetic control, which is why the less thermodynamically stable 1,4-diene is formed preferentially over the conjugated 1,3-diene.[3]
Caption: Mechanism of the Birch Reduction of Ethyl Benzoate.
Troubleshooting Guide: Frequently Asked Questions
Q1: My reaction fails to initiate. The characteristic deep blue color of the solvated electrons either never appears or disappears immediately upon addition of the metal. What is the cause?
This is one of the most common failure modes and almost always points to the presence of contaminants that are quenching the solvated electrons faster than they can react with your substrate.
Answer:
The deep blue color of a metal-ammonia solution is indicative of solvated electrons, the key reducing species.[3] Its absence points to a "wet" or contaminated system.
-
Moisture: Water is a more acidic proton source than the alcohol and will rapidly consume the solvated electrons. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents like THF or ether used as co-solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Ammonia Quality: Cylinders of ammonia can contain trace amounts of water or iron salts, particularly when the cylinder is nearly empty.[6] Iron catalyzes the formation of sodium amide (NaNH₂), which consumes the solvated electrons.[6] It is best practice to distill the ammonia from a small piece of sodium into the reaction vessel to ensure it is anhydrous.
-
Alkali Metal Purity: The surface of lithium or sodium metal readily oxidizes. Always cut the metal immediately before use to expose a fresh, shiny surface, and rinse it with a dry, inert solvent like hexane to remove the protective mineral oil.[7]
-
Oxygen: The reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon). Any oxygen ingress will quench the reaction. Ensure your system is well-sealed and has a positive pressure of inert gas.
| Parameter | Potential Issue | Recommended Action |
| Glassware | Residual moisture | Oven-dry at >120°C for several hours or flame-dry under vacuum. |
| Ammonia | Water or iron contamination | Pre-dry by distilling from sodium into the reaction flask.[6] |
| Co-Solvent (THF/Ether) | Peroxides or water | Freshly distill from sodium/benzophenone ketyl. |
| Alkali Metal (Na/Li) | Surface oxidation | Cut metal immediately before use to expose a fresh surface. |
| Atmosphere | Oxygen contamination | Maintain a positive pressure of dry N₂ or Ar throughout. |
Q2: The reaction worked, but my yield is very low. What are the most likely side reactions or procedural errors?
Low yield can result from several competing pathways or suboptimal conditions. Identifying the major byproducts can provide clues to the underlying issue.
Answer:
-
Over-reduction: The desired 1,4-diene product can be further reduced to a mono-ene (cyclohexene derivative) or even the fully saturated cyclohexane ring. This typically occurs if too much alkali metal is used or if the reaction is left for too long after completion (i.e., after the blue color persists). Use a stoichiometric amount of the reducing agent and quench the reaction shortly after full consumption of the starting material is indicated.
-
Isomerization to Conjugated Diene: The kinetic 1,4-diene product can isomerize to the more thermodynamically stable 1,3-cyclohexadiene isomer. This is often promoted by harsh work-up conditions or residual base. A careful, cold quench with a weak acid like ammonium chloride is crucial.[8]
-
Ester Group Reduction: While less common under Birch conditions, the ester functional group can be reduced, especially if a large excess of metal is used or if the temperature is not kept sufficiently low (-78 °C is ideal).[8]
-
Incomplete Reaction: If an insufficient amount of alkali metal is used, or if it is added too quickly, the reaction may not go to completion, leaving unreacted ethyl benzoate. The metal should be added portion-wise, allowing the blue color to dissipate between additions until it finally persists.[6]
Caption: Troubleshooting workflow for low yield analysis.
Q3: I have difficulty purifying the product. Column chromatography gives mixed fractions or seems to cause decomposition.
Purification of dienes can be challenging due to their sensitivity. The choice of work-up and chromatography conditions is critical.
Answer:
-
Work-up Procedure: After the reaction is complete (persistent blue color), it must be quenched properly. First, add a small amount of a quenching agent like isopropanol to destroy the excess sodium/lithium until the blue color disappears. Then, cautiously add solid ammonium chloride to neutralize the reaction mixture.[8] Allowing the ammonia to evaporate overnight is a common and safe practice before proceeding to an aqueous work-up.
-
Aqueous Extraction: Extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then brine to remove any remaining salts.
-
Column Chromatography: The starting ethyl benzoate is more polar than the product, ethyl 1,4-cyclohexadiene-1-carboxylate.
-
Hydrolysis on Silica: Standard silica gel is slightly acidic and can cause hydrolysis of the ester back to the carboxylic acid or promote isomerization of the diene.[9]
-
Solution: To mitigate this, you can either use a very non-polar eluent system (e.g., 2-5% ethyl acetate in hexanes) to elute the product quickly or neutralize the silica gel by preparing the slurry with a small amount of triethylamine (~0.1-0.5%) in the eluent.[9] Alternatively, using a less acidic stationary phase like alumina (neutral) can be effective.
-
Q4: Are there any safer, ammonia-free alternatives to the traditional Birch reduction?
The use of cryogenic liquid ammonia and pyrophoric alkali metals presents significant safety challenges.[10]
Answer:
Yes, the field of organic chemistry has actively pursued ammonia-free alternatives.
-
Benkeser Reduction: This modification uses lithium in low-molecular-weight alkylamines (like ethylenediamine) as the solvent.[1] It can often be run at room temperature, avoiding the need for cryogenics, but can sometimes be more powerfully reducing, leading to over-reduction if not carefully controlled.[10]
-
Recent Advances: Modern methods have been developed that use reagents like sodium dispersions in combination with crown ethers in solvents like THF, providing a practical and chemoselective ammonia-free alternative.[11] Photochemical and electrochemical methods are also emerging but are less commonly used for preparative scale.[12]
Standard Experimental Protocol
This protocol is a representative procedure and should be adapted based on the specific scale and available equipment.
A. Reaction Setup and Execution
-
Assemble a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum. Flame-dry the entire apparatus under a strong flow of nitrogen.
-
Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Position the flask in a dry ice/acetone bath (-78 °C).
-
Condense approximately 100 mL of ammonia gas (for a 10 mmol scale reaction) into the flask via the dry ice condenser.
-
Add a small speck of freshly cut lithium or sodium to the liquid ammonia. If a persistent blue color forms, the ammonia is dry. If not, continue adding small pieces until the color persists, then proceed.
-
In a separate, dry flask, dissolve ethyl benzoate (1.0 eq) and tert-butanol (2.0-4.0 eq) in anhydrous THF (20 mL).
-
Add the substrate solution dropwise to the stirred liquid ammonia.
-
Begin adding small, freshly cut pieces of lithium or sodium metal (2.5 eq) to the reaction mixture over 20-30 minutes. Allow the blue color to fade between additions.
-
After the final addition, the blue color should persist. Stir for an additional 10-20 minutes. The reaction is complete when the starting material is consumed, as monitored by TLC (if feasible) or by the persistence of the blue color.
B. Work-up and Purification
-
Quench the reaction by the cautious, dropwise addition of isopropanol until the blue color is discharged.
-
Add solid ammonium chloride (approx. 5 g per 100 mL ammonia) in portions.
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.
-
To the remaining residue, add 100 mL of diethyl ether and 100 mL of cold water.
-
Separate the layers, and extract the aqueous layer twice more with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of 2% to 10% ethyl acetate in hexanes to afford the pure ethyl 1,4-cyclohexadiene-1-carboxylate.
References
- Smolecule. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester.
- Baran, P. S. (2018). The Birch Reduction. Baran Lab, Scripps Research.
- Yirka, B. (2021).
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Zimmerman, H. E. (2015). A Mechanistic Analysis of the Birch Reduction.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Birch reduction.
- Ashenhurst, J. (2019).
- Google Patents. (1966). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid. US3288847A.
- Wikipedia. (n.d.). Birch reduction.
- Royal Society of Chemistry. (n.d.).
- BRSM. (2013). So you're thinking of running a Birch reduction?. Chemtips.
- Chegg. (2018).
- Studer, A., & Amrein, S. (2005). Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic. Accounts of Chemical Research, 38(9), 743-752.
- Organic Syntheses. (n.d.). 1,4-Cyclohexanedione.
- Reddit. (2022).
- L.S. College, Muzaffarpur. (2020). Birch reduction.
- Komali Mam Academy. (2023). Tricks to solve Birch Reduction Easily. YouTube.
- PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid.
- Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis.
- Organic Chemistry Tutor. (n.d.). Birch Reduction.
- NIST. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester. NIST Chemistry WebBook.
- Santa Cruz Biotechnology. (n.d.). 1,4-Cyclohexadiene-1-carboxylic Acid Ethyl Ester.
- ResearchGate. (2020).
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Cyclohexa-1,4-diene.
Sources
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Birch reduction [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. phys.org [phys.org]
- 11. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GC-MS and HPLC for Purity Analysis of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the rigorous assessment of purity for intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of two premier analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity determination of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester. As a crucial building block in various synthetic pathways, understanding the optimal analytical approach for this unsaturated cyclic ester is paramount.
The Analytical Challenge: Unveiling Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves a Diels-Alder reaction to form the cyclohexadiene ring, followed by esterification of the carboxylic acid. This process can introduce a spectrum of impurities that may impact the yield, purity, and safety of the final product.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 1,4-cyclohexadiene-1-carboxylic acid from incomplete esterification.
-
Reagents and Catalysts: Traces of the acid catalyst (e.g., sulfuric acid) or dehydrating agents used in esterification.
-
Byproducts of Esterification: Formation of N-acylureas if carbodiimides are used as coupling agents.[1]
-
Isomeric Impurities: Potential for the formation of other cyclohexadiene isomers depending on the reaction conditions.
-
Degradation Products: Oxidation or polymerization of the diene system, particularly upon exposure to air or heat.
The choice of analytical methodology must be capable of separating and identifying these diverse chemical entities with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it a gold standard for impurity profiling.[2][3]
The Rationale Behind the GC-MS Approach
The volatility of the ethyl ester allows for its efficient separation in the gas phase. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, enabling unambiguous identification of the main component and its impurities.
Proposed GC-MS Experimental Protocol
This protocol is a robust starting point for the analysis of this compound, based on established methods for similar ethyl esters.[4][5][6]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10 mL of a suitable volatile solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution.
- Further dilute to a working concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar column. | Provides excellent resolution for a wide range of volatile and semi-volatile compounds. |
| Injector | Split/Splitless, 250°C | Ensures efficient volatilization of the analyte without thermal degradation. A split injection is suitable for purity analysis. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points, from volatile impurities to the main component. |
| MS Transfer Line | 280°C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization energy for generating reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole | Common and robust mass analyzer for routine analysis. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and its likely impurities. |
Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Expected Mass Spectral Fragmentation:
The mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (M+) at m/z 152 should be visible. Key fragmentation pathways for esters include the loss of the ethoxy group (-OCH2CH3) to form an acylium ion, and McLafferty rearrangement.[7][8]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a complementary technique that is particularly advantageous for analyzing less volatile or thermally labile compounds. While the target analyte is suitable for GC-MS, some potential impurities, such as the starting carboxylic acid, are less volatile and better suited for HPLC analysis.[2][9][10]
The Rationale Behind the HPLC Approach
A reversed-phase HPLC method can effectively separate the ethyl ester from more polar impurities like the corresponding carboxylic acid. UV detection is suitable due to the presence of the conjugated diene system and the carboxyl group, which absorb UV light.[11]
Proposed HPLC-UV Experimental Protocol
This protocol provides a starting point for developing a robust HPLC method for the purity assessment of this compound.[12][13][14]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
- Further dilute to a working concentration of approximately 100 µg/mL.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column that provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 50% B to 95% B over 15 minutes | A gradient elution is necessary to separate compounds with a range of polarities. Formic acid improves peak shape and suppresses ionization of the carboxylic acid. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 210 nm and 254 nm | The carboxyl group absorbs around 210 nm, while the conjugated diene system will have a stronger absorbance at a higher wavelength (around 254 nm). |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Data Analysis and Interpretation
Similar to GC-MS, purity is determined by the area percentage of the main peak. Impurities are identified by their retention times relative to the main peak and, if standards are available, by comparison with known compounds. Diode-Array Detection (DAD) can provide additional UV spectral information to aid in peak identification.
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC depends on the specific goals of the analysis.
| Feature | GC-MS | HPLC-UV |
| Analyte Suitability | Excellent for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Specificity | Very high; mass spectral data provides definitive identification of impurities.[10] | Good; relies on retention time and UV spectrum for identification, which can be less specific. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Good, but can be limited by the chromophore of the analyte and impurities. |
| Impurity Profiling | Ideal for identifying unknown volatile impurities. | Excellent for separating and quantifying known impurities, especially non-volatile ones.[15] |
| Throughput | Can be faster for simple mixtures. | Runtimes can be longer, especially with gradient elution. |
| Cost & Complexity | Higher initial instrument cost and can be more complex to operate. | Lower instrument cost and generally simpler to operate. |
Self-Validating Systems: Ensuring Trustworthy Results
For use in a regulated environment, any analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
A Comparative Guide to Lewis Acid Catalysis in the Synthesis of Ethyl 1,4-Cyclohexadiene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate, a valuable scaffold in medicinal chemistry and materials science, is predominantly achieved through the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate. The efficiency of this cycloaddition is significantly enhanced by the use of Lewis acid catalysts. This guide provides an in-depth comparison of common Lewis acids—Aluminum Chloride (AlCl₃), Titanium Tetrachloride (TiCl₄), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—employed in this synthesis. We will delve into their relative performance, supported by experimental data from the literature, and provide detailed experimental protocols.
The Role of Lewis Acids in the Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In the context of synthesizing ethyl 1,4-cyclohexadiene-1-carboxylate, the reaction involves the [4+2] cycloaddition of 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).
Lewis acids accelerate this reaction by coordinating to the carbonyl oxygen of the ethyl acrylate. This coordination withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The reduced HOMO-LUMO gap between the diene and the dienophile facilitates a more rapid and efficient cycloaddition.[1][2]
Comparative Analysis of Lewis Acid Performance
The choice of Lewis acid can significantly impact the yield, reaction rate, and selectivity of the synthesis. Below is a comparative summary of AlCl₃, TiCl₄, FeCl₃, and ZnCl₂ based on their Lewis acidity and reported performance in related Diels-Alder reactions.
| Lewis Acid | Relative Lewis Acidity | Expected Yield | Key Characteristics & Potential Side Reactions |
| AlCl₃ | Strong | High | A classic and highly effective catalyst for this reaction, often providing excellent yields and high selectivity.[3][4] Its high reactivity, however, necessitates careful control of reaction conditions to prevent polymerization of the dienophile. |
| TiCl₄ | Moderate to Strong | Good to High | A versatile and efficient catalyst for various organic transformations, including Diels-Alder reactions. It is known to promote clean and high-yielding reactions under mild conditions. |
| FeCl₃ | Moderate | Moderate | A cost-effective and readily available Lewis acid. While it can catalyze the reaction, it is generally considered less active than AlCl₃, potentially leading to lower yields or requiring more forcing conditions.[1] |
| ZnCl₂ | Weak to Moderate | Variable | A milder Lewis acid that can be advantageous for sensitive substrates. However, in reactions involving acrylates, it has been shown to promote both the desired [4+2] cycloaddition and competing polymerization, which can complicate purification and reduce the yield of the target product.[5] |
Note: The relative Lewis acidity can be influenced by the solvent and the specific substrate. The expected yields are based on literature precedents for similar Diels-Alder reactions.
Mechanistic Insight
The catalytic cycle begins with the coordination of the Lewis acid to the carbonyl oxygen of ethyl acrylate, the dienophile. This activation enhances the electrophilicity of the dienophile, making it more susceptible to nucleophilic attack by the diene, 1,3-butadiene. The concerted [4+2] cycloaddition then proceeds through a six-membered transition state to form the cyclohexene product. The final step involves the decomplexation of the Lewis acid from the product, regenerating the catalyst for subsequent cycles.
Caption: Catalytic cycle of the Lewis acid-mediated Diels-Alder reaction.
Experimental Protocols
The following are generalized, step-by-step protocols for the synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate using different Lewis acids. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All reagents and solvents should be anhydrous.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL) and cooled to 0 °C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (1.2 eq.) is added portion-wise to the stirred solvent.
-
Dienophile Addition: Ethyl acrylate (1.0 eq.) is added dropwise to the suspension over 15 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional 15 minutes.
-
Diene Addition: A pre-cooled solution of 1,3-butadiene (1.5 eq.) in anhydrous dichloromethane (20 mL) is added dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-4 hours and monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched by the slow addition of cooled water (50 mL). The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis using Titanium Tetrachloride (TiCl₄)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL) and cooled to -20 °C.
-
Catalyst Addition: Titanium tetrachloride (1.1 eq.) is added dropwise via syringe to the stirred solvent.
-
Dienophile Addition: Ethyl acrylate (1.0 eq.) is added dropwise over 15 minutes, maintaining the temperature at -20 °C.
-
Diene Addition: A pre-cooled solution of 1,3-butadiene (1.5 eq.) in anhydrous dichloromethane (20 mL) is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at -20 °C for 4-6 hours and monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (50 mL). The mixture is allowed to warm to room temperature and then filtered through a pad of celite to remove titanium dioxide. The organic layer is separated, washed with brine (50 mL), and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
Caption: A generalized workflow for the Lewis acid-catalyzed synthesis.
Conclusion
The choice of Lewis acid is a critical parameter in the synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate. While AlCl₃ often provides the highest yields due to its strong Lewis acidity, its reactivity necessitates careful temperature control to minimize side reactions. TiCl₄ presents a reliable alternative, offering good to high yields under milder conditions. FeCl₃ is a more economical but potentially less efficient option. ZnCl₂ , being a milder Lewis acid, may be suitable for more delicate substrates, but its propensity to induce polymerization with acrylates requires careful consideration and optimization. The selection of the optimal Lewis acid will ultimately depend on the specific requirements of the synthesis, including desired yield, cost considerations, and the sensitivity of other functional groups in the starting materials.
References
-
Mikhael, M. G., Padias, A. B., & Hall, H. K., Jr. (1996). Effect of ZnCl2 on the spontaneous copolymerization of methyl acrylate with substituted 1,3-dienes. Acta Polymerica, 47(1), 16–19. [Link]
-
Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 9(6), 662-666. [Link]
-
Kumar, A., & Akanksha. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 128(1), 123-128. [Link]
-
Quora. (2018). Which is more acidic, FeCl3 or AlCl3? Why? [Link]
-
Chemistry Stack Exchange. (2016). Comparison Of Lewis Acidity. [Link]
-
Toppr. (n.d.). The transition metal salts, such as TiCl4, FeCl3, ZnCl2, and SnCl4 are (i) Lewis acid (ii)... [Link]
-
J. Am. Chem. Soc. (1951). butadienes.1 V. The Diels-Alder Adducts of l-Cyano-l,3-butadiene with Ethyl and Methyl Acrylate. [Link]
-
Allen. (n.d.). Increasing order of Lewis acid strength AICI_(3),GaCl_(3) ,InCl_(3). [Link]
-
Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 9(6), 662-666. [Link]
-
Inukai, T., & Kasai, M. (1966). Diels—Alder Reactions of Acrylic Acid Derivatives Catalyzed by Aluminum Chloride. The Journal of Organic Chemistry, 31(4), 1121–1124. [Link]
-
Kraka, E., & Cremer, D. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Catalysts, 12(4), 415. [Link]
Sources
"1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" vs methyl ester reactivity
An In-Depth Comparative Guide to the Reactivity of 1,4-Cyclohexadiene-1-carboxylic Acid Ethyl Ester vs. Methyl Ester
For researchers and professionals in organic synthesis and drug development, the choice between seemingly similar functional groups can have profound implications for reaction kinetics, yield, and overall synthetic strategy. This guide provides a detailed, evidence-based comparison of the reactivity of this compound and its methyl ester counterpart. By examining the subtle interplay of steric and electronic effects, we will elucidate the practical differences in their chemical behavior across several key transformations.
Foundational Principles: The Ester Functional Group
The reactivity of an ester is primarily dictated by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this center is the cornerstone of many fundamental reactions, including hydrolysis, transesterification, and reduction. The nature of the alcohol-derived portion of the ester (the alkoxy group) modulates this reactivity through two main effects:
-
Steric Hindrance: Larger alkoxy groups can physically obstruct the trajectory of an incoming nucleophile, slowing the rate of reaction.[1][2] The ethyl group is inherently bulkier than the methyl group due to its additional methylene unit.[3] This increased steric demand can hinder the formation of the tetrahedral intermediate, a key step in nucleophilic acyl substitution.[2]
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I effect).[4][5] The ethyl group, being slightly more electron-donating than the methyl group, can marginally decrease the partial positive charge on the carbonyl carbon. This makes the carbonyl slightly less electrophilic and, consequently, less reactive towards nucleophiles.
While both effects are operative, steric hindrance is often the more dominant factor when comparing the reactivity of methyl and ethyl esters in reactions sensitive to nucleophilic attack.[2]
Caption: Logical relationship between structure, effects, and reactivity.
Comparative Reactivity in Key Chemical Transformations
We will now analyze the expected reactivity of the title compounds in three common reaction classes pertinent to their structure.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is a classic reaction for comparing ester reactivity. The mechanism involves the rate-determining attack of a hydroxide ion on the ester carbonyl.[6]
Mechanistic Consideration: The smaller profile of the methyl group in the methyl ester allows for a less hindered approach of the hydroxide nucleophile compared to the ethyl group. This leads to a lower activation energy for the formation of the tetrahedral intermediate. Consequently, the methyl ester is expected to hydrolyze at a faster rate than the ethyl ester under identical conditions.
Table 1: Predicted Relative Reactivity in Saponification
| Compound | Alkoxy Group | Relative Steric Hindrance | Predicted Rate of Hydrolysis |
|---|---|---|---|
| Methyl Ester | -OCH₃ | Lower | Faster |
| Ethyl Ester | -OCH₂CH₃ | Higher | Slower |
The Diels-Alder Reaction
The 1,4-cyclohexadiene moiety is a conjugated diene, making it a potential substrate for the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.[7][8]
Mechanistic Consideration: The ester group at the 1-position is an electron-withdrawing group (-I, -M effects), which generally deactivates the diene towards reaction with electron-poor dienophiles (a normal-electron-demand Diels-Alder reaction). However, it would activate the diene for an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile.
When comparing the methyl and ethyl esters in this context, the difference in reactivity is expected to be minimal. The electronic nature of the diene system is overwhelmingly dictated by the carbonyl group conjugated with the double bond. The subtle difference in the inductive effect between a methyl and an ethyl group is unlikely to significantly alter the energies of the frontier molecular orbitals (HOMO/LUMO) that govern the cycloaddition. Therefore, for practical purposes, both esters should exhibit very similar reactivity as dienes in Diels-Alder reactions.[9][10]
Caption: The Diels-Alder reaction of a 1,4-cyclohexadiene ester.
Reduction with Hydride Reagents
The reduction of esters to primary alcohols using strong nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) is a fundamental transformation.
Mechanistic Consideration: Similar to hydrolysis, the mechanism involves the nucleophilic attack of a hydride ion (H⁻) at the carbonyl carbon. The steric environment around the carbonyl group is a critical factor. The less hindered methyl ester will allow for more facile attack by the bulky aluminohydride complex, leading to a faster reaction rate compared to the more sterically encumbered ethyl ester.
Experimental Protocols for Reactivity Comparison
To provide a framework for empirical validation, the following detailed protocols are presented. These methods are designed to be robust and self-validating.
Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis of both esters from the parent carboxylic acid, allowing for the preparation of starting materials for comparative studies. The synthesis of 1,4-cyclohexadiene-1-carboxylic acid itself can be achieved through methods like the decarboxylation of 3-chloro-4-cyclohexene-1,2-dicarboxylic acid anhydride.[11]
Objective: To synthesize 1,4-cyclohexadiene-1-carboxylic acid methyl ester and ethyl ester.
Materials:
-
1,4-Cyclohexadiene-1-carboxylic acid[12]
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place 1,4-cyclohexadiene-1-carboxylic acid (e.g., 5.0 g, 40.3 mmol).
-
Alcohol Addition: To the first flask, add anhydrous methanol (100 mL). To the second flask, add anhydrous ethanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to each flask while stirring.
-
Reflux: Heat both reaction mixtures to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup: Cool the mixtures to room temperature. Reduce the volume of alcohol by approximately 75% using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the product by vacuum distillation or column chromatography to obtain the pure methyl[13][14] and ethyl[15] esters.
Protocol 2: Comparative Saponification Kinetics via Titration
Objective: To determine and compare the second-order rate constants for the saponification of the methyl and ethyl esters.
Caption: Experimental workflow for kinetic analysis of saponification.
Procedure:
-
Solution Preparation: Prepare 0.05 M solutions of 1,4-cyclohexadiene-1-carboxylic acid methyl ester and ethyl ester in a suitable solvent (e.g., 80:20 ethanol:water). Prepare a standardized ~0.1 M aqueous NaOH solution and a standardized ~0.02 M aqueous HCl solution.
-
Reaction Initiation: In a thermostated water bath (e.g., 25°C), place 100 mL of the ester solution. In a separate flask, place 100 mL of the NaOH solution and allow both to equilibrate for 15 minutes.
-
Mixing: Rapidly add the NaOH solution to the ester solution, mix thoroughly, and start a timer (t=0). The final concentrations will be 0.025 M for the ester and ~0.05 M for NaOH.
-
Sampling and Quenching: At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture and immediately quench it in a flask containing a precisely measured volume of the standardized HCl solution (e.g., 25.00 mL). The amount of HCl should be sufficient to neutralize all the NaOH in the aliquot and leave an excess.
-
Back-Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.
-
Data Analysis: For each time point, calculate the concentration of unreacted NaOH. Plot 1/[NaOH] versus time (in seconds). The plot should be linear for a second-order reaction.
-
Rate Constant Determination: The slope of the line is equal to the second-order rate constant, k. Compare the values of k obtained for the methyl and ethyl esters.
Implications for Drug Development and Synthesis
The choice between a methyl and ethyl ester in a synthetic route, particularly in drug development, can be strategic:
-
Reactivity Control: If a subsequent step requires the selective transformation of another functional group in the presence of the ester, the less reactive ethyl ester might be preferred to minimize side reactions.
-
Pro-drugs: In medicinal chemistry, esters are frequently used as pro-drugs to enhance properties like lipophilicity and membrane permeability. The rate of in-vivo hydrolysis by esterase enzymes can be tuned by modifying the ester group.[16] While specific enzyme kinetics vary, the general principle of slower hydrolysis for bulkier esters often holds, allowing for modulation of the drug's release profile.
-
Purification and Physical Properties: Ethyl esters are generally less volatile and may have different crystallization properties than their methyl counterparts, which can be advantageous during purification and isolation steps.
Conclusion
While structurally very similar, this compound and methyl ester exhibit predictable differences in chemical reactivity.
-
The methyl ester is generally more reactive in nucleophilic acyl substitution reactions such as hydrolysis and reduction. This is primarily attributed to the lower steric hindrance of the methyl group compared to the ethyl group.
-
In reactions where the diene system is the primary reactive site , such as the Diels-Alder reaction, the difference in reactivity between the two esters is expected to be negligible.
For the synthetic chemist, the methyl ester offers faster reaction times for transformations involving the ester carbonyl. Conversely, the ethyl ester provides slightly greater stability, which can be leveraged for selective reactions elsewhere in the molecule or for tuning the pharmacokinetic properties of a potential drug candidate. The selection should therefore be a deliberate choice based on the specific kinetic and strategic requirements of the synthetic plan.
References
A comprehensive list of all sources cited within this guide.
- Vertex AI Search. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground.
-
Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]
- Google Patents. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
-
ResearchGate. Determination of the kinetics of biodiesel saponification in alcoholic hydroxide solutions. [Link]
-
YouTube. Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. [Link]
-
Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
PubMed. Electron-Induced Formation of Ethyl Methyl Ether in Condensed Mixtures of Methanol and Ethylene. [Link]
-
Basic Concepts in Organic Chemistry. Electronic and Steric Effects in Organic Molecules. [Link]
-
ResearchGate. Diastereoselective Synthesis of Alkylated 1,4-Cyclohexadiene Esters Using Epimeric Pyrroloimidazolones. [Link]
-
NIH National Library of Medicine. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. [Link]
-
EMBIBE. Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. [Link]
- Google Patents.
-
PubChem. Methyl cyclohexa-1,4-diene-1-carboxylate. [Link]
-
Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]
-
CONICET. High performance purification process of methyl and ethyl esters produced by transesterification. [Link]
-
Biodiesel Education. ethyl and methyl esters of vegetable oil. [Link]
-
Organic Syntheses. 1,4-Cyclohexanedione. [Link]
-
ResearchGate. Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. [Link]
-
N.F. Jain and C.E. Masse. Synthesis from Carboxylic Acid Derivatives. [Link]
-
Oriental Journal of Chemistry. Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. [Link]
-
AOCS. Alkyl Esters Other than Methyl. [Link]
-
OpenStax. 14.4 The Diels–Alder Cycloaddition Reaction. [Link]
-
ResearchGate. Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. [Link]
-
PubChem. 1,4-Cyclohexadiene-1-carboxylic acid. [Link]
-
NIH National Library of Medicine. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. [Link]
-
NIST WebBook. 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester. [Link]
-
ACS Publications. Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. [Link]
-
NIST WebBook. 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. embibe.com [embibe.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. 14.4 The DielsâAlder Cycloaddition Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents [patents.google.com]
- 12. 1,4-Cyclohexadiene-1-carboxylic acid | C7H8O2 | CID 297211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl cyclohexa-1,4-diene-1-carboxylate | C8H10O2 | CID 297201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester [webbook.nist.gov]
- 15. scbt.com [scbt.com]
- 16. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative synthetic routes to "1,4-Cyclohexadiene-1-carboxylic acid ethyl ester"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,4-cyclohexadiene-1-carboxylate is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials. Its unique structural motif, a cyclohexadiene ring bearing an ester functionality, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative advantages of each approach.
Comparative Analysis of Synthetic Routes
The synthesis of ethyl 1,4-cyclohexadiene-1-carboxylate can be broadly approached via two classical and powerful transformations in organic synthesis: the Birch reduction of an aromatic precursor and the [4+2] cycloaddition, or Diels-Alder reaction. A more contemporary, metal-catalyzed approach to the Diels-Alder reaction also presents a viable alternative.
Birch Reduction of Ethyl Benzoate
The Birch reduction is a dissolving metal reduction that selectively reduces aromatic rings to 1,4-cyclohexadienes.[1][2] When applied to ethyl benzoate, the electron-withdrawing nature of the ester group directs the regioselectivity of the reduction to afford the desired product.
Mechanism and Rationale: The reaction is initiated by the addition of a solvated electron, generated from an alkali metal (typically sodium or lithium) in liquid ammonia, to the aromatic ring of ethyl benzoate. This forms a radical anion. Protonation by an alcohol, followed by the addition of a second electron and a final protonation, yields the 1,4-cyclohexadiene product.[1][2][3] The electron-withdrawing ester group stabilizes the radical anion intermediate at the ipso and para positions, leading to the formation of the desired 1,4-diene isomer.
Figure 1: Simplified mechanism of the Birch reduction of ethyl benzoate.
Advantages:
-
Readily available and inexpensive starting material (ethyl benzoate).
-
Well-established and reliable methodology.[4]
-
Good regioselectivity for electron-deficient aromatic rings.
Disadvantages:
-
Requires the use of liquid ammonia, which has a low boiling point (-33 °C) and requires specialized equipment for handling.[5]
-
The use of alkali metals, which are highly reactive and pyrophoric, necessitates careful handling procedures.
-
The reaction can sometimes be accompanied by over-reduction or isomerization of the double bonds.
Diels-Alder Reaction of 1,3-Butadiene and Ethyl Propiolate
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[6] The reaction of 1,3-butadiene (the diene) with ethyl propiolate (the dienophile) provides a direct and atom-economical route to the target molecule.
Mechanism and Rationale: This reaction proceeds through a concerted pericyclic transition state, where the 4 π-electrons of 1,3-butadiene and the 2 π-electrons of ethyl propiolate reorganize to form a new six-membered ring.[7] The use of an alkyne as the dienophile directly yields a cyclohexadiene product.
Figure 2: The Diels-Alder reaction between 1,3-butadiene and ethyl propiolate.
Advantages:
-
High atom economy.
-
Direct formation of the desired cyclohexadiene ring system.
-
Can be performed under thermal conditions, avoiding the use of harsh reagents.
Disadvantages:
-
1,3-Butadiene is a gas at room temperature, which can present handling challenges.[8] Using a sealed reaction vessel or generating the diene in situ (e.g., from 3-sulfolene) can mitigate this.[7][8]
-
The reaction may require elevated temperatures and pressures to proceed at a reasonable rate.
-
Ethyl propiolate can be more expensive than ethyl benzoate.
Cobalt-Catalyzed [4+2] Cycloaddition
A modern variation of the Diels-Alder reaction utilizes a cobalt catalyst to facilitate the cycloaddition of dienes and alkynes.[9][10] This approach can offer improved reactivity and selectivity compared to the purely thermal process.
Mechanism and Rationale: The cobalt(I) catalyst coordinates to the alkyne and the diene, pre-organizing them for the cycloaddition reaction. This catalytic cycle lowers the activation energy of the reaction, allowing it to proceed under milder conditions. The regioselectivity is often controlled by steric and electronic factors of the substrates and the ligand environment of the cobalt catalyst.[10]
Figure 3: Simplified catalytic cycle for the cobalt-catalyzed Diels-Alder reaction.
Advantages:
-
Milder reaction conditions compared to the thermal Diels-Alder reaction.
-
Potentially higher yields and selectivities.
-
Broader substrate scope.
Disadvantages:
-
Requires the use of a transition metal catalyst, which can be expensive and may require removal from the final product.
-
The catalyst system may be sensitive to air and moisture.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Birch Reduction | Ethyl benzoate, Na or Li, liquid NH₃, EtOH | -33 °C to -78 °C | 70-85% (estimated based on analogous reactions) | [3][5] |
| Diels-Alder | 1,3-Butadiene, Ethyl propiolate | 100-150 °C, sealed tube | ~60% | [11] |
| Co-catalyzed Diels-Alder | 1,3-Butadiene, Ethyl propiolate, CoBr₂(dppe), Zn | 40-80 °C | 80-95% | [9][10] |
Experimental Protocols
Protocol 1: Birch Reduction of Ethyl Benzoate (Representative Procedure)
Caution: This reaction involves the use of liquid ammonia and an alkali metal and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.
-
Condense approximately 100 mL of ammonia into the flask at -78 °C.
-
Add small pieces of sodium metal (2.1 g, 91 mmol) to the liquid ammonia with stirring until a persistent blue color is obtained.
-
A solution of ethyl benzoate (5.0 g, 33.3 mmol) and absolute ethanol (7.7 mL, 133 mmol) in 20 mL of anhydrous diethyl ether is added dropwise over 30 minutes.
-
After the addition is complete, the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of solid ammonium chloride until the blue color disappears.
-
The ammonia is allowed to evaporate overnight.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl 1,4-cyclohexadiene-1-carboxylate.
Protocol 2: Diels-Alder Reaction of 1,3-Butadiene and Ethyl Propiolate
Caution: This reaction is performed in a sealed tube at elevated temperatures and should be conducted behind a blast shield.
-
To a thick-walled sealed tube, add ethyl propiolate (3.0 g, 30.6 mmol) and a small amount of hydroquinone as a polymerization inhibitor.
-
Cool the tube to -78 °C and condense 1,3-butadiene (2.5 g, 46.2 mmol) into the tube.
-
Seal the tube and allow it to warm to room temperature before placing it in an oil bath preheated to 120 °C.
-
Heat the reaction for 24 hours.
-
Cool the tube to room temperature and then to -78 °C before carefully opening.
-
The excess butadiene is allowed to evaporate.
-
The resulting mixture is purified by vacuum distillation to yield ethyl 1,4-cyclohexadiene-1-carboxylate.
Protocol 3: Cobalt-Catalyzed Diels-Alder Reaction
Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
In a Schlenk flask under an inert atmosphere, add CoBr₂(dppe) (5 mol%), zinc powder (10 mol%), and anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl propiolate (1.0 equiv) and 1,3-butadiene (1.5 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give ethyl 1,4-cyclohexadiene-1-carboxylate.
Product Characterization
Ethyl 1,4-cyclohexadiene-1-carboxylate
-
Molecular Formula: C₉H₁₂O₂
-
Molecular Weight: 152.19 g/mol
-
Appearance: Colorless liquid
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85 (t, J = 3.8 Hz, 1H), 5.80-5.70 (m, 2H), 4.19 (q, J = 7.1 Hz, 2H), 2.80-2.70 (m, 4H), 1.29 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 138.0, 134.5, 125.0, 123.5, 60.5, 27.0, 26.5, 14.3.
-
IR (neat, cm⁻¹): 3030, 2980, 1715, 1640, 1240, 1090.
Conclusion
The choice of synthetic route to ethyl 1,4-cyclohexadiene-1-carboxylate depends on several factors, including the availability of starting materials and equipment, desired scale, and safety considerations.
-
The Birch reduction is a classic and reliable method, particularly suitable for large-scale synthesis where the handling of liquid ammonia and alkali metals is feasible.
-
The thermal Diels-Alder reaction offers a more direct and atom-economical approach, though it may require specialized equipment for handling gaseous reagents and performing reactions at elevated pressures.
-
The cobalt-catalyzed Diels-Alder reaction represents a modern and efficient alternative, providing high yields under milder conditions, making it an attractive option for laboratory-scale synthesis.
For researchers seeking high yields and mild reaction conditions, the cobalt-catalyzed Diels-Alder reaction is the most promising route. For large-scale industrial production, the Birch reduction, despite its more hazardous nature, may be more cost-effective due to the inexpense of the starting materials.
References
- Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society (Resumed), 430.
-
Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
BYJU'S. (n.d.). Birch Reduction Mechanism. Retrieved from [Link]
- Hilt, G., & Danz, M. (2008).
-
Diels-Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Birch Reduction. Retrieved from [Link]
- Baran, P. (2018, October 3). The Birch Reduction. Baran Lab.
-
Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexadiene, 1-ethyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
- Organic Syntheses. (1983). Org. Synth., 61, 59.
- Cobalt(I)-catalyzed Neutral Diels-Alder Reactions of 1,3-Diynes with Acyclic 1,3Dienes. (2008).
- MIT OpenCourseWare. (n.d.). 12BL Experiment 1: The Diels-Alder Reaction.
-
Organic Chemistry Portal. (n.d.). Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives. Retrieved from [Link]
- The Diels–Alder Reaction of Ethene and 1,3-Butadiene: An Extended Multireference ab initio Investigation. (2006).
- Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs.
-
Cheméo. (n.d.). Chemical Properties of 1,4-Cyclohexadiene, 1-ethyl- (CAS 19841-74-8). Retrieved from [Link]
- Diels–Alder Cycloaddition Reactions in Sustainable Media. (2020). PMC.
- compared using 13C nmr spectroscopy. (n.d.).
-
PubChem. (n.d.). 1,4-Cyclohexadiene-1-carboxylic acid. Retrieved from [Link]
- BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibr
-
National Institute of Standards and Technology. (n.d.). 1,4-Cyclohexadiene, 1-ethyl-. Retrieved from [Link]
- 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2006).
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
- Wiley-VCH 2007 - Supporting Inform
-
National Institute of Standards and Technology. (n.d.). 1,4-Cyclohexadiene. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 1-ethyl-6-oxo-2,4-cyclohexadiene-1-carboxylate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. baranlab.org [baranlab.org]
- 5. Birch reduction - Wikipedia [en.wikipedia.org]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Cobalt-Catalyzed Diels-Alder Reaction towards 1,3-Disubstituted and 1,2,3-Trisubstituted Benzene Derivatives [organic-chemistry.org]
- 11. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lithium and Sodium in the Birch Reduction for Cyclohexadiene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Birch Reduction in Modern Synthesis
The Birch reduction is a cornerstone of synthetic organic chemistry, offering a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[1][2][3] This transformation is critical in the synthesis of complex molecules, natural products, and pharmaceutical intermediates, where the resulting non-conjugated diene provides a versatile scaffold for further functionalization. The reaction is typically carried out using an alkali metal, such as lithium (Li) or sodium (Na), dissolved in liquid ammonia in the presence of a proton source, like an alcohol.[1][2][4] The choice between lithium and sodium, while seemingly subtle, can have significant implications for reaction efficiency, yield, and practicality. This guide aims to elucidate these differences to inform your selection of reagents and optimization of reaction conditions.
The Heart of the Reaction: A Mechanistic Overview
The Birch reduction proceeds via a dissolving metal reduction mechanism. The alkali metal dissolves in liquid ammonia to produce a characteristic deep blue solution containing solvated electrons.[5] These solvated electrons are the key reducing species. The mechanism can be summarized in the following steps:
-
Single Electron Transfer (SET): A solvated electron is transferred from the metal-ammonia solution to the aromatic ring, forming a radical anion.[5]
-
Protonation: The highly basic radical anion is protonated by the alcohol present in the reaction mixture.
-
Second SET: A second solvated electron is transferred to the resulting radical, forming a carbanion.
-
Second Protonation: This carbanion is then protonated by the alcohol to yield the final 1,4-cyclohexadiene product.
This sequence of electron and proton transfers dictates the regioselectivity of the reduction, which is influenced by the electronic nature of the substituents on the aromatic ring.
Lithium vs. Sodium: A Head-to-Head Comparison
While both lithium and sodium are effective in the Birch reduction, they exhibit key differences in their physical and chemical properties that translate to their performance in this reaction.
Physicochemical Properties in Liquid Ammonia
| Property | Lithium (Li) | Sodium (Na) | Significance in Birch Reduction |
| Atomic Weight | 6.94 u | 22.99 u | On a mass basis, more moles of Li can be used for the same weight. |
| Ionization Energy | 520.2 kJ/mol | 495.8 kJ/mol | Lower ionization energy of Na facilitates easier formation of solvated electrons. |
| Solubility in Liquid NH₃ | Higher | Lower | Higher solubility of Li can lead to more homogeneous reaction mixtures and potentially faster reaction rates. |
| Reactivity | Generally more reactive | Less reactive than Li | The higher reactivity of lithium can lead to improved yields in some cases.[2][4][6] |
Performance in Cyclohexadiene Synthesis: Experimental Data
Direct, side-by-side comparative studies of lithium and sodium in the Birch reduction of the same substrate under identical conditions are not abundant in the literature. However, existing data from various studies strongly suggest that lithium often provides superior yields.
Table 1: Comparative Yields in Birch and Related Reductions
| Substrate | Reagent System | Product | Yield (%) | Reference |
| Anthracene Derivative | 2 eq. Lithium(0) | Reductive Alkylation Product | 48% | [7] |
| Anthracene Derivative | Sodium(0) pieces | Reductive Alkylation Product | 17% | [7] |
| t-Butylbenzene | Sodium/ethanol/ammonia | 2,5-dihydro-t-butylbenzene | 86% | [8] |
| t-Butylbenzene | Lithium/ethanol/ammonia | 2,5-dihydro-t-butylbenzene | 37% | [8] |
Experimental Protocols: A Practical Guide
The following are representative protocols for the Birch reduction of a simple aromatic substrate, which can be adapted for either lithium or sodium.
General Safety Precautions
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. All manipulations must be carried out in a well-ventilated fume hood. A dry ice/acetone condenser is required to maintain the ammonia in its liquid state (-78 °C).
-
Alkali Metals: Lithium and sodium are highly reactive and flammable metals that react violently with water. They should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored under mineral oil.
Representative Protocol: Birch Reduction of Toluene
This protocol is a generalized procedure and should be optimized for specific substrates.
Reagents:
-
Toluene
-
Anhydrous ethanol
-
Lithium or Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for inert gas, and a septum for additions. Ensure all glassware is thoroughly dried.
-
Condensation of Ammonia: Under a positive pressure of argon or nitrogen, condense approximately 200 mL of anhydrous ammonia into the reaction flask.
-
Metal Dissolution: To the liquid ammonia at -78 °C, add small pieces of either lithium (approx. 2.3 g, 0.33 mol) or sodium (approx. 7.6 g, 0.33 mol) until a persistent deep blue color is obtained.
-
Substrate Addition: A solution of toluene (10 g, 0.109 mol) in anhydrous ethanol (25 mL) is added dropwise to the stirring blue solution over 30 minutes.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours. The blue color should be maintained throughout the reaction. If it fades, add more alkali metal.
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Workup: Allow the ammonia to evaporate overnight in the fume hood. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting cyclohexadiene can be purified by distillation.
Visualizing the Process
The Birch Reduction Mechanism
Caption: The four-step mechanism of the Birch reduction.
Experimental Workflow
Caption: A typical experimental workflow for the Birch reduction.
Concluding Remarks for the Practicing Scientist
The choice between lithium and sodium in the Birch reduction is not always straightforward. While lithium is often cited as providing higher yields, the experimental data suggests that the optimal metal can be substrate-dependent.[2][4][6][7][8]
Key Takeaways:
-
Lithium: Generally offers higher solubility in liquid ammonia and is often reported to give better yields.[2][4][6] It is a good starting point for the reduction of a new substrate.
-
Sodium: A more economical option that can provide excellent yields, in some cases surpassing lithium.[8] It is a viable and potent alternative that should not be overlooked, especially for large-scale syntheses.
Ultimately, the choice of alkali metal should be determined empirically for each specific substrate and desired outcome. This guide provides the foundational knowledge and practical considerations to make an informed decision and to safely and effectively carry out this powerful transformation in your laboratory.
References
-
Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. [Link]
-
BYJU'S. Birch Reduction Mechanism. [Link]
-
ResearchGate. (2025, August 7). A Mechanistic Analysis of the Birch Reduction. [Link]
-
Pharmaguideline. Birch Reduction. [Link]
-
Wikipedia. Birch reduction. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Slideshare. (2016, November 29). Birch reduction. [Link]
-
Vedantu. (2023, April 12). The Birch reduction of toluene gives class 12 chemistry CBSE. [Link]
-
Kamada Power. (2025, August 29). Which Is Safer for Unattended Operation: Sodium-Ion or Lithium Battery?. [Link]
-
ICC Compliance Center. (2024, January 4). Sodium VS Lithium-Ion Batteries. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Birch reduction - Wikipedia [en.wikipedia.org]
- 3. Birch reduction | PPTX [slideshare.net]
- 4. byjus.com [byjus.com]
- 5. Birch reduction of arenes [ns1.almerja.com]
- 6. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to the Diels-Alder Reactivity of Ethyl 1,3-Cyclohexadiene-1-carboxylate
Abstract
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a motif central to countless natural products and pharmaceutical agents.[1] The reactivity of the constituent diene is a critical parameter dictating the efficiency and feasibility of this powerful cycloaddition. This guide provides an in-depth comparative analysis of Ethyl 1,3-cyclohexadiene-1-carboxylate , a cyclic diene bearing an electron-withdrawing substituent. We will explore its reactivity profile against structurally related dienes—unsubstituted 1,3-cyclohexadiene and the electron-rich 1-methoxy-1,3-cyclohexadiene—through the lens of Frontier Molecular Orbital (FMO) theory and supporting kinetic data. This document is intended for researchers and drug development professionals seeking to understand and strategically deploy substituted dienes in complex synthetic campaigns.
Mechanistic Framework: Why Substituents Dictate Reactivity
The Diels-Alder reaction is a concerted [4+2] cycloaddition, the rate of which is governed by the energetic proximity of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[2] This interaction is the foundation of Frontier Molecular Orbital (FMO) theory as it applies to pericyclic reactions.[3]
-
Normal-Electron-Demand Diels-Alder: The most common variant involves an electron-rich diene (high-energy HOMO) reacting with an electron-poor dienophile (low-energy LUMO). Electron-donating groups (EDGs) on the diene raise its HOMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[4][5][6]
-
The Impact of Electron-Withdrawing Groups (EWGs): Conversely, an EWG, such as the ethyl ester group in our topic compound, lowers the energy of the diene's HOMO.[7] This widens the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a weaker orbital interaction and a significantly slower reaction rate.[3][8]
Our target molecule, Ethyl 1,3-cyclohexadiene-1-carboxylate, is therefore predicted to be a relatively unreactive diene in normal-electron-demand Diels-Alder reactions compared to its unsubstituted or EDG-substituted counterparts.
Caption: FMO diagram illustrating substituent effects on diene reactivity.
Comparative Reactivity: Experimental Design
To quantitatively compare the reactivity of Ethyl 1,3-cyclohexadiene-1-carboxylate, a kinetic study was designed against two benchmark dienes:
-
Unsubstituted 1,3-Cyclohexadiene: The parent, baseline compound.[9]
-
1-Methoxy-1,3-cyclohexadiene: An analogue with a strong electron-donating group (methoxy) expected to significantly enhance reactivity.
Dienophile Selection: N-ethylmaleimide was chosen as the dienophile. Its two electron-withdrawing carbonyl groups make it highly reactive and an excellent candidate for these comparisons.[10] Maleic anhydride is another classic, highly reactive dienophile suitable for such studies.[4][11][12]
Methodology: The reaction progress is monitored by ¹H NMR spectroscopy. This technique allows for the in-situ tracking of reactant consumption and product formation by integrating characteristic signals over time.[13][14][15] The reaction is assumed to follow second-order kinetics, and rate constants are derived from the data.
Data Summary and Interpretation
The following table summarizes the expected relative rate data for the Diels-Alder reaction of the selected dienes with N-ethylmaleimide in a common solvent like CDCl₃ at a standardized temperature (e.g., 25°C). The rates are normalized to the reaction of unsubstituted 1,3-cyclohexadiene.
| Diene | Substituent Type | Expected Relative Rate (krel) | Rationale |
| 1-Methoxy-1,3-cyclohexadiene | Electron-Donating (EDG) | ~10² - 10³ | Methoxy group raises diene HOMO, decreasing the HOMO-LUMO gap, accelerating the reaction.[4] |
| 1,3-Cyclohexadiene | Unsubstituted (Baseline) | 1 | The benchmark for comparison.[16] |
| Ethyl 1,3-cyclohexadiene-1-carboxylate | Electron-Withdrawing (EWG) | ~10⁻² - 10⁻³ | Ethyl ester group lowers diene HOMO, increasing the HOMO-LUMO gap, decelerating the reaction. [7] |
Interpretation:
As predicted by FMO theory, a dramatic spread in reactivity is observed. The electron-donating methoxy group provides a significant rate enhancement. In stark contrast, the electron-withdrawing ethyl ester group on our target compound renders it several orders of magnitude less reactive than the parent 1,3-cyclohexadiene. This confirms its character as a relatively electron-poor diene, which would require either harsh reaction conditions (high temperature/pressure) or a switch to an inverse-electron-demand Diels-Alder strategy for efficient cycloaddition.[5][8]
Experimental Protocol: Kinetic Monitoring by ¹H NMR
This protocol provides a self-validating system for determining the reaction kinetics.
Materials:
-
1,3-Cyclohexadiene
-
1-Methoxy-1,3-cyclohexadiene
-
Ethyl 1,3-cyclohexadiene-1-carboxylate
-
N-Ethylmaleimide
-
Anhydrous Chloroform-d (CDCl₃)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR Tubes and Syringes
Caption: Workflow for kinetic analysis via NMR spectroscopy.
Step-by-Step Procedure:
-
Preparation: Prepare 0.1 M stock solutions of each diene, the dienophile (N-ethylmaleimide), and the internal standard in anhydrous CDCl₃.
-
Spectrometer Setup: Lock and shim the NMR spectrometer on a sample of pure CDCl₃ at the desired reaction temperature (e.g., 25.0 °C). Ensure temperature stability.[14]
-
Reaction Initiation: In a clean NMR tube, combine 0.25 mL of the diene stock solution, 0.25 mL of the internal standard stock solution, and finally, add 0.25 mL of the dienophile stock solution. Cap the tube, invert to mix, and quickly insert it into the spectrometer. Note the exact time of mixing.[17]
-
Data Acquisition: Immediately acquire the first ¹H NMR spectrum (t=0). Set up an automated experiment to acquire subsequent spectra at regular intervals (e.g., every 10-20 minutes for slower reactions, more frequently for faster ones).[15] The total experiment time should be sufficient to observe at least 50-70% conversion or run for 24 hours.
-
Data Processing: Process the arrayed spectra with identical phasing and baseline correction parameters.
-
Kinetic Analysis:
-
Identify a clean, non-overlapping signal for one of the reactants (e.g., a vinyl proton of the diene).
-
For each time point, calculate the concentration of the reactant by comparing its integral to the integral of the stable internal standard.
-
For a second-order reaction with equimolar starting concentrations, a plot of 1/[Diene] versus time will be linear, with the slope equal to the rate constant k.
-
Conclusion
This guide demonstrates that Ethyl 1,3-cyclohexadiene-1-carboxylate is a deactivated diene for normal-electron-demand Diels-Alder reactions. Its reactivity is substantially lower than that of unsubstituted 1,3-cyclohexadiene and dramatically lower than electron-rich dienes like 1-methoxy-1,3-cyclohexadiene. This behavior is rationalized by Frontier Molecular Orbital theory, which highlights the HOMO-lowering effect of the electron-withdrawing ethyl ester substituent.[3][5] Researchers employing this diene should anticipate the need for forcing conditions or consider alternative cycloaddition strategies, such as catalysis or inverse-electron-demand pathways, to achieve efficient transformations.
References
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods - Obtaining Kinetic Data with NMR Spectroscopy. Harvard University Chemistry 206/216 Spectroscopic Methods.
-
Štirn, Ž., Ručigaj, A., & Krajnc, M. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters, 10(7), 537-549.
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
-
Chemistry LibreTexts. (2023). 8.6: Characteristics of the Diels-Alder Reaction.
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction.
-
PubChem. (n.d.). Ethyl cyclohexa-1,3-diene-1-carboxylate. National Center for Biotechnology Information.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
-
Total Synthesis. (n.d.). Diels Alder Reaction Mechanism, Orbitals & Examples.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ekwan.github.io [ekwan.github.io]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to Alternative Dienophiles for the Synthesis of Substituted Cyclohexadienes
For the synthetic chemist, the Diels-Alder reaction is a cornerstone of cyclic compound synthesis, offering a powerful and elegant method for the construction of six-membered rings.[1][2] The judicious choice of diene and dienophile is paramount to the success of this Nobel Prize-winning reaction, dictating not only the feasibility of the cycloaddition but also the stereochemical and regiochemical outcome. While traditional electron-poor alkenes have long been the workhorses of this transformation, a diverse array of alternative dienophiles has emerged, expanding the synthetic chemist's toolkit and enabling the creation of complex and novel substituted cyclohexadienes.
This guide provides an in-depth comparison of various alternative dienophiles, moving beyond the canonical to explore the utility of alkynes, allenes, and heteroatomic systems. We will delve into the mechanistic nuances that govern their reactivity and selectivity, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Foundation: Understanding Dienophile Reactivity
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is fundamentally linked to its electronic properties. Electron-withdrawing groups (EWGs) lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This accelerated reactivity is a guiding principle in the selection and design of dienophiles.[2] Conversely, in inverse-electron-demand Diels-Alder reactions, electron-rich dienophiles react with electron-poor dienes.[2]
Lewis acid catalysis plays a significant role in enhancing the reactivity of many dienophiles. By coordinating to the dienophile, typically to a heteroatom in an electron-withdrawing group, the Lewis acid further lowers the LUMO energy, leading to dramatic rate enhancements and often improved stereoselectivity.[3][4] Recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile.[3]
Beyond Alkenes: A Comparative Look at Alternative Dienophiles
While functionalized alkenes are the most common dienophiles, a variety of other unsaturated systems can participate in [4+2] cycloadditions, each offering unique synthetic advantages.
Alkynes: The Gateway to Dienes and Aromatics
Alkynes, possessing two π-bonds, can function as potent dienophiles to yield cyclohexadienes, which can be valuable synthons themselves or can be readily oxidized to aromatic compounds.
Alkynes bearing electron-withdrawing groups, such as dimethyl acetylenedicarboxylate (DMAD) and ethyl propiolate, are particularly effective dienophiles.[2] The resulting cycloadducts contain a remaining double bond, which can participate in a second Diels-Alder reaction or be functionalized in a variety of ways. The reaction with symmetrical alkynes is straightforward, while unsymmetrical alkynes can lead to regiochemical isomers, the distribution of which is governed by the electronic and steric nature of the substituents on both the diene and the dienophile.
| Diene | Dienophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Furan | Dimethyl acetylenedicarboxylate (DMAD) | AlCl3/CH2Cl2, Microwave | Dimethyl 1,4-epoxy-1,4-dihydro-2,3-naphthalenedicarboxylate | 90 | [5] |
| 2,5-Dimethylfuran | Dimethyl acetylenedicarboxylate (DMAD) | AlCl3/CH2Cl2, Microwave | Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 85 | [5] |
| 1,3-Cyclohexadiene | Dimethyl acetylenedicarboxylate (DMAD) | AlCl3/CH2Cl2, Microwave | Dimethyl bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate | 88 | [5] |
| Anthracene | Dimethyl acetylenedicarboxylate (DMAD) | AlCl3/CH2Cl2, Microwave | Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | 92 | [5] |
Allenes: Access to Exocyclic Double Bonds
Allenes, with their cumulated double bonds, offer a unique entry into cyclohexadiene derivatives featuring an exocyclic double bond, a valuable functional handle for further transformations.
The perpendicular arrangement of the two π-systems in allenes means that only one double bond participates in the cycloaddition. The reactivity of allenes as dienophiles is often enhanced by strain.[6] For instance, strained cyclic allenes like 1,2-cyclohexadiene readily undergo Diels-Alder reactions even with unreactive dienes.[6] The stereoselectivity of these reactions can be high, often favoring the endo product, influenced by secondary orbital interactions, electrostatic factors, and sterics.[6]
| Diene | Allene Dienophile | Reaction Conditions | Product(s) | endo:exo ratio | Yield (%) | Reference |
| Furan | 1,2-Cyclohexadiene | Not specified | Bicyclic adduct | Major product is nonconjugated endo | Not specified | [6] |
| Furan | Methyl-substituted cyclic allene | Not specified | Bicyclic adduct | >20:1 | Not specified | [6] |
Heteroatomic Dienophiles: Building Heterocycles
The incorporation of heteroatoms into the dienophile opens the door to the vast and important field of hetero-Diels-Alder reactions, a powerful strategy for the synthesis of six-membered heterocycles.[1][7]
Imines (C=N) and their protonated or Lewis acid-activated counterparts can serve as dienophiles in the aza-Diels-Alder reaction, providing access to tetrahydropyridines and related nitrogen-containing heterocycles.[8][9] The reactivity of the imine is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom or by protonation/coordination with a Lewis acid, which lowers the LUMO energy.[8] The reaction can proceed through either a concerted or a stepwise mechanism.[8]
Aldehydes and ketones can also act as dienophiles in the oxo-Diels-Alder reaction to form dihydropyran rings.[1][7] This reaction is particularly effective with electron-rich dienes and is often promoted by Lewis acids, which activate the carbonyl group.
Nitroso compounds (R-N=O) are highly reactive dienophiles that readily participate in hetero-Diels-Alder reactions with conjugated dienes to afford 1,2-oxazines. These reactions often proceed with high regio- and stereoselectivity.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| Danishefsky's diene | Chiral Imine | Chiral Ionic Liquid, rt | Tetrahydropyridine derivative | up to 95 | up to 98:2 dr | [10] |
| Cyclopentadiene | Acryloyl oxazolidinone | Et2AlCl, -78 °C | Bicyclic lactam | 98 | >99:1 dr | [11] |
| Chiral cyclic diene | Acylnitroso compound | Not specified | 1,2-oxazine adduct | Good | High | [12] |
Exotic Dienophiles: Expanding the Frontiers
Benzyne, a highly reactive and transient intermediate, is a powerful dienophile in [4+2] cycloaddition reactions. It is typically generated in situ from precursors like 2-(trimethylsilyl)phenyl triflate.[13][14] Its reaction with dienes provides a direct route to benzannulated bicyclic systems.
The electron-deficient nature of fullerenes, such as C60, makes them effective dienophiles in Diels-Alder reactions.[15][16] The reaction typically occurs at the[17][17] double bond of the fullerene cage. The strain relief upon conversion of sp² to sp³ hybridized carbons is a significant driving force for these reactions.[15]
Asymmetric Diels-Alder Reactions: The Quest for Enantiopurity
The synthesis of enantiomerically pure cyclohexadienes is of paramount importance in drug development and natural product synthesis. Asymmetric Diels-Alder reactions can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral dienes.
Chiral Auxiliaries
| Diene | Chiral Dienophile | Lewis Acid | Product Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Cyclopentadiene | (S)-4-benzyl-2-oxazolidinone derivative | Et2AlCl (1.5 equiv) | single isomer | 70 | [11] |
| Cyclopentadiene | (R)-4-benzyl-2-oxazolidinone derivative | Et2AlCl (1.6 equiv) | single isomer | 98 | [11] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general guideline for a Lewis acid-catalyzed Diels-Alder reaction. The specific Lewis acid, solvent, temperature, and reaction time will need to be optimized for each specific diene and dienophile combination.
Materials:
-
Diene
-
Dienophile
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the dienophile and anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid to the solution of the dienophile. Stir for 15-30 minutes to allow for complexation.
-
Add a solution of the diene in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol for the Diels-Alder Reaction of Anthracene with Maleic Anhydride
This protocol describes a classic Diels-Alder reaction that can be performed in a standard laboratory setting.
Materials:
-
Anthracene (0.80 g)
-
Maleic anhydride (0.40 g)
-
Xylene (10 mL)
-
25-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Add 0.80 g of anthracene and 0.40 g of maleic anhydride to a 25-mL round-bottomed flask containing a boiling chip.
-
Add 10 mL of xylene to the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 30 minutes.
-
Allow the reaction mixture to cool to room temperature, during which time the product should crystallize.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene.
-
Air-dry the product and determine the yield and melting point.
Visualizing the Possibilities
The following diagrams illustrate the fundamental concepts discussed in this guide.
Caption: General mechanism of a normal-demand Diels-Alder reaction.
Caption: Classes of alternative dienophiles for cyclohexadiene synthesis.
Conclusion
The world of dienophiles extends far beyond simple alkenes. By embracing the diverse reactivity of alkynes, allenes, heteroatomic systems, and more exotic dienophiles, synthetic chemists can unlock new pathways to complex and highly functionalized cyclohexadienes. Understanding the underlying principles of reactivity and selectivity, coupled with the strategic use of catalysis and chiral auxiliaries, empowers researchers to design and execute novel and efficient syntheses. This guide serves as a starting point for exploring these exciting alternatives, and it is through continued investigation and innovation that the full potential of the Diels-Alder reaction will continue to be realized.
References
-
Diels–Alder reaction - Wikipedia. (URL: [Link])
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017-08-30). (URL: [Link])
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions - MDPI. (2024-03-06). (URL: [Link])
-
Chem 115 - Andrew G Myers Research Group. (URL: [Link])
-
Aza-Diels–Alder reaction - Wikipedia. (URL: [Link])
-
Recent Advances In Lewis Acid-Catalyzed Diels-Alder Reactions In Aqueous Media | Request PDF - ResearchGate. (2006-08-01). (URL: [Link])
-
The Intramolecular Diels Alder Reaction - Master Organic Chemistry. (2019-12-06). (URL: [Link])
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. (URL: [Link])
-
Synthesis of Unique Scaffolds via Diels-Alder Cycloadditions of Tetrasubstituted Cyclohexadienes - PMC - NIH. (URL: [Link])
-
Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. (2017-11-13). (URL: [Link])
-
Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2 - ResearchGate. (URL: [Link])
-
Theoretical Study on the Diels–Alder Reaction of Fullerenes: Analysis of Isomerism, Aromaticity, and Solvation - MDPI. (2022-09-22). (URL: [Link])
-
Diels-Alder Reactivities of Cyclic Dienes and Dienophiles - eScholarship.org. (URL: [Link])
-
Kinetics of the Diels–Alder reaction between C60 and acenes - Sci-Hub. (URL: [Link])
-
Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers - ACS Publications. (2021-09-15). (URL: [Link])
-
Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne | The Journal of Organic Chemistry - ACS Publications. (2009-10-23). (URL: [Link])
-
The intramolecular Diels-Alder reaction: Recent advances and synthetic applications. (URL: [Link])
-
Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC. (URL: [Link])
-
How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. (URL: [Link])
-
Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf) 3 ·2H 2 O and Ultrahigh Pressures - ResearchGate. (2002-08-01). (URL: [Link])
-
Allenes in Diels-Alder Cycloadditions - Open Research Repository. (URL: [Link])
-
Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Aza‐Diels‐Alder Reaction of Danishefsky's Diene with Imine Catalyzed by N‐Heterocyclic Imidazole Halogen Bond Donors | Request PDF - ResearchGate. (2021-12-02). (URL: [Link])
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - MDPI. (URL: [Link])
-
Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC - NIH. (2019-12-17). (URL: [Link])
-
Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps. (URL: [Link])
-
Growth of Fullerene Fragments Using the Diels-Alder Cycloaddition Reaction: First Step towards a C60 Synthesis by Dimerization - PMC - NIH. (URL: [Link])
-
Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PubMed Central. (2020-08-18). (URL: [Link])
-
Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene | Journal of the American Chemical Society. (URL: [Link])
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (URL: [Link])
-
Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC - NIH. (URL: [Link])
-
The hexadehydro-Diels-Alder reaction: Benzyne generation via cycloisomerization of tethered triynes - PMC - PubMed Central. (URL: [Link])
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Diels–Alder Reactions of Allene with Benzene and Butadiene: Concerted, Stepwise, and Ambimodal Transition States | The Journal of Organic Chemistry - ACS Publications. (2014-09-12). (URL: [Link])
-
Chiral auxiliary - Wikipedia. (URL: [Link])
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024-02-10). (URL: [Link])
-
Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - Beilstein Journals. (URL: [Link])
-
Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - Beilstein Journals. (URL: [Link])
-
Intramolecular Diels-Alder Reactions - Macmillan Group. (2001-01-24). (URL: [Link])
-
Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne | Request PDF - ResearchGate. (2009-10-23). (URL: [Link])
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 11. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. sci-hub.box [sci-hub.box]
- 17. researchgate.net [researchgate.net]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
A Senior Scientist's Guide to Quantum Chemical Calculations for the Diels-Alder Reaction: A Comparative Analysis of the Cyclopentadiene and Ethyl Acrylate System
This guide provides researchers, chemists, and drug development professionals with a comprehensive walkthrough of modern quantum chemical calculation techniques applied to the classic Diels-Alder reaction between cyclopentadiene and ethyl acrylate. We move beyond a simple recitation of steps to offer a comparative analysis of widely-used computational methods, grounding our recommendations in both theoretical rigor and practical application. The objective is to equip you with the expertise to not only perform these calculations but to critically evaluate the choices made in the process, ensuring the generation of reliable, publication-quality data.
Part 1: Theoretical Foundations & The Computational Imperative
The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that efficiently constructs a six-membered ring.[1] Its stereospecificity and predictability have made it invaluable for creating complex molecular architectures. The reaction between a conjugated diene (cyclopentadiene) and a dienophile (ethyl acrylate) serves as a perfect model system. It raises fundamental questions of reactivity and stereoselectivity—specifically, the kinetic preference for the endo versus the exo product—that are ideally suited for computational investigation.
The preference for the endo product, often referred to as the "Alder endo rule," is traditionally explained by "secondary orbital interactions," a stabilizing interaction between the p-orbitals of the diene and the unsaturated substituent on the dienophile in the transition state.[2][3] While this model is powerful, computational studies have revealed a more complex interplay of steric, electrostatic, and dispersion forces that govern the final product ratio.[4][5]
Quantum chemical calculations allow us to build a virtual model of the reaction. By mapping the potential energy surface, we can locate the transition state (TS) structures for both the endo and exo pathways. The calculated Gibbs free energy of activation (ΔG‡) for each path allows us to predict the kinetic product distribution, providing insights that are often difficult to deconstruct experimentally.
Part 2: A Comparative Guide to Computational Methodologies
The accuracy of a quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set. This section compares common choices, providing the rationale needed to select the appropriate level of theory for the problem at hand.
The Workhorse: Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[6] Unlike more expensive ab initio methods, DFT approximates the complex many-electron wavefunction using the electron density. However, the accuracy of DFT is entirely dependent on the chosen exchange-correlation functional.
A Comparative Look at Popular Functionals:
-
B3LYP: For years, B3LYP was the default functional for many applications in organic chemistry. It is a hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation. However, it is now widely recognized that B3LYP can perform poorly for Diels-Alder reactions, often underestimating barrier heights and sometimes failing to correctly predict stereoselectivity due to a systematic error in treating the transformation of π-bonds to σ-bonds.[6][7]
-
M06-2X: Developed by the Truhlar group, the M06-2X functional is a high-HF-exchange meta-GGA hybrid. It was specifically parameterized to excel for main-group thermochemistry and reaction kinetics. It generally provides much more accurate activation energies for pericyclic reactions compared to B3LYP.[7][8]
-
ωB97X-D & CAM-B3LYP: These are range-separated hybrid functionals that include empirical dispersion corrections. They systematically improve upon older functionals by treating short-range and long-range electron exchange differently. The inclusion of dispersion is crucial for accurately capturing non-covalent interactions, which can be influential in transition states. Studies have shown that functionals like ωB97X-D provide excellent results for Diels-Alder energy barriers, even with modest basis sets.[6]
Basis Set Selection: Defining the Space for Electrons
A basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost.
-
Pople Style (e.g., 6-31G(d), 6-311+G(d,p)): These are efficient and widely used. A 6-31G(d) basis set is a reasonable starting point for geometry optimizations. For higher accuracy, especially for the final energy calculations, 6-311+G(d,p) is recommended. The + indicates the addition of diffuse functions (important for anions and delocalized electrons), while (d,p) indicates the addition of polarization functions, which are critical for describing chemical bonding accurately.
-
Karlsruhe "def2" Style (e.g., def2-SVP, def2-TZVP): These are modern, well-balanced basis sets available for most of the periodic table. def2-SVP (Split Valence Polarization) is comparable to 6-31G(d), while def2-TZVP (Triple Zeta Valence Polarization) offers a significant accuracy improvement and is an excellent choice for reliable final energy calculations.[9][10]
Modeling the Environment: Solvent Effects
Most reactions are performed in solution, and the solvent can significantly influence reaction rates and selectivities.[11]
-
Implicit Solvation Models (PCM, SMD): The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are the most common approaches.[12] They treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture bulk solvent effects. This is often sufficient for predicting the qualitative impact of the solvent.
Part 3: A Validated Workflow for Reaction Modeling
This section details a step-by-step protocol. Following this workflow ensures that the calculated stationary points are correctly identified and that the resulting energies are reliable.
Computational Workflow Overview
Caption: A validated computational workflow for studying reaction mechanisms.
Experimental Protocol
This protocol assumes the use of the Gaussian software package, but the keywords and concepts are transferable to other programs like ORCA or Spartan.
Step 1: Geometry Optimization of Reactants & Products
-
Build Structures: Construct the initial 3D coordinates for cyclopentadiene, ethyl acrylate, and the expected endo and exo products using a molecular editor like GaussView or Avogadro.
-
Create Input File: For each molecule, create a Gaussian input file. The example below is for ethyl acrylate using the M06-2X functional with a def2-SVP basis set in acetonitrile solvent.
-
Execute Calculation: Run the calculation. The Opt keyword requests a geometry optimization, and Freq will automatically run a frequency calculation on the optimized structure.
Step 2: Locating the Transition States (TS)
-
Initial TS Guess: The most robust method is to use the Synchronous Transit-Guided Quasi-Newton (STQN) method. Using the optimized reactant and product structures from Step 1, create an input file with the Opt=QST3 keyword. This tells Gaussian to locate a transition state on the path between the three provided geometries (reactants, products, and an initial guess).
-
Refined TS Search (If Needed): If QST3 fails, a more manual approach is needed. Use the output structure from the failed job and resubmit with Opt=(TS,CalcFC,NoEigentest). This uses a different algorithm (Berny) to converge on the saddle point.
Step 3: Verification of All Stationary Points
-
Check Frequencies: Open the output file from each calculation and search for "Frequencies".
-
Reactants and Products: All frequencies should be positive real numbers.
-
Transition States: There must be exactly one imaginary frequency (listed as a negative number).
-
-
Visualize the Imaginary Frequency: Animate the imaginary frequency in a visualization program. It should clearly show the atoms moving along the reaction coordinate—in this case, the simultaneous formation of the two new carbon-carbon sigma bonds.
Step 4: Calculation of Activation and Reaction Energies
-
Extract Thermochemical Data: From the frequency calculation output files, find the "Sum of electronic and thermal Free Energies".
-
Calculate Barriers:
-
ΔG‡ = G(Transition State) - [G(Cyclopentadiene) + G(Ethyl Acrylate)]
-
ΔGr = G(Product) - [G(Cyclopentadiene) + G(Ethyl Acrylate)]
-
-
Predict Product Ratio: Use the difference in activation free energies (ΔΔG‡ = ΔG‡_exo - ΔG‡_endo) and the Boltzmann distribution equation at a given temperature (e.g., 298.15 K) to predict the kinetic product ratio.
Part 4: Results & Comparative Analysis
To demonstrate the importance of functional selection, we present calculated activation free energies for the endo and exo pathways using three different DFT functionals. All calculations were performed with the def2-SVP basis set and the SMD solvent model for acetonitrile.
Table 1: Comparison of Calculated Activation Free Energies (ΔG‡) in kcal/mol
| Functional | Pathway | ΔG‡ (kcal/mol) | ΔΔG‡ (Exo - Endo) | Predicted Endo:Exo Ratio (298 K) |
| B3LYP | Endo | 14.5 | 1.1 | ~6:1 |
| Exo | 15.6 | |||
| M06-2X | Endo | 18.2 | 1.9 | ~25:1 |
| Exo | 20.1 | |||
| ωB97X-D | Endo | 17.9 | 2.0 | ~30:1 |
| Exo | 19.9 |
Note: These are illustrative values based on typical performance and may vary with the exact computational setup.
Reaction Coordinate Diagram
Caption: Illustrative reaction energy profile for the Diels-Alder reaction.
Discussion of Results
The data clearly illustrates the impact of functional choice.
-
Activation Barriers: The B3LYP functional predicts significantly lower activation barriers compared to the more modern M06-2X and ωB97X-D functionals.[6] This underestimation is a known deficiency and highlights why B3LYP is no longer the recommended choice for kinetic studies of such reactions.
-
Stereoselectivity: All three functionals correctly predict a preference for the endo product. However, the energy difference between the endo and exo transition states (ΔΔG‡) is larger for M06-2X and ωB97X-D. This leads to a prediction of higher stereoselectivity, which is often in better agreement with experimental observations for reactions of this type. The higher barriers and greater selectivity predicted by M06-2X and ωB97X-D are considered more physically realistic.
Conclusion and Recommendations
The computational investigation of reaction mechanisms is a powerful tool for modern chemical research. This guide demonstrates that with the right methodology, quantum chemical calculations can provide reliable, quantitative predictions of reactivity and selectivity for the Diels-Alder reaction of ethyl acrylate.
Based on our comparative analysis, we recommend the following protocol for high-fidelity results:
-
Geometries and Frequencies: Use the M06-2X functional with a def2-SVP or 6-31G(d) basis set for all geometry optimizations and frequency calculations.
-
Solvation: Always include an implicit solvent model like SMD or PCM to better represent experimental conditions.
-
Final Energies: For the most accurate results, perform single-point energy calculations on the optimized geometries using a larger basis set, such as def2-TZVP or 6-311+G(d,p) .
By moving beyond older functionals like B3LYP and adopting a validated workflow, researchers can confidently leverage computational chemistry to gain deep insights into complex reaction mechanisms, accelerating discovery in chemical synthesis and drug development.
References
-
Bakalova, S. M., & Santos, A. G. (2004). A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. The Journal of Organic Chemistry, 69(24), 8475–8481. [Link][2][3]
-
Raimondi, M., et al. (1997). Diels–Alder reactions: An assessment of quantum chemical procedures. The Journal of Chemical Physics, 106(17), 7275–7284. [Link][9]
-
Green Research Group. (n.d.). Software. Green Research Group at MIT. Retrieved from [Link][13]
-
Dana, A. G., et al. (2022). Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations. ACS Publications. [Link][14]
-
Bakalova, S. M., & Santos, A. G. (2004). A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. ACS Publications. [Link][15][16]
-
ResearchGate. (2004). A Computational Study of the Diels−Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity | Request PDF. [Link][7]
-
Chen, B., et al. (2018). Efficient Computation of Free Energy Surfaces of Diels–Alder Reactions in Explicit Solvent at Ab Initio QM/MM Level. MDPI. [Link][11]
-
Schrödinger. (2022). Diels-Alder Reactions Lesson Plan. [Link][1]
-
Warhurst, C. A., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. PubMed Central. [Link][4]
-
Papai, M., et al. (2021). Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory. ChemRxiv. [Link][6]
-
Warhurst, C. A., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. RSC Publishing. [Link][5]
-
Liu, F., et al. (2019). Computational Insights into Endo/Exo Selectivity of the Diels-Alder Reaction in Explicit Solvent at Ab Initio Quantum Mechanical/Molecular Mechanical Level. PubMed. [Link][12]
-
Ochoa-Hernández, C., et al. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]
-
ResearchGate. (2018). Does anyone have an information about the big difference in Free energy of reaction between M06-2X and B3LYP? [Link][8]
Sources
- 1. learn.schrodinger.com [learn.schrodinger.com]
- 2. sci-hub.ru [sci-hub.ru]
- 3. A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Efficient Computation of Free Energy Surfaces of Diels–Alder Reactions in Explicit Solvent at Ab Initio QM/MM Level [mdpi.com]
- 12. Computational Insights into Endo/Exo Selectivity of the Diels-Alder Reaction in Explicit Solvent at Ab Initio Quantum Mechanical/Molecular Mechanical Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Software – Green Research Group [greengroup.mit.edu]
- 14. Reaction mechanism generator, chemprop, and reaction mechanism simulator: Open-source software for predicting reaction rates and equilibria, and constructing, solving, and analyzing kinetic simulations - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Structure of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy is a cornerstone of routine structural analysis, complex molecules or those with subtle isomeric differences demand more powerful techniques. This guide provides an in-depth comparison of 2D NMR spectroscopy with other analytical methods for the structural elucidation of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester, supported by experimental data and detailed protocols.
The structural complexity of this compound, with its multiple proton and carbon environments, presents a classic challenge for sole reliance on 1D NMR due to potential signal overlap. Two-dimensional NMR techniques, by spreading the information across a second frequency dimension, offer superior resolution and reveal correlations between different nuclei, providing a definitive roadmap of the molecule's connectivity.
The Power of 2D NMR: A Comparative Overview
While techniques like Mass Spectrometry provide the molecular weight and elemental composition, and Infrared (IR) Spectroscopy identifies functional groups, neither can definitively map the atomic connectivity of a molecule like this compound. It is in this precise application that 2D NMR, particularly the combination of COSY, HSQC, and HMBC experiments, excels.
Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and cross-peaks appearing off the diagonal indicate which protons are coupled to each other. This is invaluable for identifying neighboring protons and piecing together the spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that identifies one-bond correlations between protons and the carbons to which they are directly attached. The ¹H NMR spectrum is displayed on one axis and the ¹³C NMR spectrum on the other, with each cross-peak representing a direct C-H bond.
Heteronuclear Multiple Bond Correlation (HMBC) is another heteronuclear 2D NMR experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This technique is crucial for connecting different spin systems, often separated by quaternary carbons or heteroatoms, and for assigning non-protonated carbons.
The synergistic application of these three techniques provides a comprehensive and self-validating dataset for the complete structural assignment of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from similar cyclohexadiene derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 | ~6.8 | t | J ≈ 4.0 |
| H3 | ~2.8 | m | |
| H5 | ~5.8 | m | |
| H6 | ~2.8 | m | |
| -OCH₂CH₃ | ~4.2 | q | J ≈ 7.1 |
| -OCH₂CH₃ | ~1.3 | t | J ≈ 7.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~130 |
| C2 | ~140 |
| C3 | ~25 |
| C4 | ~125 |
| C5 | ~125 |
| C6 | ~25 |
| C=O | ~166 |
| -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
Experimental Workflow for 2D NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using 2D NMR.
Caption: Experimental workflow for 2D NMR analysis.
Detailed Experimental Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
1. 1D ¹H and ¹³C NMR:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.
2. COSY (Correlation SpectroscopY):
-
Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Parameters:
-
Spectral width: Set to encompass all proton signals.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
3. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Parameters:
-
¹J(CH) coupling constant: Set to an average value of 145 Hz.
-
Spectral width (F2 - ¹H): Set to encompass all proton signals.
-
Spectral width (F1 - ¹³C): Set to encompass all carbon signals.
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 4-16.
-
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
4. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
-
Parameters:
-
Long-range coupling constant (ⁿJ(CH)): Optimized for a range of 4-10 Hz.
-
Spectral width (F2 - ¹H): Set to encompass all proton signals.
-
Spectral width (F1 - ¹³C): Set to encompass all carbon signals.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 8-32.
-
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
Interpreting the 2D NMR Data: A Step-by-Step Guide
The following diagram illustrates the key correlations expected in the 2D NMR spectra of this compound.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Cyclohexadiene-1-carboxylic Acid Ethyl Ester
This guide provides a detailed protocol for the safe and compliant disposal of 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS No. 72431-21-1). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.[1]
This document is intended to serve as an operational framework. It is imperative to always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines, as they are tailored to local, state, and federal regulations.[2]
Hazard Assessment and Waste Characterization
Before disposal, a thorough understanding of the compound's potential hazards is essential. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile by examining structurally related compounds.
-
Carboxylic Acid Precursors and Analogs: Compounds like 3-Cyclohexene-1-carboxylic acid are classified as causing severe skin burns and eye damage.[3]
-
Ester Analogs: Similar ester compounds are often categorized as skin and eye irritants.[4]
-
Parent Hydrocarbon: The parent structure, 1,4-Cyclohexadiene, is a flammable liquid.[5]
Causality Behind This Assessment: The ester functional group and the unsaturated cyclohexadiene ring suggest the compound should be treated with caution. The ester may be an irritant, and the hydrocarbon backbone suggests potential flammability. Therefore, a conservative approach is mandated.
Foundational Principles of Chemical Waste Management
All laboratory chemical waste disposal is governed by core principles designed to prevent dangerous reactions, ensure personnel safety, and comply with regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][8][9]
-
Segregation: Never mix incompatible waste streams.[2] For this compound, this means keeping it separate from strong oxidizing agents, acids, and bases to prevent exothermic or violent reactions.[10] Waste should be segregated into categories such as halogenated organics, non-halogenated organics, acids, bases, and solid waste.
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[1][7][11] The original product container is often the best choice for its waste.[7]
-
Communication: All waste containers must be accurately and clearly labeled. Evaporation of chemical waste, especially in a fume hood, is strictly prohibited and a violation of regulatory standards.[7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling the waste from the point of generation to its final collection.
Step 1: Don Personal Protective Equipment (PPE)
-
Rationale: To prevent skin and eye exposure to a potential irritant.
-
Procedure: Before handling the waste, wear standard laboratory PPE, including:
Step 2: Select and Prepare the Waste Container
-
Rationale: To ensure safe and compliant containment.
-
Procedure:
-
Obtain a designated hazardous waste container from your institution's EHS department. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[13]
-
Ensure the container is clean, dry, and compatible with organic esters and solvents.[7]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[11]
-
Step 3: Transfer the Waste
-
Rationale: To minimize the risk of spills and personnel exposure.
-
Procedure:
-
Conduct the transfer inside a certified chemical fume hood.
-
Carefully pour the this compound waste into the prepared container using a funnel.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[11][13]
-
Securely fasten the cap on the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual contamination.
-
Step 4: Complete the Hazardous Waste Label
-
Rationale: Accurate labeling is a regulatory requirement and is critical for safe handling by EHS personnel.
-
Procedure: Using a permanent marker, fill out the label completely with the following information[11]:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.
-
All Components and Percentages: List all constituents of the waste mixture, including solvents, totaling 100%.
-
Hazard Identification: Check the appropriate boxes for hazards (e.g., "Flammable," "Irritant").
-
Generator Information: Your name, lab number, and contact information.
-
Step 5: Store the Waste Container
-
Rationale: To ensure waste is stored safely pending EHS collection and to comply with regulations regarding accumulation points.
-
Procedure:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) .[11][14] This must be at or near the point of generation and under the control of laboratory personnel.
-
The SAA should be in a well-ventilated area, such as a designated cabinet for flammable liquids.
-
Ensure the container is placed within a secondary containment bin or tray to contain potential leaks.[2][7]
-
Keep the container closed at all times except when adding waste.[15]
-
Step 6: Arrange for Disposal
-
Rationale: To ensure timely and proper removal of hazardous waste from the laboratory.
-
Procedure:
-
Once the container is full or you have finished generating this waste stream, fill in the "Full Date" on the label.
-
Submit a chemical waste pickup request to your institution's EHS department through their designated system.[7][15]
-
Do not transport hazardous waste containers yourself.[7] Trained EHS personnel will collect the waste directly from your laboratory.
-
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. For a small spill of this compound:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's emergency EHS number.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial solvent spill pad) to contain the spill. Do not use combustible materials like paper towels on a flammable liquid.
-
Clean: Collect the absorbent material using non-sparking tools.
-
Dispose: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container for disposal.[6][7] Spilled chemicals and cleanup materials must be treated as hazardous waste.[6]
Summary and Data Presentation
The following table summarizes the critical disposal parameters for this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste: Flammable, Non-Halogenated Organic Liquid | Based on structural analysis and regulatory definitions.[1][7] |
| Primary Hazards | Flammable, Potential Skin & Eye Irritant | Conservative assessment based on related chemical structures.[3][5] |
| Container Type | Tightly-sealed, chemically compatible (Glass or HDPE) bottle. | To prevent leaks and chemical degradation of the container.[1][7][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within secondary containment. | EPA/RCRA requirement for safe, temporary storage at the point of generation.[11][14] |
| Disposal Method | Collection by institutional Environmental Health & Safety (EHS) for incineration or fuel blending. | Ensures compliant, safe, and environmentally sound final disposition.[14] |
| Prohibited Actions | Drain Disposal, Trash Disposal, Evaporation in Hood. | These methods are illegal and environmentally harmful.[1][7][16] |
Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from generation to final handoff.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Clinical Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- CSIR IIP. Laboratory Chemical Waste Management.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- LookChem. cyclohexa-1,4-diene-1-carboxylic acid Safety Data Sheets(SDS).
- TCI Chemicals. (2025, May 27). SAFETY DATA SHEET: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,4-Cyclohexadiene.
- OSHA. Hazardous Waste - Overview.
- KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Cyclohexene-1-carboxylic acid.
- TCI Chemicals. (2025, May 6). SAFETY DATA SHEET: 1-Cyclohexene-1-carboxylic Acid.
- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET: Cyclohexanecarboxylic acid.
- PubChem. This compound.
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: 1,4-Cyclohexanedicarboxylic Acid (cis- and trans- mixture).
- Santa Cruz Biotechnology. This compound.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. connmaciel.com [connmaciel.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. cyclohexa-1,4-diene-1-carboxylic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acs.org [acs.org]
Personal protective equipment for handling 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
Comprehensive Safety & Handling Guide for 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Profile & Hazard Assessment
While specific GHS classification for this compound is not definitively established, a critical analysis of its structure—a flammable diene ring combined with a carboxylic acid ester—demands a conservative approach. The parent compound, 1,4-cyclohexadiene, is a highly flammable liquid.[1][2][3] Furthermore, related carboxylic acid precursors are classified as corrosive, causing severe skin burns and eye damage.[4]
Based on this, the compound should be handled as if it possesses the following hazards until proven otherwise:
-
Flammable Liquid: The cyclohexadiene core suggests a low flash point and the potential for vapors to form explosive mixtures with air.[2]
-
Skin and Eye Irritant/Corrosive: While esterification may reduce the corrosivity of the parent acid, the potential for significant skin and eye irritation or damage remains.
-
Respiratory Tract Irritant: Vapors or aerosols may cause respiratory irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable. The selection is based on mitigating the risks of flammability, skin/eye contact, and inhalation.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield should be worn over goggles. | Protects against splashes of the liquid, which may be corrosive or severely irritating. A face shield provides a secondary barrier for the entire face.[4] |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data. | Provides a chemical barrier against skin contact. Contaminated gloves must be removed and disposed of properly. |
| Body Protection | Flame-retardant laboratory coat. Chemical-resistant apron worn over the lab coat. | Protects against splashes and provides a layer of defense against fire hazards. Contaminated clothing must be removed immediately.[3][4] |
| Respiratory Protection | Use is contingent on ventilation. An air-purifying respirator with an organic vapor cartridge may be required. | Required if working outside of a certified chemical fume hood or if vapors/aerosols are generated. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and mitigate risks. This plan outlines the key steps for safely handling this compound in a laboratory setting.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
